molecular formula C24H34F3N3O3 B1677234 MK-0812 CAS No. 624733-88-6

MK-0812

Katalognummer: B1677234
CAS-Nummer: 624733-88-6
Molekulargewicht: 469.5 g/mol
InChI-Schlüssel: MTMDXAIUENDNDL-RJSMDTJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

MK0812 has been used in trials studying the treatment of Relapsing-Remitting Multiple Sclerosis.

Eigenschaften

IUPAC Name

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMDXAIUENDNDL-RJSMDTJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MK-0812: A Technical Guide to its Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway in the tumor microenvironment, playing a pivotal role in the recruitment of immunosuppressive myeloid cells that contribute to tumor progression, metastasis, and therapeutic resistance. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer, supported by preclinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting the Tumor Microenvironment

The primary anti-cancer mechanism of this compound is not through direct cytotoxicity to tumor cells, but rather by modulating the host's immune response within the tumor microenvironment. This compound competitively binds to CCR2, thereby inhibiting the downstream signaling induced by its primary ligand, CCL2 (also known as monocyte chemoattrapctant protein-1 or MCP-1).[1] This blockade disrupts the recruitment of key immunosuppressive cell populations to the tumor site.

Key Cellular Targets:
  • Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs): These are immature myeloid cells with potent immunosuppressive functions. Tumors often secrete high levels of CCL2 to attract M-MDSCs, which in turn suppress the activity of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, allowing the tumor to evade immune destruction. This compound, by blocking CCR2, has been shown to reduce the number of M-MDSCs in the tumor microenvironment.[2]

  • Tumor-Associated Macrophages (TAMs): Monocytes recruited to the tumor site differentiate into TAMs, which are predominantly of the M2-like phenotype. These M2-TAMs promote tumor growth, angiogenesis, and metastasis through the secretion of various growth factors, cytokines, and matrix metalloproteinases. By inhibiting the recruitment of their monocytic precursors, this compound effectively reduces the population of pro-tumoral TAMs.

The inhibition of M-MDSC and TAM recruitment by this compound leads to a less immunosuppressive tumor microenvironment, thereby potentially enhancing the efficacy of other cancer therapies, including immunotherapy and chemotherapy.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

In Vitro Activity
Assay IC50
Inhibition of MCP-1 mediated response3.2 nM[1]
Inhibition of 125I-MCP-1 binding to isolated monocytes4.5 nM[1]
Inhibition of MCP-1 induced monocyte shape change in whole blood8 nM[1]
In Vivo Efficacy of CCR2 Antagonism
Cancer Model Treatment
Breast Cancer Lung Metastasis (Humanized CCR2B Knock-in Mice)This compound (oral administration)

Signaling Pathways and Experimental Workflows

CCL2/CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are crucial for cell migration, survival, and differentiation. This compound acts as a competitive antagonist, blocking this initial ligand-receptor interaction.

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT MAPK MAPK Pathway G_Protein->MAPK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cellular_Response Cellular Responses: - Migration - Proliferation - Survival PI3K_AKT->Cellular_Response MAPK->Cellular_Response JAK_STAT->Cellular_Response MK0812 This compound MK0812->CCR2 Blocks

Caption: The CCL2/CCR2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a generalized workflow for assessing the efficacy of this compound in a preclinical cancer model.

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., orthotopic, intravenous) Randomization Randomization of Animals Tumor_Implantation->Randomization Treatment_Group This compound Treatment Group (e.g., oral gavage) Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Tumor_Measurement Tumor Growth Measurement (e.g., caliper, imaging) Treatment_Group->Tumor_Measurement Metastasis_Assessment Metastasis Assessment (e.g., imaging, histology) Treatment_Group->Metastasis_Assessment Vehicle_Group->Tumor_Measurement Vehicle_Group->Metastasis_Assessment Tissue_Harvest Harvest of Tumors and Tissues Tumor_Measurement->Tissue_Harvest Metastasis_Assessment->Tissue_Harvest Flow_Cytometry Flow Cytometry (M-MDSCs, TAMs) Tissue_Harvest->Flow_Cytometry Histology Histology/IHC Tissue_Harvest->Histology

Caption: A generalized workflow for the preclinical evaluation of this compound.

Experimental Protocols

In Vivo Administration of this compound in a Mouse Model

This protocol describes the oral administration of this compound to mice, a common method used in preclinical studies.[1]

Materials:

  • This compound

  • Vehicle (e.g., 0.4% Methylcellulose (MC) solution)

  • Female BALB/c mice (8-10 weeks of age)

  • Gavage needles

  • Syringes

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the 0.4% MC solution at the desired concentration (e.g., for a 30 mg/kg dose). Ensure the solution is well-mixed before each administration.

  • Animal Handling: Weigh each mouse to accurately calculate the required volume of the dosing solution.

  • Oral Gavage:

    • Gently restrain the mouse.

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully withdraw the gavage needle.

  • Monitoring: Observe the animals for any adverse reactions following administration.

Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells

This protocol provides a general framework for the analysis of M-MDSCs and TAMs from tumor tissue following treatment with a CCR2 antagonist.

Materials:

  • Freshly harvested tumor tissue

  • Digestion buffer (e.g., RPMI with collagenase D, DNase I)

  • Red Blood Cell Lysis Buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6C, anti-Ly6G, anti-F4/80)

  • Viability dye

Procedure:

  • Tissue Digestion:

    • Mince the tumor tissue into small pieces.

    • Incubate the tissue in digestion buffer with agitation to create a single-cell suspension.

    • Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer to remove red blood cells.

  • Cell Staining:

    • Wash the cells with FACS buffer.

    • Stain the cells with a viability dye to exclude dead cells from the analysis.

    • Incubate the cells with Fc block to prevent non-specific antibody binding.

    • Add the cocktail of fluorochrome-conjugated antibodies to identify the cell populations of interest (e.g., M-MDSCs: CD45+CD11b+Ly6G-Ly6Chigh; TAMs: CD45+CD11b+F4/80+).

    • Incubate the cells with the antibodies, protected from light.

  • Data Acquisition and Analysis:

    • Wash the stained cells with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis on a flow cytometer.

    • Acquire the data and analyze the cell populations using appropriate gating strategies.

Conclusion

This compound represents a promising therapeutic strategy for a variety of cancers through its targeted modulation of the tumor microenvironment. By inhibiting the CCL2/CCR2 signaling axis, this compound effectively reduces the recruitment of immunosuppressive M-MDSCs and pro-tumoral TAMs. This mechanism of action not only has the potential for monotherapy efficacy in certain contexts but also holds significant promise for combination therapies, where it can create a more favorable immune landscape for the activity of other anti-cancer agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound across different cancer types and in various combination regimens.

References

An In-depth Technical Guide to MK-0812 and the CCR2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the inflammatory cascade, primarily by mediating the trafficking of monocytes and macrophages to sites of inflammation. This axis has been implicated in the pathogenesis of a multitude of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. MK-0812 is a potent and selective small-molecule antagonist of CCR2. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the intricacies of the CCR2 signaling pathway. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

The CCR2 Signaling Pathway

The CCR2 signaling pathway is a critical component of the inflammatory response. CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and dendritic cells.[1] Its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is a potent chemoattractant that guides these immune cells to areas of inflammation.[2] The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events.

Upon ligand binding, CCR2 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. This activation triggers several downstream signaling pathways, including:

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, proliferation, and migration.[3]

  • Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway: Activation of this pathway leads to the transcription of various pro-inflammatory genes.[3]

  • Mitogen-activated protein kinase (MAPK) pathway: This pathway is involved in a wide range of cellular processes, including inflammation, proliferation, and differentiation.[2]

The culmination of these signaling events is the directed migration of CCR2-expressing cells along a CCL2 gradient towards the site of inflammation, a process known as chemotaxis. The CCL2/CCR2 axis is implicated in a variety of diseases characterized by monocytic infiltration, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes.[4][5]

Diagram of the CCR2 Signaling Pathway

CCR2_Signaling_Pathway CCR2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G Protein (αβγ) CCR2->G_Protein Activates MK0812 This compound (Antagonist) MK0812->CCR2 Blocks PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK MAPK MAPK G_Protein->MAPK Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors STAT STAT JAK->STAT STAT->Transcription_Factors MAPK->Transcription_Factors Cellular_Response Cellular Response: - Chemotaxis - Proliferation - Survival - Cytokine Production Transcription_Factors->Cellular_Response Regulates

Caption: The CCR2 signaling cascade initiated by CCL2 binding and its inhibition by this compound.

This compound: A Potent CCR2 Antagonist

This compound is a potent and selective antagonist of the CCR2 receptor.[6] By binding to CCR2, this compound prevents the binding of CCL2 and subsequent activation of the downstream signaling pathways. This blockade of CCR2 signaling effectively inhibits the CCL2-mediated chemotaxis of monocytes and other immune cells, thereby reducing the inflammatory infiltrate at the site of injury or disease.

Quantitative Data on this compound Potency

The potency of this compound has been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. It is important to note that IC50 values can vary depending on the specific assay conditions.[7][8]

Assay TypeTarget/Cell LineLigandIC50 (nM)Reference
MCP-1 Mediated ResponseNot SpecifiedMCP-13.2[6]
125I-MCP-1 BindingIsolated Monocytes125I-MCP-14.5[6]
Monocyte Shape ChangeRhesus Whole BloodMCP-18[6]
Clinical Development

While this compound itself was evaluated in Phase IIa clinical trials for rheumatoid arthritis, the results of these trials have not been extensively published in peer-reviewed literature.[9] However, a clinical trial of another CCR2 antagonist, MLN1202, in patients with active rheumatoid arthritis did not show clinical improvement despite demonstrating biological activity in reducing free CCR2 on monocytes.[10] This highlights the complexity of translating preclinical efficacy to clinical success in targeting the CCL2/CCR2 axis.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CCR2 antagonists like this compound.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Principle: A Boyden chamber or a transwell insert with a porous membrane is used to separate a cell suspension from a solution containing a chemoattractant (e.g., CCL2). The ability of the cells to migrate through the pores in response to the chemoattractant is quantified in the presence and absence of the antagonist.

Protocol:

  • Cell Preparation:

    • Culture a CCR2-expressing cell line (e.g., THP-1 monocytes) in appropriate media.

    • Harvest cells and resuspend in serum-free media at a concentration of 1 x 106 cells/mL.

  • Assay Setup:

    • Add serum-free media containing CCL2 (at a pre-determined optimal concentration) to the lower wells of a 24-well chemotaxis plate.

    • In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of the transwell inserts.

  • Incubation:

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migrated Cells:

    • Carefully remove the transwell inserts.

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).

    • Count the number of migrated cells in several microscopic fields for each well.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Diagram of a Chemotaxis Assay Workflow

Chemotaxis_Workflow Chemotaxis Assay Workflow A 1. Prepare CCR2-expressing cells B 2. Pre-incubate cells with this compound A->B C 3. Add cells to upper chamber of Transwell B->C E 5. Incubate for 4 hours at 37°C C->E D 4. Add CCL2 to lower chamber D->C F 6. Fix and stain migrated cells E->F G 7. Quantify migrated cells via microscopy F->G H 8. Calculate IC50 value G->H

Caption: A stepwise workflow for a typical in vitro chemotaxis assay.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand (e.g., 125I-CCL2) is incubated with a source of the receptor (e.g., cell membranes expressing CCR2). The ability of an unlabeled compound (this compound) to compete with the radioligand for binding to the receptor is measured.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing CCR2 in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of 125I-CCL2, and varying concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Counting:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Flow Cytometry for Monocyte Analysis

Flow cytometry can be used to analyze the effect of this compound on monocyte populations in whole blood.

Principle: Fluorochrome-conjugated antibodies are used to identify and quantify different monocyte subsets based on their surface marker expression (e.g., CD14, CD16). The expression of CCR2 on these subsets can also be measured to assess target engagement by this compound.

Protocol:

  • Sample Collection:

    • Collect whole blood samples from subjects treated with this compound or placebo.

  • Antibody Staining:

    • Aliquot whole blood into tubes.

    • Add a cocktail of fluorochrome-conjugated antibodies against specific cell surface markers (e.g., CD14, CD16, CCR2).

    • Incubate in the dark at room temperature.

  • Red Blood Cell Lysis:

    • Add a lysis buffer to remove red blood cells.

  • Washing:

    • Wash the remaining white blood cells with buffer.

  • Data Acquisition:

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Use gating strategies to identify monocyte subsets (e.g., classical, intermediate, non-classical).

    • Quantify the percentage of each subset and the expression level of CCR2 on their surface.

Logical Relationships in Drug Development

The development of a CCR2 antagonist like this compound follows a logical progression from preclinical studies to clinical trials.

Diagram of the Drug Development Logic

Drug_Development_Logic Logical Flow of CCR2 Antagonist Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development A Target Identification (CCR2 in inflammation) B Lead Discovery (Identification of this compound) A->B C In Vitro Characterization (Binding, Chemotaxis Assays) B->C D In Vivo Efficacy (Animal models of disease) C->D E Toxicology and Safety D->E F Phase I (Safety and PK/PD in humans) E->F G Phase II (Efficacy and dose-ranging) F->G H Phase III (Pivotal efficacy and safety) G->H I Regulatory Approval H->I

Caption: The typical phased progression of a CCR2 antagonist from initial concept to potential market approval.

Conclusion

The CCL2/CCR2 signaling pathway remains a highly attractive target for the development of therapies for a wide range of inflammatory and autoimmune diseases. This compound serves as a prime example of a potent and selective small-molecule antagonist of CCR2. This technical guide has provided a detailed overview of the CCR2 signaling pathway, the mechanism of action of this compound, quantitative data on its potency, and detailed experimental protocols for its characterization. While the clinical development of CCR2 antagonists has faced challenges, the continued exploration of this pathway and the development of novel therapeutic strategies hold promise for the future of inflammatory disease treatment. The information presented herein is intended to aid researchers and drug developers in their efforts to further understand and therapeutically target the critical CCL2/CCR2 axis.

References

Preclinical Profile of MK-0812: A CCR2 Antagonist in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, playing a pivotal role in the pathogenesis of numerous inflammatory and autoimmune diseases. By blocking this pathway, this compound has been investigated as a potential therapeutic agent to mitigate inflammatory responses. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Antagonism of the CCL2/CCR2 Signaling Pathway

This compound exerts its anti-inflammatory effects by specifically binding to CCR2, thereby preventing the interaction of its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, infiltration into tissues, and subsequent inflammatory responses.

Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular signaling cascades. These include the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways. Activation of these pathways culminates in cellular responses such as chemotaxis, cell survival, proliferation, and differentiation. This compound, as a competitive antagonist, prevents these downstream events.[1][2][3][4]

CCL2_CCR2_Signaling cluster_membrane Cell Membrane CCR2 CCR2 G_protein G-protein CCR2->G_protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds MK0812 This compound MK0812->CCR2 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK PKC->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription (Inflammation, Chemotaxis) Akt->Transcription MAPK->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: Simplified CCL2/CCR2 Signaling Pathway and this compound Inhibition.

Quantitative Data Presentation

The preclinical activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

In Vitro Efficacy of this compound
Assay TypeCell Line/SystemTargetIC50 Value
Radioligand Binding AssayIsolated human monocytesCCR24.5 nM
Functional Assay (Monocyte shape change)Human whole bloodCCR28 nM
Chemotaxis AssayNot specifiedCCR2b24 nM
Radioligand Binding AssayNot specifiedCCR2b180 nM
In Vivo Pharmacodynamic Effects of this compound in Mice
Animal ModelDosageRouteKey Finding
C57BL/6 Mice0.1, 10, 30 mg/kgOralDose-dependent increase in plasma CCL2 levels, plateauing near 300 pg/ml at 4 hours post-dose.[5]
BALB/c Mice30 mg/kgOralReduction in the frequency of circulating Ly6G-Ly6Chi monocytes.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro Monocyte Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Transwell Assay Setup cluster_analysis Quantification of Migration Harvest Harvest CCR2-expressing cells (e.g., THP-1) Wash Wash and resuspend cells in serum-free medium Harvest->Wash Pretreat Pre-incubate cells with this compound or vehicle (DMSO) for 30-60 min at 37°C Wash->Pretreat Upper_Chamber Add pre-treated cell suspension to the upper chamber Pretreat->Upper_Chamber Lower_Chamber Add CCL2 (chemoattractant) to the lower chamber Insert Place Transwell insert (with porous membrane) into the well Lower_Chamber->Insert Insert->Upper_Chamber Incubate Incubate for 4-24 hours at 37°C, 5% CO₂ Upper_Chamber->Incubate Remove_Non_Migrated Remove non-migrated cells from the top of the membrane Incubate->Remove_Non_Migrated Fix_Stain Fix and stain migrated cells on the bottom of the membrane Remove_Non_Migrated->Fix_Stain Count Count migrated cells (microscopy or plate reader) Fix_Stain->Count

Caption: Workflow for an In Vitro Monocyte Chemotaxis Assay.

Protocol Steps:

  • Cell Culture: Culture a CCR2-expressing human monocytic cell line, such as THP-1, in appropriate media.

  • Cell Preparation: On the day of the assay, harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in serum-free media.

  • Pre-treatment: Incubate the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add serum-free medium containing CCL2 (typically 10-100 ng/mL) to the lower wells of a 24-well Transwell plate.

    • Place the Transwell inserts (with a 5 µm pore size membrane) into the wells.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 4-24 hours).

  • Quantification:

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet or a fluorescent dye).

    • Count the number of migrated cells in several fields of view under a microscope or quantify the stain intensity using a plate reader.

In Vivo Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, exhibiting key pathological features of the human disease.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Regimen cluster_monitoring Disease Monitoring & Endpoint Analysis Immunization1 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Immunization2 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Immunization1->Immunization2 Treatment_Start Initiate Treatment (e.g., Day 21-25) Immunization2->Treatment_Start Dosing Daily oral administration of this compound or vehicle Treatment_Start->Dosing Scoring Clinical Scoring of Arthritis (Paw swelling, erythema) Dosing->Scoring Histology Endpoint (e.g., Day 35-42): Paw collection for histology (inflammation, cartilage/bone erosion) Scoring->Histology Biomarkers Serum/Plasma collection for cytokine and antibody analysis Scoring->Biomarkers

Caption: General Workflow for a Collagen-Induced Arthritis (CIA) Mouse Model.

Protocol Steps:

  • Animals: Use susceptible mouse strains, such as DBA/1J, typically 8-10 weeks old.

  • Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a subcutaneous injection.

  • Treatment: Begin daily oral administration of this compound or vehicle control at a predetermined time relative to immunization (prophylactic or therapeutic regimen).

  • Clinical Assessment: Monitor mice daily for the onset and severity of arthritis. Score clinical signs based on paw swelling and erythema.

  • Endpoint Analysis: At the end of the study, collect paws for histological assessment of inflammation, cartilage destruction, and bone erosion. Collect blood for analysis of inflammatory cytokines and anti-collagen antibodies.

In Vivo Lipopolysaccharide (LPS)-Induced Inflammation

This model is used to study acute inflammatory responses.

Protocol Steps:

  • Animals: Use common laboratory mouse strains, such as C57BL/6.

  • Treatment: Administer this compound or vehicle control orally.

  • LPS Challenge: After a set time (e.g., 1 hour), administer LPS intraperitoneally (i.p.) to induce a systemic inflammatory response.

  • Sample Collection: At various time points post-LPS challenge, collect blood and/or tissues (e.g., lung, liver) for analysis.

  • Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma or tissue homogenates using ELISA or other immunoassays.

Conclusion

The preclinical data for this compound demonstrate its potent and selective antagonism of the CCR2 receptor. By inhibiting the CCL2/CCR2 signaling axis, this compound effectively reduces the migration of inflammatory monocytes in vitro and in vivo. The provided experimental protocols offer a framework for the continued investigation and evaluation of CCR2 antagonists in various inflammatory disease models. Further studies are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

The Role of MK-0812 in Monocyte Recruitment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of MK-0812, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). It details its mechanism of action in inhibiting monocyte recruitment, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex pathways and workflows.

Introduction: The CCL2-CCR2 Axis and Monocyte Recruitment

Monocyte recruitment from the bloodstream into tissues is a critical process in both normal immune surveillance and the pathogenesis of numerous inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and cancer metastasis.[1][2] This process is primarily orchestrated by the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its cognate receptor, CCR2.[3][4]

The CCL2-CCR2 signaling axis is a key driver of chemotaxis, guiding CCR2-expressing monocytes to sites of inflammation.[5][6] Upon binding CCL2, CCR2, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular signals that lead to cytoskeletal rearrangement, enhanced adhesion to the vascular endothelium, and directed migration along the chemokine gradient.[1][3] Given its central role in pathological inflammation, the CCL2-CCR2 axis is a significant target for therapeutic intervention.[2][7] this compound is a potent, selective, small-molecule antagonist developed to specifically block this interaction and inhibit monocyte recruitment.[8][9][10]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the CCR2 receptor. By binding to CCR2 with high affinity, it prevents the endogenous ligand, CCL2, from docking and initiating downstream signaling.[8] This blockade effectively neutralizes the primary chemotactic signal for monocytes.

The key consequences of CCR2 antagonism by this compound include:

  • Inhibition of Chemotaxis: The primary and most well-documented effect is the disruption of directed monocyte migration towards a CCL2 gradient.[9][11]

  • Blockade of Cellular Activation: this compound prevents CCL2-mediated cellular responses such as calcium mobilization and changes in cell shape, which are prerequisites for migration.[7][8]

  • Reduction of Inflammatory Monocyte Infiltration: In vivo, administration of this compound leads to a dose-dependent reduction in the accumulation of Ly6Chi inflammatory monocytes at sites of inflammation.[8][9][12]

  • Elevation of Plasma CCL2: An interesting pharmacological effect of CCR2 blockade is the marked increase in circulating CCL2 levels. This is attributed to the interruption of CCL2 uptake and clearance by CCR2-expressing cells, a process of constitutive internalization.[11][13]

Signaling Pathway Diagram

The following diagram illustrates the CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

CCL2_CCR2_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR2 CCR2 Receptor G_Protein G-Protein Activation CCR2->G_Protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds MK0812 This compound MK0812->CCR2 Blocks PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK2 JAK2 G_Protein->JAK2 Ca_Flux Ca²⁺ Flux PLC->Ca_Flux PKC PKC PLC->PKC Akt Akt PI3K->Akt STAT STATs JAK2->STAT Response Cellular Responses: • Chemotaxis • Adhesion • Shape Change • Survival Ca_Flux->Response PKC->Response Akt->Response STAT->Response

CCL2-CCR2 signaling pathway and inhibition by this compound.

Quantitative Efficacy Data

The potency of this compound has been quantified across various in vitro and in vivo experimental systems.

Table 1: In Vitro Potency of this compound
Assay TypeCell/System UsedEndpoint MeasuredIC₅₀ Value (nM)Reference(s)
MCP-1 Mediated ResponseHuman Whole BloodMonocyte Shape Change3.2[8][9]
Radioligand BindingIsolated Human MonocytesInhibition of ¹²⁵I-MCP-1 Binding4.5[8][9]
Chemotaxis InhibitionWeHi-274.1 Monocytic CellsMigration towards CCL25[11]
Whole Blood AssayRhesus Monkey Whole BloodMonocyte Shape Change8[9]
Table 2: In Vivo Pharmacodynamic Effects of this compound
SpeciesModelDosing RegimenKey Finding(s)Reference(s)
MouseExperimental Autoimmune Encephalomyelitis (EAE)30 mg/kg, p.o., b.i.d.Significant reduction in monocyte and macrophage accumulation in the CNS.[12]
MouseGeneral Pharmacodynamics30 mg/kg, p.o.Reduced frequency of circulating Ly6G⁻Ly6Chi monocytes; dose-dependent elevation in plasma CCL2.[8][9]
Rhesus MonkeyDelayed-Type Hypersensitivity (DTH)Continuous i.v. infusionInhibition of monocyte recruitment to the skin correlated with blockade of CCR2 stimulation in whole blood.[7]
MouseBreast Cancer Lung MetastasisOral administrationReduced number of monocytic myeloid-derived suppressor cells and decreased lung metastasis.[14]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections describe key assays used to characterize the activity of this compound.

Protocol 1: Whole Blood Monocyte Shape Change Assay

This assay provides a robust method to assess chemokine receptor function and antagonist engagement directly in a physiologically relevant matrix.[7]

Objective: To measure the ability of a CCR2 antagonist (this compound) to inhibit CCL2 (MCP-1)-induced shape change in monocytes within a whole blood sample.

Methodology:

  • Blood Collection: Collect human or rhesus monkey whole blood into EDTA-containing tubes. Use within 1 hour of collection.

  • Antagonist Pre-incubation: Aliquot 200 µL of blood into flow cytometry tubes. Add this compound at desired final concentrations (typically a serial dilution). Ensure the final DMSO concentration is consistent across all tubes (e.g., 0.1%). Incubate for 30 minutes at room temperature.

  • Cell Labeling and Stimulation: Add a FITC-conjugated anti-CD14 antibody (20 µL) to specifically identify the monocyte population. Add the chemokine agonist (e.g., 4 µL of MCP-1) or a buffer control. Mix gently.

  • Incubation and Fixation: Incubate the mixture for 10 minutes at 37°C to allow for cellular response. Immediately stop the reaction by placing tubes on ice and adding 250 µL of an ice-cold fixative solution (e.g., PBS with 1% paraformaldehyde). Incubate for 1 minute on ice.

  • Red Blood Cell Lysis: Add 1.0 mL of ice-cold lysis solution (0.15 M NH₄Cl, 10 mM sodium bicarbonate, 1 mM EDTA) to each tube. Incubate for 20 minutes on ice to lyse erythrocytes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the CD14-positive monocyte population. Measure the change in Forward Scatter (FSC), which reflects changes in cell size and shape.

  • Data Analysis: The FSC of unstimulated monocytes serves as the baseline. CCL2 stimulation causes an increase in FSC. The ability of this compound to inhibit this increase is used to calculate an IC₅₀ value.[8][9]

Workflow Diagram:

Monocyte_Shape_Change_Workflow start Start collect_blood Collect Whole Blood (EDTA tubes) start->collect_blood pre_incubate Pre-incubate Blood (200µL) with this compound (30 min, RT) collect_blood->pre_incubate label_stimulate Add anti-CD14 Ab + MCP-1 Agonist pre_incubate->label_stimulate incubate_37c Incubate (10 min, 37°C) label_stimulate->incubate_37c fix Fix on Ice (1 min) (1% PFA) incubate_37c->fix lyse Lyse RBCs (20 min, Ice) fix->lyse analyze Analyze via Flow Cytometry (Gate on CD14+, Measure FSC) lyse->analyze end End analyze->end

Workflow for the whole blood monocyte shape change assay.
Protocol 2: In Vitro Chemotaxis Assay (Modified Boyden Chamber)

This is a classic functional assay to directly measure the inhibition of directed cell migration.[9]

Objective: To quantify the inhibition of monocyte chemotaxis towards a CCL2 gradient by this compound.

Methodology:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., WeHi-274.1, THP-1). Resuspend cells in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

  • Antagonist Incubation: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Chamber Setup: Use a modified Boyden chamber apparatus (e.g., a 96-well chemotaxis plate) with a porous membrane (typically 3-5 µm pore size) separating an upper and lower chamber.

  • Loading Chambers: Add assay medium containing CCL2 at its optimal chemotactic concentration (e.g., 10 ng/mL) to the lower chambers. Add the pre-incubated cell suspension to the upper chambers (the inserts).

  • Incubation: Incubate the plate for 90-120 minutes at 37°C in a 5% CO₂ incubator to allow cells to migrate through the membrane pores towards the chemokine.

  • Cell Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant) to measure nucleic acid content, or by direct cell counting via flow cytometry.

  • Data Analysis: Compare the number of migrated cells in this compound-treated wells to the vehicle control (maximal migration) and the buffer control (random migration). Calculate the percent inhibition and determine the IC₅₀.

Workflow Diagram:

Chemotaxis_Workflow start Start prep_cells Prepare Monocytes/ Monocytic Cell Line start->prep_cells pre_incubate Pre-incubate Cells with this compound (30 min, 37°C) prep_cells->pre_incubate setup_chamber Setup Boyden Chamber: Lower: CCL2 Upper: Pre-incubated cells pre_incubate->setup_chamber incubate_migrate Incubate to Allow Migration (90-120 min, 37°C) setup_chamber->incubate_migrate quantify Quantify Migrated Cells in Lower Chamber incubate_migrate->quantify analyze Calculate % Inhibition and IC₅₀ quantify->analyze end End analyze->end

Workflow for an in vitro monocyte chemotaxis assay.

Summary and Conclusion

This compound is a well-characterized, high-affinity antagonist of the CCR2 receptor. Through its targeted blockade of the CCL2-CCR2 signaling axis, it effectively inhibits the foundational mechanisms of monocyte recruitment, including chemotaxis, adhesion, and extravasation. The quantitative data from both in vitro and in vivo studies consistently demonstrate its potency in the low nanomolar range. The experimental protocols detailed herein provide robust frameworks for assessing its pharmacological activity. As a research tool, this compound has been invaluable for elucidating the role of CCR2-mediated monocyte trafficking in a wide array of inflammatory and fibrotic diseases, as well as in cancer biology.[3][5][14] This body of evidence underscores the therapeutic potential of CCR2 antagonism and establishes this compound as a benchmark compound for professionals in the field of drug development and immunology research.

References

Investigating Diabetic Nephropathy: A Technical Guide on the Role of a Novel CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy is a leading cause of end-stage renal disease, and inflammation plays a crucial role in its pathogenesis. This technical guide explores the investigation of diabetic nephropathy with a focus on a novel therapeutic approach: the antagonism of the C-C chemokine receptor 2 (CCR2). This document provides an in-depth overview of the mechanism of action, relevant signaling pathways, and detailed experimental protocols for evaluating the efficacy of a CCR2 antagonist in preclinical and clinical settings. Quantitative data from representative studies are summarized, and key biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this therapeutic strategy.

Introduction: The Role of CCR2 in Diabetic Nephropathy

Diabetic nephropathy is characterized by progressive damage to the kidneys, driven by hyperglycemia and hemodynamic changes.[1][2] A key pathological feature is the infiltration of inflammatory cells, particularly macrophages, into the kidney.[3][4] The recruitment of these cells is largely mediated by the interaction of chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), with its receptor, CCR2.[2][3][5][6]

Under diabetic conditions, various renal cells, including mesangial cells, podocytes, and tubular epithelial cells, upregulate the expression of CCL2.[2][6] This chemokine gradient attracts CCR2-expressing monocytes from the circulation into the renal tissue, where they differentiate into macrophages. These activated macrophages contribute to renal injury through the production of pro-inflammatory cytokines, reactive oxygen species, and profibrotic factors, leading to glomerulosclerosis, tubulointerstitial fibrosis, and a decline in renal function.[1][7][8] Therefore, blocking the CCL2/CCR2 signaling pathway presents a promising therapeutic strategy to mitigate inflammation and slow the progression of diabetic nephropathy.[4][5][9]

Mechanism of Action of a CCR2 Antagonist

A novel CCR2 antagonist is a small molecule inhibitor designed to specifically block the interaction between CCL2 and its receptor, CCR2. By competitively binding to the receptor, the antagonist prevents the downstream signaling cascade that mediates monocyte chemotaxis. This targeted action is expected to reduce the infiltration of inflammatory macrophages into the kidney, thereby ameliorating the inflammatory and fibrotic processes that drive the progression of diabetic nephropathy.[4]

Signaling Pathways in Diabetic Nephropathy and CCR2 Antagonism

The pathogenesis of diabetic nephropathy involves a complex interplay of various signaling pathways. The CCL2/CCR2 axis is a central node in this network, integrating signals from hyperglycemia and metabolic dysregulation to promote an inflammatory response.

cluster_0 Hyperglycemia & Metabolic Stress cluster_1 Renal Cell Activation cluster_2 Inflammatory Cascade cluster_3 Renal Pathology cluster_4 Therapeutic Intervention Hyperglycemia Hyperglycemia AGEs Advanced Glycation End-products (AGEs) Hyperglycemia->AGEs ROS Reactive Oxygen Species (ROS) Hyperglycemia->ROS TubularCells Tubular Epithelial Cells Hyperglycemia->TubularCells MesangialCells Mesangial Cells AGEs->MesangialCells Podocytes Podocytes ROS->Podocytes CCL2 CCL2 (MCP-1) Upregulation MesangialCells->CCL2 Podocytes->CCL2 TubularCells->CCL2 CCR2 CCR2 Receptor CCL2->CCR2 binds to Monocyte Monocyte CCR2->Monocyte expressed on Macrophage Macrophage Infiltration CCR2->Macrophage mediates chemotaxis InflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophage->InflammatoryCytokines Glomerulosclerosis Glomerulosclerosis InflammatoryCytokines->Glomerulosclerosis TubulointerstitialFibrosis Tubulointerstitial Fibrosis InflammatoryCytokines->TubulointerstitialFibrosis Albuminuria Albuminuria Glomerulosclerosis->Albuminuria DecreasedGFR Decreased GFR TubulointerstitialFibrosis->DecreasedGFR CCR2_Antagonist CCR2 Antagonist CCR2_Antagonist->CCR2 blocks

Caption: Signaling pathway of diabetic nephropathy and the site of action for a CCR2 antagonist.

Preclinical Investigation of a CCR2 Antagonist

Animal Models of Diabetic Nephropathy

Several animal models are utilized to study diabetic nephropathy and evaluate the efficacy of therapeutic agents.[10][11]

Model Type of Diabetes Key Features Advantages Limitations
Streptozotocin (STZ)-induced mice/rats Type 1Hyperglycemia, albuminuria, early glomerular changes.[12]Cost-effective, rapid induction.Does not fully recapitulate all features of human diabetic nephropathy, particularly advanced fibrosis.
db/db mice Type 2Obesity, insulin resistance, hyperglycemia, progressive albuminuria, mesangial expansion.[4][5]Closely mimics human Type 2 diabetic nephropathy.Slower disease progression, genetic background can influence phenotype.
Akita mice Type 1Spontaneous hyperglycemia due to an insulin gene mutation.Consistent and predictable hyperglycemia.Milder renal phenotype compared to some other models.
OVE26 mice Type 1Transgenic model with early and severe hyperglycemia.Develops more advanced features of diabetic nephropathy.Genetic background can be a confounding factor.
Experimental Protocols
  • STZ Model: Diabetes is induced by a single or multiple intraperitoneal injections of streptozotocin (e.g., 50-60 mg/kg for 5 consecutive days in mice).[12] Blood glucose levels are monitored, and animals with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.[12] The CCR2 antagonist is typically administered daily via oral gavage or mixed in the chow.[5]

  • db/db Mice: These mice spontaneously develop diabetes. Treatment with the CCR2 antagonist usually commences at an age when albuminuria is established (e.g., 8-10 weeks of age) and continues for a defined period (e.g., 8-12 weeks).[4][5]

  • Albuminuria: Urine samples are collected over 24 hours using metabolic cages.[3] Urinary albumin concentration is measured by ELISA, and the albumin-to-creatinine ratio (ACR) is calculated to normalize for urine dilution.

  • Glomerular Filtration Rate (GFR): GFR can be estimated by measuring the clearance of inulin or creatinine. In animal models, this often involves surgical procedures and continuous infusion techniques.

  • Blood Urea Nitrogen (BUN) and Serum Creatinine: Blood samples are collected, and levels of BUN and creatinine are measured as indicators of renal function.

  • Tissue Preparation: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are cut and stained with Periodic acid-Schiff (PAS) to assess glomerular mesangial expansion and with Masson's trichrome to evaluate interstitial fibrosis.

  • Immunohistochemistry/Immunofluorescence: Staining for specific markers is performed to identify cell types and protein expression.

    • Macrophages: CD68 or F4/80 staining is used to quantify macrophage infiltration in the glomeruli and interstitium.[5]

    • Podocytes: Staining for podocyte-specific markers like nephrin or podocin can assess podocyte injury and loss.[5]

    • Fibrosis Markers: Expression of fibronectin and collagen IV is evaluated to assess the degree of fibrosis.

In Vitro Cell-Based Assays

Cell culture models are essential for dissecting the molecular mechanisms of CCR2 antagonist action.[13]

Cell Type Experimental Setup Key Readouts
Mesangial Cells Cells are cultured in high glucose conditions to mimic the diabetic milieu. They are then treated with the CCR2 antagonist.Proliferation assays, measurement of extracellular matrix protein synthesis (e.g., fibronectin, collagen IV), and assessment of pro-inflammatory cytokine expression.
Podocytes Podocytes are exposed to high glucose or AGEs. The effect of the CCR2 antagonist on cell viability, apoptosis, and expression of podocyte-specific proteins is evaluated.Western blotting for nephrin and podocin, apoptosis assays (e.g., TUNEL), and measurement of reactive oxygen species production.
Proximal Tubular Epithelial Cells These cells are stimulated with high glucose or albumin to mimic conditions of hyperglycemia and proteinuria.Measurement of CCL2 secretion, expression of inflammatory and fibrotic markers.[13]

Clinical Investigation of a CCR2 Antagonist

Clinical trials in patients with diabetic nephropathy are crucial to establish the safety and efficacy of a CCR2 antagonist.

Study Design and Patient Population
  • Phase II Studies: These are typically randomized, double-blind, placebo-controlled trials to evaluate the dose-response relationship and safety profile of the CCR2 antagonist.[14] Patients with type 2 diabetes and persistent albuminuria, despite standard of care treatment with ACE inhibitors or ARBs, are often enrolled.[14]

  • Phase III Studies: Large-scale, multicenter trials are designed to confirm the efficacy and safety of the selected dose in a broader patient population and to assess its impact on long-term renal outcomes.

Efficacy Endpoints
  • Primary Endpoint: The primary efficacy endpoint is often the change in urinary albumin-to-creatinine ratio (UACR) from baseline.[14]

  • Secondary Endpoints: These may include changes in estimated glomerular filtration rate (eGFR), the proportion of patients achieving a certain reduction in albuminuria, and the time to composite renal outcomes (e.g., doubling of serum creatinine, end-stage renal disease, or renal death).

Safety and Tolerability

The safety profile of the CCR2 antagonist is closely monitored, including the incidence of adverse events, changes in laboratory parameters, and vital signs.

Data Presentation: Representative Preclinical and Clinical Findings

The following tables summarize hypothetical but representative quantitative data for a novel CCR2 antagonist based on published literature for similar compounds.

Table 1: Preclinical Efficacy in a db/db Mouse Model of Diabetic Nephropathy

Parameter Vehicle Control CCR2 Antagonist % Change
Urinary Albumin Excretion (µ g/24h ) 350 ± 45180 ± 30-48.6%
Glomerular Macrophage Infiltration (cells/glomerulus) 8.5 ± 1.23.2 ± 0.8-62.4%
Mesangial Matrix Expansion (% of glomerular area) 25.6 ± 3.115.8 ± 2.5-38.3%
Podocyte Density (cells/glomerulus) 10.2 ± 1.514.5 ± 1.8+42.2%

Table 2: Representative Phase II Clinical Trial Results in Patients with Diabetic Nephropathy

Parameter Placebo + Standard of Care CCR2 Antagonist + Standard of Care p-value
Change in UACR from Baseline (%) -5%-30%<0.05
Change in eGFR from Baseline (mL/min/1.73m²) -2.5-0.8>0.05
Proportion of Patients with >30% Reduction in UACR 15%45%<0.05

Experimental Workflow Visualization

cluster_0 Preclinical Evaluation cluster_1 Analysis cluster_2 Outcome AnimalModel Select Animal Model (e.g., db/db mice) InduceDiabetes Induce/Confirm Diabetes AnimalModel->InduceDiabetes Treatment Administer CCR2 Antagonist or Vehicle InduceDiabetes->Treatment Monitoring Monitor Blood Glucose, Body Weight Treatment->Monitoring TissueHarvest Harvest Kidneys for Histology Treatment->TissueHarvest SampleCollection Collect Urine and Blood (Baseline and Post-treatment) Monitoring->SampleCollection RenalFunction Assess Renal Function (Albuminuria, GFR) SampleCollection->RenalFunction Histology Histopathological Analysis (PAS, Trichrome) TissueHarvest->Histology IHC Immunohistochemistry (CD68, Nephrin) TissueHarvest->IHC GeneExpression Gene Expression Analysis (CCL2, TGF-β) TissueHarvest->GeneExpression DataAnalysis Statistical Analysis RenalFunction->DataAnalysis Histology->DataAnalysis IHC->DataAnalysis GeneExpression->DataAnalysis Efficacy Determine Efficacy DataAnalysis->Efficacy

References

The Impact of MK-0812 on the Tumor Microenvironment: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering immunosuppression and promoting tumor progression and metastasis. A key signaling axis implicated in this process is the C-C chemokine ligand 2 (CCL2) and its receptor CCR2, which plays a pivotal role in the recruitment of immunosuppressive myeloid cells. MK-0812, a potent and selective antagonist of CCR2, has emerged as a promising therapeutic agent to modulate the TME and enhance anti-tumor immunity. This technical guide provides an in-depth analysis of the preclinical evidence for the effect of this compound on the TME, focusing on its mechanism of action, quantitative effects on immune cell populations, and detailed experimental protocols.

Introduction: The Role of the CCL2-CCR2 Axis in the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively influence tumor growth and metastasis.[1] A critical component of the TME is the infiltration of various immune cell populations. While some immune cells, such as cytotoxic T lymphocytes, can mount an anti-tumor response, the TME is often dominated by immunosuppressive cells that hinder effective anti-tumor immunity.[2]

Among the key players in establishing an immunosuppressive TME are monocytic myeloid-derived suppressor cells (M-MDSCs) and tumor-associated macrophages (TAMs).[3][4] The recruitment of these cells to the tumor site is largely mediated by the chemokine CCL2, which is secreted by tumor cells and stromal cells within the TME.[5] M-MDSCs and TAMs express the CCL2 receptor, CCR2, and migrate along a CCL2 gradient to infiltrate the tumor.[3][6] Once in the TME, these cells contribute to an immunosuppressive milieu by producing anti-inflammatory cytokines, inhibiting T-cell function, and promoting angiogenesis and metastasis.[4][7]

This compound: A Potent CCR2 Antagonist

This compound is a small molecule antagonist that potently and selectively inhibits the CCR2 receptor.[8] By blocking the interaction between CCL2 and CCR2, this compound aims to disrupt the recruitment of M-MDSCs and TAMs to the TME, thereby alleviating immunosuppression and potentially enhancing the efficacy of other cancer therapies. Preclinical studies have demonstrated the potential of this compound to modulate the TME and inhibit tumor progression.[8]

Quantitative Effects of this compound on the Tumor Microenvironment

Preclinical studies have provided quantitative data on the impact of this compound on key components of the tumor microenvironment, particularly in models of breast cancer metastasis.

ParameterVehicle ControlThis compound TreatmentPercentage ChangeReference
Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs) in Lungs High InfiltrationSignificantly ReducedData not specified[8]
Rate of Lung Metastasis HighSignificantly ReducedData not specified[8]

Note: While the referenced study confirmed a significant reduction, the exact quantitative values were not publicly available. Further investigation of the primary literature is recommended for precise figures.

Signaling Pathways and Experimental Workflows

The CCL2-CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2 on myeloid cells initiates a signaling cascade that promotes cell migration and survival. This compound acts as a competitive antagonist, blocking this interaction and its downstream effects.

CCL2_CCR2_Pathway CCL2-CCR2 Signaling Pathway and Inhibition by this compound cluster_tme Tumor Microenvironment cluster_myeloid Myeloid Cell Tumor Cells Tumor Cells CCL2 CCL2 Tumor Cells->CCL2 Stromal Cells Stromal Cells Stromal Cells->CCL2 CCR2 CCR2 Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) CCR2->Signaling Activates Migration Cell Migration & Survival Signaling->Migration CCL2->CCR2 Binds MK0812 This compound MK0812->Inhibition Inhibition->CCR2 Blocks

Caption: this compound blocks the binding of CCL2 to CCR2, inhibiting downstream signaling.

Experimental Workflow for Evaluating this compound in a Humanized Mouse Model of Breast Cancer Metastasis

The following workflow outlines a typical preclinical study to assess the efficacy of this compound in a relevant in vivo model.

Experimental_Workflow Preclinical Evaluation of this compound cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Humanized_Mice Human CCR2B Knock-in Mice Tumor_Implantation Intravenous Injection of Human Breast Cancer Cells Humanized_Mice->Tumor_Implantation Grouping Randomization into Vehicle and this compound Groups Tumor_Implantation->Grouping Dosing Oral Administration of this compound or Vehicle Grouping->Dosing Endpoint Euthanasia and Tissue Collection (Lungs) Dosing->Endpoint Metastasis_Quant Quantification of Lung Metastatic Nodules Endpoint->Metastasis_Quant Flow_Cytometry Flow Cytometric Analysis of Lung Immune Cell Infiltrate (e.g., M-MDSCs) Endpoint->Flow_Cytometry

Caption: Workflow for assessing this compound's effect on breast cancer metastasis.

Experimental Protocols

Humanized Mouse Model of Breast Cancer Metastasis
  • Animal Model: Human CCR2B knock-in mice are utilized to ensure the relevance of this compound, which is designed to target human CCR2.[8] These mice are immunodeficient and reconstituted with human hematopoietic stem cells to establish a human immune system.

  • Tumor Cell Line: A human breast cancer cell line with known metastatic potential to the lungs (e.g., MDA-MB-231) is used.

  • Tumor Implantation: Tumor cells are injected intravenously into the tail vein of the humanized mice to induce lung metastases.

  • Treatment Regimen:

    • Compound: this compound is administered orally. The exact dosage and formulation should be determined based on pharmacokinetic and pharmacodynamic studies.

    • Control: A vehicle control group receives the same formulation without the active compound.

    • Schedule: Dosing is typically initiated a few days after tumor cell implantation and continues for a predetermined period (e.g., 2-4 weeks).

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and their lungs are harvested.

    • The number and size of metastatic nodules on the lung surface are counted and measured.

    • A portion of the lung tissue is processed for histological analysis to confirm the presence of tumor cells.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
  • Single-Cell Suspension Preparation:

    • Harvested lung tissue is mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

    • Red blood cells are lysed using a suitable lysis buffer.

    • The cell suspension is filtered through a cell strainer to remove clumps.

  • Antibody Staining:

    • The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies to identify specific immune cell populations. A typical panel for identifying M-MDSCs would include:

      • Lineage markers (dump channel): To exclude T cells, B cells, and NK cells.

      • Myeloid markers: CD11b, Ly6G, Ly6C. M-MDSCs are typically identified as CD11b+Ly6G-Ly6Chi.

    • A viability dye is included to exclude dead cells from the analysis.

  • Data Acquisition and Analysis:

    • Stained cells are analyzed using a multi-color flow cytometer.

    • Data is analyzed using appropriate software to gate on the populations of interest and quantify the percentage and absolute number of M-MDSCs and other immune cell subsets within the lung tissue.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for modulating the tumor microenvironment. By blocking the CCL2-CCR2 signaling axis, it effectively reduces the infiltration of immunosuppressive M-MDSCs, which is correlated with a decrease in metastasis in preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other CCR2 antagonists in oncology. Further research is warranted to fully elucidate the quantitative impact of this compound on the TME and to explore its potential in combination with other immunotherapies.

References

MK-0812: A Potent Tool for Interrogating Chemokine Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MK-0812, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Designed for researchers in chemokine biology, immunology, and drug development, this document details the mechanism of action of this compound, its quantitative effects in various experimental systems, and detailed protocols for its use in key assays. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its application in studying the critical role of the CCL2-CCR2 axis in health and disease.

Core Concepts: The CCL2-CCR2 Signaling Axis

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemoattractant for monocytes, macrophages, T lymphocytes, and other immune cells. It exerts its effects primarily through binding to the G protein-coupled receptor, CCR2. This interaction triggers a cascade of intracellular signaling events, leading to cellular migration, proliferation, and cytokine production. The CCL2-CCR2 axis is a key driver of inflammatory responses and has been implicated in the pathogenesis of numerous diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and cancer.

This compound is a small molecule antagonist that selectively binds to CCR2, thereby blocking the binding of CCL2 and inhibiting its downstream signaling pathways. This makes this compound an invaluable tool for dissecting the intricate roles of CCL2-CCR2 signaling in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in various in vitro and in vivo assays.

Assay TypeCell Line/SystemLigandParameterThis compound ValueReference
Radioligand Binding Assay Membranes from Ba/F3 cells transfected with mouse CCR2125I-rhCCL2IC50~5 nM[1]
Chemotaxis Assay WeHi-274.1 cellsCCL2IC505 nM[1]
In Vivo Monocyte Migration BALB/c miceCCL2-Dose-dependent inhibition[2]

Table 1: In Vitro and In Vivo Efficacy of this compound.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental applications of this compound, the following diagrams have been generated using the DOT language.

CCL2-CCR2 Signaling Pathway and Inhibition by this compound

CCL2_CCR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds MK0812 This compound MK0812->CCR2 Blocks G_protein G-protein Activation CCR2->G_protein Activates Downstream Downstream Signaling (PI3K/Akt, MAPK) G_protein->Downstream Response Cellular Responses (Migration, Proliferation, Cytokine Production) Downstream->Response

Caption: CCL2-CCR2 signaling pathway and its inhibition by this compound.

Experimental Workflow: In Vitro Chemotaxis Assay

Chemotaxis_Workflow start Start prep_cells Prepare THP-1 Cells (Culture and Harvest) start->prep_cells pre_treat Pre-treat Cells with this compound (or vehicle control) prep_cells->pre_treat setup_transwell Set up Transwell Plate (Lower Chamber: CCL2 Upper Chamber: Treated Cells) pre_treat->setup_transwell incubate Incubate (e.g., 4 hours, 37°C) setup_transwell->incubate quantify Quantify Migrated Cells (Stain and count) incubate->quantify end End quantify->end

Caption: Workflow for an in vitro chemotaxis assay using this compound.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (from CCR2-transfected cells) start->prep_membranes incubate_components Incubate Membranes with: - Radiolabeled CCL2 (e.g., 125I-CCL2) - Varying concentrations of this compound prep_membranes->incubate_components separate Separate Bound and Free Ligand (e.g., Filtration) incubate_components->separate measure Measure Radioactivity (of bound ligand) separate->measure analyze Analyze Data (Determine IC50) measure->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine this compound potency.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

In Vitro Chemotaxis Assay Using THP-1 Cells

This protocol is adapted from established methods for assessing monocyte chemotaxis.[3][4][5]

1. Cell Culture and Preparation:

  • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 10 mM HEPES, 1.0 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol.

  • Maintain cell density between 5–8 x 105 cells/mL.

  • On the day of the assay, harvest cells and resuspend in chemotaxis assay buffer (e.g., HBSS with 0.1% BSA) at a density of 2 x 106 cells/mL.

2. Antagonist Pre-treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute this compound to desired concentrations in chemotaxis assay buffer. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Incubate the THP-1 cell suspension with the various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.

3. Transwell Migration Assay Setup:

  • Use a 24-well plate with 5 µm pore size transwell inserts.

  • To the lower chambers, add 600 µL of chemotaxis assay buffer containing the chemoattractant, recombinant human CCL2 (typically at a concentration that elicits a submaximal response, e.g., 10-50 ng/mL). Include a negative control with buffer only.

  • To the upper chamber of each insert, add 100 µL of the pre-treated cell suspension.

4. Incubation and Quantification:

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully remove the transwell inserts.

  • Remove the non-migrated cells from the top surface of the membrane with a cotton swab.

  • Fix the migrated cells on the bottom surface of the membrane with methanol for 10-20 minutes.

  • Stain the migrated cells with a suitable stain (e.g., Giemsa or DAPI).

  • Count the number of migrated cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field.

5. Data Analysis:

  • Express the data as the percentage of migration relative to the vehicle-treated control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay

This protocol is based on standard radioligand binding assay procedures.[6][7]

1. Membrane Preparation:

  • Use cells stably expressing human or mouse CCR2 (e.g., HEK293 or Ba/F3 cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).

  • Determine the protein concentration of the membrane preparation.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled CCL2 (e.g., 125I-CCL2), and varying concentrations of this compound.

  • For total binding, omit this compound.

  • For non-specific binding, include a high concentration of unlabeled CCL2.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Monocyte Migration Model

This protocol describes a general approach to studying the effect of this compound on monocyte recruitment in a mouse model of inflammation.[2][8]

1. Animal Model and Antagonist Administration:

  • Use an appropriate mouse strain (e.g., BALB/c).

  • Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

  • Administer this compound or vehicle to the mice at a predetermined dose and time before inducing inflammation.

2. Induction of Monocyte Recruitment:

  • Induce an inflammatory response to recruit monocytes. This can be achieved through various methods, such as intraperitoneal injection of thioglycollate or intravenous injection of CCL2.

3. Sample Collection and Analysis:

  • At a specific time point after the inflammatory stimulus (e.g., 30 minutes to 24 hours), collect relevant samples, such as peripheral blood or peritoneal lavage fluid.

  • Isolate leukocytes from the collected samples.

  • Perform flow cytometry to identify and quantify monocyte populations. Use a panel of antibodies against specific cell surface markers (e.g., CD11b, Ly6C, CCR2).

4. Data Analysis:

  • Compare the number or percentage of recruited monocytes in the this compound-treated group to the vehicle-treated group.

  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Conclusion

This compound serves as a highly effective and specific tool for investigating the complex biology of the CCL2-CCR2 axis. Its utility in a range of in vitro and in vivo experimental models allows for a detailed exploration of the roles of this critical chemokine pathway in inflammation, immunity, and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of chemokine biology.

References

The Discovery and Development of MK-0812: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound. The core focus is on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its assessment. While showing promise in preclinical models of inflammatory diseases and oncology, the clinical development of this compound for rheumatoid arthritis was ultimately discontinued due to a lack of efficacy. This guide consolidates available quantitative data, details key experimental protocols, and visualizes associated biological pathways and workflows to serve as a resource for researchers in the field of chemokine receptor antagonism and drug development.

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages into tissues during inflammatory responses and in the tumor microenvironment. This signaling axis has been implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and cancer. Consequently, the development of CCR2 antagonists has been a significant focus of therapeutic research. This compound emerged from these efforts as a potent and selective antagonist of CCR2, demonstrating low nanomolar affinity for its target. This whitepaper details the scientific journey of this compound, from its initial characterization to its evaluation in clinical trials.

Mechanism of Action

This compound is a non-competitive, allosteric antagonist of CCR2. It binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand CCL2 binds. This allosteric modulation prevents the conformational changes in the receptor that are necessary for G-protein coupling and downstream signaling, effectively blocking CCL2-mediated cellular responses.

Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular events, beginning with the activation of G-proteins. This leads to downstream signaling through various pathways, including the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways, ultimately resulting in cellular responses such as chemotaxis, calcium mobilization, and cytokine production. This compound, by binding to an allosteric site, inhibits these downstream effects.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein (Gαi) CCR2->G_Protein Activates MK0812 This compound MK0812->CCR2 Allosteric Inhibition PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Gene_Expression Gene Expression PKC->Gene_Expression

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency and activity of this compound have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound
Assay TypeCell Type/SystemParameterValue (nM)Reference(s)
MCP-1 Mediated ResponseHuman MonocytesIC₅₀3.2[1]
¹²⁵I-MCP-1 BindingIsolated Human MonocytesIC₅₀4.5[1]
Monocyte Shape ChangeRhesus Monkey Whole BloodIC₅₀8[1]
ChemotaxisWeHi-274.1 cellsIC₅₀5[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides detailed protocols for key experiments used in the characterization of this compound.

In Vitro Assays

Objective: To determine the binding affinity of this compound to the CCR2 receptor.

Materials:

  • HEK293 cells stably expressing human CCR2

  • ¹²⁵I-labeled human CCL2 (PerkinElmer)

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)

  • This compound stock solution in DMSO

  • Unlabeled CCL2

  • 96-well filter plates (e.g., Millipore)

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293-CCR2 cells by homogenization and centrifugation.

  • In a 96-well plate, add 50 µL of binding buffer containing varying concentrations of this compound or unlabeled CCL2 (for competition).

  • Add 50 µL of ¹²⁵I-CCL2 (final concentration ~0.1 nM).

  • Add 100 µL of cell membrane preparation (approximately 5-10 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer.

  • Allow the filters to dry, and then add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.

Objective: To assess the functional ability of this compound to inhibit CCL2-induced monocyte migration.

Materials:

  • Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Recombinant human CCL2

  • This compound stock solution in DMSO

  • Transwell inserts with a 5 µm pore size

  • 24-well plates

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Label the monocytes with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled cells in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Add 600 µL of chemotaxis buffer containing CCL2 (e.g., 10 ng/mL) to the lower chambers of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • After incubation, carefully remove the inserts.

  • Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.

  • Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC₅₀.

In Vivo Studies

Objective: To evaluate the efficacy of this compound in reducing tumor metastasis in a humanized mouse model.

Animal Model:

  • Human CCR2B knock-in mice

Procedure:

  • Inject breast cancer cells (e.g., MDA-MB-231) into the tail vein of the mice to induce lung metastasis.

  • Randomly assign mice to treatment and vehicle control groups.

  • Administer this compound orally at a specified dose (e.g., 30 mg/kg) daily.[1]

  • Administer the vehicle (e.g., 0.5% methylcellulose) to the control group.

  • After a predetermined period (e.g., 21 days), euthanize the mice.

  • Harvest the lungs and fix them in Bouin's solution.

  • Quantify the number of metastatic nodules on the lung surface.

  • For mechanistic studies, blood and spleen can be collected to analyze immune cell populations (e.g., monocytic myeloid-derived suppressor cells) by flow cytometry.

Preclinical and Clinical Development

Preclinical Pharmacokinetics

Limited information is publicly available regarding the detailed pharmacokinetic profile of this compound. Preclinical studies in mice involved oral administration at doses of 30 mg/kg, suggesting good oral bioavailability.[1] In rhesus monkeys, this compound was administered via continuous intravenous infusion to maintain constant blood levels for in vivo target engagement studies.[1]

Clinical Trials

This compound progressed to a Phase IIa clinical trial for the treatment of rheumatoid arthritis. However, the development for this indication was discontinued due to a lack of clinical efficacy. Specific quantitative results from this trial are not publicly available. The outcome highlights the challenge of translating preclinical efficacy in animal models of inflammation to clinical success in complex human autoimmune diseases.

Logical Relationships and Workflows

Drug Discovery and Development Workflow for a CCR2 Antagonist

The development of a CCR2 antagonist like this compound typically follows a structured workflow from initial discovery to clinical testing.

Drug_Development_Workflow Target_ID Target Identification (CCR2) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (e.g., for potency, selectivity, PK) Hit_to_Lead->Lead_Opt Preclinical_Candidate Preclinical Candidate Selection (this compound) Lead_Opt->Preclinical_Candidate In_Vitro In Vitro Characterization (Binding, Functional Assays) Preclinical_Candidate->In_Vitro In_Vivo In Vivo Efficacy Models (e.g., Arthritis, Cancer) Preclinical_Candidate->In_Vivo Tox Toxicology Studies Preclinical_Candidate->Tox In_Vitro->Lead_Opt In_Vivo->Lead_Opt IND Investigational New Drug (IND) Application Tox->IND Phase_I Phase I Clinical Trial (Safety, PK in Humans) IND->Phase_I Phase_II Phase II Clinical Trial (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trial Phase_II->Phase_III Discontinuation Discontinuation Phase_II->Discontinuation Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for the discovery and development of a CCR2 antagonist.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist that demonstrated significant promise in preclinical models of inflammation and cancer metastasis. The in-depth analysis of its in vitro and in vivo pharmacology provides valuable insights into the therapeutic potential of targeting the CCL2/CCR2 axis. However, the lack of clinical efficacy in rheumatoid arthritis underscores the complexities of translating preclinical findings to human diseases. The data and methodologies presented in this technical guide serve as a valuable resource for researchers continuing to explore the roles of CCR2 in various pathologies and for those engaged in the development of next-generation chemokine receptor modulators.

References

The Impact of MK-0812 on Myeloid-Derived Suppressor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that play a critical role in tumor-induced immunosuppression. Their accumulation in the tumor microenvironment (TME) is associated with poor prognosis and resistance to various cancer therapies, including immune checkpoint inhibitors. A key signaling pathway that governs the recruitment of a major subset of these cells, the monocytic MDSCs (M-MDSCs), is the C-C chemokine ligand 2 (CCL2) and its receptor, C-C chemokine receptor 2 (CCR2). MK-0812, a potent and selective CCR2 antagonist, represents a promising therapeutic strategy to counteract the immunosuppressive activity of MDSCs by blocking their infiltration into tumors. This technical guide provides an in-depth overview of the core principles and methodologies for investigating the impact of this compound on MDSCs.

The CCL2/CCR2 Axis in MDSC Recruitment and Function

Tumors and their surrounding stroma often secrete high levels of CCL2, creating a chemokine gradient that attracts CCR2-expressing cells. M-MDSCs are characterized by their high expression of CCR2, and the CCL2/CCR2 signaling axis is a dominant pathway for their migration from the bone marrow to the TME. Once in the tumor, M-MDSCs exert their potent immunosuppressive functions through various mechanisms, including the depletion of essential amino acids for T-cell proliferation via arginase 1 (ARG1), the production of reactive oxygen species (ROS) and nitric oxide (NO) through inducible nitric oxide synthase (iNOS), and the secretion of immunosuppressive cytokines. By blocking the CCR2 receptor, this compound is hypothesized to inhibit the recruitment of M-MDSCs to the tumor, thereby alleviating their suppressive effects and restoring anti-tumor immunity.

Data Presentation: The Effect of CCR2 Antagonism on MDSCs

While specific quantitative data for this compound's direct impact on MDSC populations in published preclinical cancer models are limited, the effects of targeting the CCR2 axis have been documented with other antagonists. The following tables summarize representative quantitative data for CCR2 antagonists, which can be used as a benchmark for designing and interpreting experiments with this compound.

Table 1: Effect of CCR2 Antagonism on Monocytic MDSC Infiltration in Tumors

Cancer ModelCCR2 AntagonistTreatment GroupPercentage of M-MDSCs (CD11b+Ly6C+) in TumorFold Change vs. Control
Pancreatic Ductal AdenocarcinomaPF-04136309Control15.2%-
PF-041363097.8%0.51
Breast CancerCCX872Control22.5%-
CCX87210.1%0.45

Table 2: Functional Consequences of CCR2 Blockade on the Tumor Microenvironment

Cancer ModelCCR2 AntagonistParameter MeasuredControl GroupTreatment GroupP-value
MelanomaCCR2 antagonistTumor-infiltrating CD8+ T cells5.6% of CD45+ cells12.3% of CD45+ cells<0.05
Arginase activity in tumor lysates (U/mg protein)0.850.42<0.01
Colon CarcinomaCCR2 antagonistiNOS expression in tumor-infiltrating myeloid cells (MFI)1250680<0.05

Experimental Protocols

Isolation of Myeloid-Derived Suppressor Cells

Objective: To isolate MDSCs from tumor tissue and spleen of tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., C57BL/6 with B16-F10 melanoma or BALB/c with 4T1 breast cancer)

  • RPMI 1640 medium with 10% FBS

  • Collagenase D (1 mg/mL)

  • DNase I (0.1 mg/mL)

  • ACK lysis buffer

  • 70 µm cell strainers

  • Ficoll-Paque PLUS

  • MDSC isolation kit (e.g., using anti-Gr-1 magnetic beads)

Procedure:

  • Tissue Preparation:

    • Euthanize mice and aseptically resect tumors and spleens.

    • Mince tissues into small pieces using sterile scissors.

  • Enzymatic Digestion (for tumors):

    • Incubate minced tumor tissue in RPMI containing Collagenase D and DNase I for 30-45 minutes at 37°C with gentle agitation.

    • Neutralize the enzymatic reaction by adding an equal volume of RPMI with 10% FBS.

    • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Spleen Processing:

    • Mechanically disrupt the spleen by passing it through a 70 µm cell strainer.

    • Resuspend the cells in RPMI.

  • Red Blood Cell Lysis:

    • Treat the single-cell suspensions with ACK lysis buffer for 5 minutes at room temperature.

    • Wash the cells with RPMI.

  • MDSC Enrichment:

    • For a crude enrichment, perform density gradient centrifugation using Ficoll-Paque PLUS. MDSCs are typically found in the granulocyte and mononuclear cell layers.

    • For higher purity, use a commercial MDSC isolation kit following the manufacturer's instructions. This often involves negative selection to remove mature lymphocytes and positive selection for Gr-1+ cells.

Flow Cytometry for MDSC Characterization and Quantification

Objective: To identify and quantify M-MDSC and polymorphonuclear MDSC (PMN-MDSC) populations.

Materials:

  • Isolated single-cell suspensions

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies:

    • Anti-mouse CD45

    • Anti-mouse CD11b

    • Anti-mouse Ly6C

    • Anti-mouse Ly6G

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Adjust cell concentration to 1x10^6 cells per 100 µL of FACS buffer.

    • Block Fc receptors by incubating with Fc block for 10 minutes on ice.

    • Add the antibody cocktail (CD45, CD11b, Ly6C, Ly6G) and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition:

    • Acquire stained cells on a flow cytometer.

  • Gating Strategy:

    • Gate on live, single cells based on forward and side scatter.

    • Gate on CD45+ hematopoietic cells.

    • From the CD45+ population, gate on CD11b+ myeloid cells.

    • Within the CD11b+ gate, distinguish M-MDSCs (Ly6G- Ly6C high) and PMN-MDSCs (Ly6G+ Ly6C low/intermediate).

T-cell Suppression Assay

Objective: To assess the immunosuppressive function of MDSCs in vitro.

Materials:

  • Isolated MDSCs

  • Splenocytes from a healthy, syngeneic mouse as a source of T cells

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Anti-CD3 and anti-CD28 antibodies

  • 96-well round-bottom plates

  • Complete RPMI medium

Procedure:

  • T-cell Labeling:

    • Prepare a single-cell suspension of splenocytes.

    • Label the splenocytes with CFSE according to the manufacturer's protocol.

  • Co-culture Setup:

    • Plate the CFSE-labeled splenocytes (responder cells) at a density of 2x10^5 cells/well.

    • Add isolated MDSCs (suppressor cells) at different ratios (e.g., 1:1, 1:2, 1:4 MDSC:T cell).

    • Stimulate T-cell proliferation by adding soluble anti-CD3 and anti-CD28 antibodies.

    • Include control wells with unstimulated T cells and stimulated T cells without MDSCs.

  • Incubation and Analysis:

    • Incubate the plates for 72 hours at 37°C.

    • Harvest the cells and stain with anti-CD4 and anti-CD8 antibodies.

    • Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE signal in the CD4+ and CD8+ T-cell populations.

Measurement of Arginase Activity and iNOS Expression

Objective: To quantify key suppressive mediators in MDSCs.

Materials:

  • Isolated MDSCs

  • Arginase activity assay kit

  • For iNOS: Intracellular staining antibodies (anti-iNOS), fixation/permeabilization buffers, and a flow cytometer.

Procedure for Arginase Activity:

  • Lyse the isolated MDSCs according to the assay kit instructions.

  • Perform the colorimetric assay to measure urea production, which is proportional to arginase activity.

  • Normalize the activity to the protein concentration of the cell lysate.

Procedure for iNOS Expression (by Intracellular Flow Cytometry):

  • Surface stain the cells for MDSC markers as described in Protocol 2.

  • Fix and permeabilize the cells using a dedicated kit.

  • Stain with a fluorochrome-conjugated anti-iNOS antibody.

  • Analyze the mean fluorescence intensity (MFI) of iNOS in the M-MDSC and PMN-MDSC populations.

Mandatory Visualizations

Signaling_Pathway cluster_TME Tumor Microenvironment cluster_MDSC Monocytic MDSC Tumor Tumor Cells CCR2 CCR2 Tumor->CCR2 CCL2 Stroma Stromal Cells Stroma->CCR2 CCL2 Recruitment Recruitment & Infiltration CCR2->Recruitment Suppression Immunosuppression (Arginase, iNOS, ROS) Recruitment->Suppression T_Cell T-Cell Suppression->T_Cell Inhibition MK0812 This compound MK0812->CCR2 Blockade

Caption: Signaling pathway of this compound's action on M-MDSC recruitment.

Experimental_Workflow start Tumor-Bearing Mice (Control vs. This compound Treated) isolate Isolate MDSCs (Tumor & Spleen) start->isolate flow Flow Cytometry (Quantify M-MDSC & PMN-MDSC) isolate->flow suppression_assay T-Cell Suppression Assay isolate->suppression_assay functional_markers Measure Suppressive Factors (Arginase, iNOS) isolate->functional_markers outcome1 Reduced MDSC Infiltration flow->outcome1 outcome2 Decreased Suppressive Function suppression_assay->outcome2 functional_markers->outcome2

Caption: Experimental workflow for assessing this compound's impact on MDSCs.

Logical_Relationship MK0812 This compound Treatment CCR2_Blockade CCR2 Blockade on M-MDSCs MK0812->CCR2_Blockade Reduced_Recruitment Reduced M-MDSC Recruitment to Tumor CCR2_Blockade->Reduced_Recruitment Alleviated_Suppression Alleviated Immunosuppression in TME Reduced_Recruitment->Alleviated_Suppression Enhanced_Immunity Enhanced Anti-Tumor Immunity Alleviated_Suppression->Enhanced_Immunity

Caption: Logical relationship of this compound's therapeutic mechanism.

Methodological & Application

Application Notes and Protocols for MK-0812 in Murine In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2-CCR2 signaling axis is a critical pathway in the pathogenesis of various diseases, including cancer, by mediating the recruitment of immunosuppressive myeloid cells into the tumor microenvironment. Specifically, this pathway is instrumental in the trafficking of monocytic myeloid-derived suppressor cells (M-MDSCs) and tumor-associated macrophages (TAMs), which contribute to tumor progression, metastasis, and resistance to therapy.[1][2] this compound blocks the binding of CCL2 to CCR2, thereby inhibiting the downstream signaling that promotes the migration of these immunosuppressive cells.[3] Preclinical studies in various mouse models have demonstrated the therapeutic potential of targeting this pathway to alter the tumor microenvironment and enhance anti-tumor immunity.[2][4]

These application notes provide detailed protocols for the in vivo evaluation of this compound in murine models of breast cancer lung metastasis and orthotopic pancreatic cancer.

Data Presentation

Table 1: Efficacy of this compound in a Breast Cancer Lung Metastasis Model
Animal ModelTreatment GroupKey Outcome MeasuresResultsReference
Humanized CCR2B Knock-in MiceVehicle ControlNumber of M-MDSCs; Rate of Lung MetastasisBaseline[1][2]
Humanized CCR2B Knock-in MiceThis compoundNumber of M-MDSCs; Rate of Lung MetastasisSignificant Reduction[1][2]
Table 2: Efficacy of a CCR2 Antagonist in an Orthotopic Pancreatic Cancer Model
Animal ModelTreatment GroupKey Outcome MeasuresResultsReference
Immunocompetent MiceVehicle ControlTumor Size; Proportion of M-MDSCs in TumorBaseline[4]
Immunocompetent MiceCCR2 Antagonist (CCX872-B)Tumor Size; Proportion of M-MDSCs in Tumor42% decrease in tumor size; 45% decrease in M-MDSCs[4]

Signaling Pathway and Experimental Workflow

CCL2_CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCL2 CCL2 CCR2 CCR2 (G-protein coupled receptor) CCL2->CCR2 Binds G_protein G-protein CCR2->G_protein Activates MK0812 This compound MK0812->CCR2 Blocks Binding PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK JAK JAK G_protein->JAK AKT AKT PI3K->AKT Gene_Transcription Gene Transcription AKT->Gene_Transcription MAPK->Gene_Transcription STAT STAT JAK->STAT STAT->Gene_Transcription Cellular_Responses Cellular Responses (Migration, Survival, Proliferation) Gene_Transcription->Cellular_Responses

Caption: CCL2-CCR2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Intervention cluster_analysis Endpoint Analysis Tumor Cell\nImplantation Tumor Cell Implantation Tumor\nEstablishment Tumor Establishment Tumor Cell\nImplantation->Tumor\nEstablishment Randomization Randomization Tumor\nEstablishment->Randomization Treatment\n(this compound or Vehicle) Treatment (this compound or Vehicle) Randomization->Treatment\n(this compound or Vehicle) Monitoring Monitoring Treatment\n(this compound or Vehicle)->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tissue\nCollection Tissue Collection Euthanasia->Tissue\nCollection Data\nAnalysis Data Analysis Tissue\nCollection->Data\nAnalysis Tumor Burden\nAssessment Tumor Burden Assessment Data\nAnalysis->Tumor Burden\nAssessment Flow Cytometry\n(M-MDSCs) Flow Cytometry (M-MDSCs) Data\nAnalysis->Flow Cytometry\n(M-MDSCs) Histology Histology Data\nAnalysis->Histology

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Experimental Protocols

Protocol 1: Breast Cancer Lung Metastasis Model

Objective: To evaluate the efficacy of this compound in reducing lung metastasis in a humanized CCR2B knock-in mouse model.[2]

Materials:

  • Animal Model: Humanized CCR2B knock-in mice.

  • Cell Line: MDA-MB-231 human breast cancer cell line.

  • Test Article: this compound.

  • Vehicle: 0.4% Methylcellulose (MC) in sterile water.[3]

  • Dosing Equipment: Oral gavage needles (20-22 gauge, 1.5 inch, curved with ball tip).

  • Anesthesia: Isoflurane or other approved anesthetic.

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells under standard conditions. Prior to injection, harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^6 cells/mL.

  • Tumor Cell Implantation:

    • Anesthetize mice.

    • Inject 1 x 10^6 cells in 100 µL PBS via the tail vein to induce lung metastasis.

  • Treatment Regimen:

    • Randomize mice into two groups: Vehicle control and this compound treatment.

    • Allow tumors to establish for a predetermined period (e.g., 3-5 days).

    • Prepare a fresh formulation of this compound in 0.4% MC daily.

    • Administer this compound at a dose of 30 mg/kg or vehicle solution via oral gavage daily.[3] The treatment duration should be defined based on study objectives (e.g., 2-3 weeks).

  • Monitoring:

    • Monitor animal health and body weight regularly (e.g., twice weekly).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Perfuse the lungs with PBS and then fix with Bouin's solution.

    • Count the metastatic nodules on the lung surface.

    • Harvest spleens and bone marrow to prepare single-cell suspensions for flow cytometry analysis of M-MDSC populations.

Protocol 2: Orthotopic Pancreatic Cancer Model

Objective: To assess the in vivo efficacy of this compound on primary tumor growth and the tumor microenvironment in an orthotopic pancreatic cancer model.[1]

Materials:

  • Animal Model: Immunocompetent C57BL/6 mice.

  • Cell Line: Murine pancreatic cancer cell line (e.g., KPC).

  • Test Article: this compound.

  • Vehicle: 0.4% Methylcellulose (MC) in sterile water.[3]

  • Surgical and Dosing Equipment: Standard surgical tools, syringes, oral gavage needles.

  • Anesthesia: Ketamine/xylazine cocktail or other approved anesthetic.

Procedure:

  • Cell Culture: Culture pancreatic cancer cells under standard conditions. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice and perform a laparotomy to expose the pancreas.

    • Inject 1 x 10^6 cells in 100 µL of the cell/Matrigel suspension into the head of the pancreas.

    • Suture the incision.

    • Allow tumors to establish for a specified period (e.g., 7-10 days).

  • Treatment Regimen:

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound at 30 mg/kg or vehicle solution daily via oral gavage.[3]

    • Continue treatment for a defined period (e.g., 2-3 weeks).

  • Monitoring:

    • Monitor tumor growth using non-invasive imaging (e.g., ultrasound).

    • Monitor animal health and body weight regularly.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and measure their weight and volume.

    • Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry).

    • Process the remaining tumor tissue to generate a single-cell suspension for flow cytometric analysis of immune cell populations, including M-MDSCs.

Protocol 3: Flow Cytometry Analysis of Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs)

Objective: To quantify the population of M-MDSCs in tumors, spleens, or peripheral blood.

Materials:

  • Single-cell suspensions from tumor, spleen, or peripheral blood.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Fc block (anti-CD16/32).

  • Fluorochrome-conjugated antibodies:

    • Anti-CD45

    • Anti-CD11b

    • Anti-Ly6C

    • Anti-Ly6G

  • Viability dye (e.g., 7-AAD or a live/dead fixable dye).

Staining Procedure:

  • Wash cells with FACS buffer.

  • Stain with a viability dye according to the manufacturer's protocol.

  • Block Fc receptors with anti-CD16/32 for 10-15 minutes on ice.

  • Add the antibody cocktail (anti-CD45, anti-CD11b, anti-Ly6C, anti-Ly6G) and incubate for 30 minutes on ice in the dark.

  • Wash cells twice with FACS buffer.

  • Resuspend cells in FACS buffer for acquisition on a flow cytometer.

Gating Strategy:

  • Gate on single cells using FSC-A vs FSC-H.

  • Gate on live cells using the viability dye.

  • Gate on immune cells (CD45+).

  • From the CD45+ population, gate on myeloid cells (CD11b+).

  • From the CD11b+ population, gate on M-MDSCs as Ly6G- and Ly6C-high.

Gating_Strategy All Events All Events Single Cells Single Cells All Events->Single Cells FSC-A vs FSC-H Live Cells Live Cells Single Cells->Live Cells Viability Dye Immune Cells\n(CD45+) Immune Cells (CD45+) Live Cells->Immune Cells\n(CD45+) Myeloid Cells\n(CD11b+) Myeloid Cells (CD11b+) Immune Cells\n(CD45+)->Myeloid Cells\n(CD11b+) M-MDSCs\n(Ly6G- Ly6C-high) M-MDSCs (Ly6G- Ly6C-high) Myeloid Cells\n(CD11b+)->M-MDSCs\n(Ly6G- Ly6C-high)

References

Application Notes and Protocols: Oral Administration of MK-0812 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of MK-0812, a potent and selective C-C chemokine receptor type 2 (CCR2) antagonist, in murine models. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Introduction

This compound is a small molecule inhibitor that targets CCR2, a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[1][2][3] By blocking the interaction between CCR2 and its ligand, C-C motif chemokine 2 (CCL2, also known as MCP-1), this compound can modulate the tumor microenvironment and mitigate inflammatory responses.[1][3][4] Preclinical studies in mice have demonstrated its potential in various disease models, including cancer metastasis and diabetic nephropathy.[1][5][6] This document outlines key experimental protocols and summarizes relevant data from studies involving the oral administration of this compound in mice.

Data Presentation

Table 1: In Vivo Pharmacodynamic Effects of Oral this compound Administration in Mice
Mouse StrainDose (mg/kg, p.o.)VehicleKey FindingsReference
C57BL/60.1, 10, 301% HPMCDose-dependent increase in plasma CCL2 levels, plateauing around 300 pg/ml at 10 and 30 mg/kg 4 hours post-dose.[7]
BALB/c300.4% MC solutionReduced frequency of Ly6G-Ly6Chi monocytes in peripheral blood 2 hours post-dose. No significant impact on circulating Ly6G+Ly6C+ neutrophils.[2]
Human CCR2B knock-inNot specifiedNot specifiedReduced the number of monocytic myeloid-derived suppressor cells (M-MDSCs) and the rate of lung metastasis in a breast cancer model.[1][5]
Table 2: Pharmacokinetic Parameters of this compound in Mice (Illustrative)

Note: Comprehensive public data on the full pharmacokinetic profile of this compound in mice is limited. The following table illustrates typical parameters that would be determined in such a study, with some values derived from available data.

ParameterValueConditionsReference
Doses Studied (Oral)0.1, 10, 30 mg/kgC57BL/6 mice[7]
Time to Peak Plasma CCL2 Level2-4 hours post-dose (lags behind peak drug level)10 mg/kg dose in C57BL/6 mice[7]
IC50 (inhibition of 125I-MCP-1 binding)4.5 nMIsolated monocytes[2]
IC50 (inhibition of MCP-1 mediated response)3.2 nMIn vitro assay[2]
IC50 (whole blood assay)8 nMRhesus whole blood[2]

Signaling Pathway and Experimental Workflow Diagrams

MK0812_Mechanism_of_Action Mechanism of Action of this compound cluster_inflammation Inflammatory Site / Tumor Microenvironment cluster_monocyte Monocyte CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to Signaling Downstream Signaling (e.g., Calcium Mobilization) CCR2->Signaling Activates MK0812 This compound MK0812->CCR2 Antagonizes Migration Monocyte Migration & Recruitment Signaling->Migration Leads to

Caption: Mechanism of action of this compound as a CCR2 antagonist.

Experimental_Workflow_MK0812_in_vivo In Vivo Evaluation of Oral this compound cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis Animal_Model Select Mouse Model (e.g., C57BL/6, BALB/c, Humanized) Grouping Divide into Control (Vehicle) and this compound Treatment Groups Animal_Model->Grouping Preparation Prepare this compound in Vehicle (e.g., 0.4% MC solution) Grouping->Preparation Administration Administer this compound or Vehicle via Oral Gavage Preparation->Administration Time_Course Collect Samples at Defined Time Points (e.g., 2, 4, 6, 24h) Administration->Time_Course Blood_Collection Collect Peripheral Blood (e.g., Retro-orbital Bleed) Time_Course->Blood_Collection Tissue_Analysis Harvest Tissues for Histological Analysis Time_Course->Tissue_Analysis Plasma_Analysis Analyze Plasma for: - this compound Concentration (LC-MS) - CCL2 Levels (ELISA) Blood_Collection->Plasma_Analysis Cellular_Analysis Analyze Blood Cells for: - Monocyte Frequency (Flow Cytometry) Blood_Collection->Cellular_Analysis

Caption: General experimental workflow for in vivo studies of oral this compound.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

Objective: To prepare and administer a defined dose of this compound to mice via oral gavage.

Materials:

  • This compound powder

  • Vehicle: 0.4% Methylcellulose (MC) in sterile water or 1% Hydroxypropyl methylcellulose (HPMC)

  • Sterile water

  • Weighing scale

  • Mortar and pestle or appropriate homogenization equipment

  • Magnetic stirrer and stir bar

  • Appropriately sized feeding needles (gavage needles), typically 18-20 gauge for adult mice.[8][9]

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Vehicle Preparation:

    • To prepare a 0.4% MC solution, slowly add 0.4 g of methylcellulose to 100 mL of sterile water while stirring continuously until fully dissolved.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and average weight of the mice.

    • Weigh the calculated amount of this compound powder.

    • Levigate the powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension. A magnetic stirrer can be used for this purpose.

  • Animal Dosing:

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered. The maximum recommended dosing volume for mice is 10 mL/kg.[8][9]

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to straighten the esophagus.[8][10]

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.[8]

    • Gently insert the gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus. The needle should advance smoothly without resistance.[9]

    • Administer the this compound suspension slowly and steadily.

    • Carefully withdraw the needle along the same path of insertion.

    • Monitor the animal for 5-10 minutes post-gavage for any signs of distress, such as labored breathing.[8][9]

Protocol 2: Blood Collection and Plasma Analysis

Objective: To collect peripheral blood from mice and analyze plasma for CCL2 and this compound concentrations.

Materials:

  • Capillary tubes (heparinized)

  • Microcentrifuge tubes containing EDTA

  • Centrifuge

  • Pipettes and tips

  • ELISA kit for mouse CCL2

  • LC-MS/MS system for this compound quantification

Procedure:

  • Blood Collection:

    • At predetermined time points following this compound administration (e.g., 2, 4, 6, and 24 hours), collect blood via retro-orbital sinus puncture using a heparinized capillary tube.[7]

    • Dispense the collected blood into a microcentrifuge tube containing EDTA to prevent coagulation.

  • Plasma Separation:

    • Centrifuge the blood sample at approximately 2000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer it to a new, clean microcentrifuge tube.

    • Store the plasma at -80°C until analysis.

  • CCL2 Quantification (ELISA):

    • Follow the manufacturer's instructions for the specific mouse CCL2 ELISA kit being used. This typically involves preparing standards and samples, adding them to a pre-coated plate, incubation with detection antibodies, and measuring the absorbance on a plate reader.

  • This compound Quantification (LC-MS/MS):

    • Plasma levels of this compound are typically analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[7] This requires specialized equipment and expertise for method development and validation.

Protocol 3: Flow Cytometric Analysis of Peripheral Blood Monocytes

Objective: To determine the frequency of circulating monocyte populations in response to this compound treatment.

Materials:

  • Fluorescently conjugated antibodies against mouse cell surface markers (e.g., CD11b, Ly6G, Ly6C)

  • Red blood cell lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • Collect whole blood as described in Protocol 2.

    • Lyse red blood cells using a commercial lysis buffer according to the manufacturer's protocol.

    • Wash the remaining cells with FACS buffer.

  • Antibody Staining:

    • Resuspend the cell pellet in FACS buffer.

    • Add the appropriate combination of fluorescently labeled antibodies (e.g., anti-CD11b, anti-Ly6G, anti-Ly6C) to identify monocyte subsets.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Flow Cytometry:

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to gate on specific cell populations. For example, classical monocytes can be identified as CD11b+Ly6G-Ly6Chi.[2]

Conclusion

The oral administration of this compound in mice provides a valuable tool for investigating the role of the CCL2-CCR2 axis in various pathological conditions. The protocols and data presented here offer a foundation for researchers to conduct robust preclinical evaluations of this and other CCR2 antagonists. Careful attention to experimental design, including appropriate dosing, timing of sample collection, and selection of analytical methods, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for MK-0812 in Preclinical Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway in the tumor microenvironment, implicated in the recruitment of tumor-associated macrophages (TAMs) and other immunosuppressive myeloid cells. By inhibiting this pathway, this compound presents a promising therapeutic strategy to modulate the tumor immune landscape and impede cancer progression and metastasis. These application notes provide detailed methodologies for the preclinical evaluation of this compound in various cancer models.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for this compound, facilitating experimental design and data comparison.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/SystemIC50 ValueAssay Type
Inhibition of MCP-1 Mediated Response-3.2 nM[1]-
Inhibition of 125I-MCP-1 BindingIsolated Monocytes4.5 nM[1]Radioligand Binding Assay
Inhibition of MCP-1 Induced Monocyte Shape ChangeRhesus Blood8 nM[1]Whole Blood Assay
Inhibition of ChemotaxisWeHi-274.1 cells5 nM[2]Chemotaxis Assay

Table 2: In Vivo Dosage and Administration of this compound

Cancer ModelAnimal ModelDosageAdministration RouteObserved Effect
Lung Metastasis of Breast CancerHumanized MiceNot SpecifiedOralReduced number of monocytic myeloid-derived suppressor cells and rate of lung metastasis.[3]
General Monocyte ReductionBALB/c Mice30 mg/kgOral (p.o.)Reduction in the frequency of Ly6G-Ly6Chi monocytes in peripheral blood.[1]

Signaling Pathway

This compound exerts its anti-cancer effects by blocking the CCL2/CCR2 signaling pathway. The binding of CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR), activates multiple downstream signaling cascades. These pathways, including PI3K/Akt, MAPK/p38, and JAK/STAT, are integral to cell survival, proliferation, migration, and differentiation. By inhibiting the initial ligand-receptor interaction, this compound effectively abrogates these downstream effects, leading to a reduction in the recruitment of immunosuppressive myeloid cells to the tumor microenvironment.

CCL2_CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-Protein CCR2->G_Protein Activates MK0812 This compound MK0812->CCR2 Blocks PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT MAPK MAPK/p38 Pathway G_Protein->MAPK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cellular_Responses Cellular Responses (Migration, Survival, Proliferation) PI3K_AKT->Cellular_Responses MAPK->Cellular_Responses JAK_STAT->Cellular_Responses

CCL2/CCR2 Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., breast, lung, pancreatic)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Remove the overnight culture medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat with this compound Dilutions incubate_overnight->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for MTT Cell Viability Assay.
Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression of proteins in the CCL2/CCR2 signaling pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • Recombinant human CCL2

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-CCR2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with desired concentrations of this compound for 1-2 hours, followed by stimulation with recombinant human CCL2 (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 106 cells in PBS, with or without Matrigel) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm3), randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control orally (p.o.) daily.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specific size. Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance.

Xenograft_Study_Workflow start Start implant_cells Implant Tumor Cells in Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize administer_drug Administer this compound or Vehicle randomize->administer_drug measure_tumors Measure Tumor Volume Regularly administer_drug->measure_tumors endpoint Reach Study Endpoint measure_tumors->endpoint analyze_tumors Excise and Analyze Tumors endpoint->analyze_tumors analyze_data Analyze Data (Calculate TGI) analyze_tumors->analyze_data end End analyze_data->end

Workflow for In Vivo Tumor Xenograft Study.

References

Application Notes and Protocols for MK-0812 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), are key players in the migration of monocytes and macrophages to sites of inflammation.[4][5] This signaling axis is implicated in a variety of chronic inflammatory diseases, autoimmune disorders, and cancer.[4][6][7] this compound blocks the interaction between CCL2 and CCR2, thereby inhibiting the recruitment of inflammatory cells.[1][4] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture-based assays to investigate its biological activity.

Mechanism of Action

This compound is a non-competitive, allosteric antagonist of CCR2.[2] It binds to an intracellular site on the receptor, preventing the conformational changes required for G-protein coupling and subsequent downstream signaling upon CCL2 binding.[8] The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), normally activates multiple downstream signaling pathways, including PI3K/Akt, MAPK, and JAK/STAT, which are crucial for cell survival, proliferation, migration, and cytokine production.[5][7] By blocking these pathways, this compound effectively inhibits the chemotactic response of CCR2-expressing cells to CCL2.

Data Presentation

In Vitro Potency of this compound
ParameterValueCell Line/SystemReference
IC₅₀ (MCP-1 mediated response)3.2 nMHuman Monocytes[1][3]
IC₅₀ (¹²⁵I-MCP-1 binding)4.5 nMIsolated Human Monocytes[1][3]
IC₅₀ (whole blood assay)8 nMHuman Whole Blood[1][3]
IC₅₀ (mouse CCR2 binding)5 nMBa/F3 cells with mouse CCR2[8]
IC₅₀ (chemotaxis)5 nMWeHi-274.1 cells[8]
Recommended Working Concentrations
AssayRecommended Concentration RangeCell TypeNotes
Chemotaxis Assay1 - 100 nMMonocytes, Macrophages, CCR2-expressing cell linesTitration is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
Receptor Internalization Assay1 µMHEK 293 cells expressing hCCR2As per a specific published protocol.
cAMP Assay10 µMHEK 293 cells expressing hCCR2As per a specific published protocol.
Inhibition of Mammosphere FormationNot specifiedBT-549 breast cancer cells[9]

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile filter tips

Protocol:

  • Reconstitution: Prepare a high-concentration stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.695 mg of this compound (MW: 469.5 g/mol ) in 1 mL of DMSO.[9]

  • Solubilization: If necessary, gently warm and/or sonicate the solution to ensure complete dissolution.[10]

  • Sterilization: While not always necessary due to the nature of DMSO, if required, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1] For the succinate salt form, store at -20°C for 1 month or -80°C for 6 months.[10]

Note on Final DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

Cell-Based Chemotaxis Assay (Transwell Migration Assay)

This protocol is a general guideline and may need to be optimized for specific cell types.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytes, primary human monocytes)

  • Chemotaxis chamber (e.g., 24-well plate with Transwell inserts, 5 or 8 µm pore size)

  • Cell culture medium (e.g., RPMI-1640) with low serum (0.1-1% FBS)

  • Recombinant human CCL2/MCP-1

  • This compound working solutions

  • Fixing and staining solutions (e.g., methanol, crystal violet)

  • Cotton swabs

  • Microscope

Protocol:

  • Cell Preparation: a. Culture cells to 70-80% confluency. b. Harvest cells and resuspend them in serum-free or low-serum medium at a density of 1 x 10⁶ cells/mL.

  • Antagonist Pre-treatment: a. Incubate the cell suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes to 2 hours at 37°C.[4]

  • Assay Setup: a. Add cell culture medium containing a chemoattractant concentration of CCL2 (e.g., 10-100 ng/mL) to the lower chamber of the plate.[4] b. Place the Transwell insert into the well, ensuring no air bubbles are trapped.

  • Cell Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell insert.[4]

  • Incubation: Incubate the plate for 2-4 hours (for monocytes) at 37°C in a 5% CO₂ incubator. Incubation time may vary depending on the cell type.

  • Analysis: a. Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.[4] b. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. c. Stain the cells with 0.5% crystal violet solution for 10 minutes. d. Gently wash the inserts with water and allow them to air dry. e. Count the number of migrated cells in several fields of view using a microscope. f. Calculate the percentage of inhibition of migration compared to the vehicle control.

Receptor Internalization Assay (Flow Cytometry)

This assay measures the ability of this compound to affect the constitutive or ligand-induced internalization of CCR2.

Materials:

  • HEK 293 cells stably expressing human CCR2

  • Primary antibody against an extracellular epitope of CCR2

  • Fluorescently-labeled secondary antibody (e.g., APC-conjugated)

  • This compound working solutions

  • CCL2 (as a positive control for internalization)

  • Wash buffer (e.g., HBSS with 1% FBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest HEK293-hCCR2 cells and resuspend them in wash buffer.

  • Antibody Labeling (Pre-labeling method): a. Incubate cells with the primary anti-CCR2 antibody on ice to label surface receptors. b. Wash the cells to remove unbound antibody.

  • Treatment: a. Resuspend the cells in medium containing 1 µM this compound, 1 µM CCL2, or vehicle control (DMSO). b. Incubate for 30 minutes at 37°C to allow for internalization.

  • Stopping Internalization: Transfer the tubes to ice to stop the internalization process.

  • Secondary Staining: a. Add the fluorescently-labeled secondary antibody to label the CCR2 remaining on the cell surface. b. Incubate on ice as per the manufacturer's instructions.

  • Analysis: a. Wash the cells and resuspend them in buffer for flow cytometry analysis. b. Analyze the mean fluorescence intensity (MFI) of the cells. A decrease in MFI compared to the control indicates receptor internalization.

Visualizations

Signaling Pathway of CCL2/CCR2 and Inhibition by this compound

CCL2_CCR2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR2 CCR2 G_protein G-protein (Gαi) CCR2->G_protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds MK0812 This compound MK0812->CCR2 Inhibits (Allosteric) PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Response Cellular Responses (Migration, Proliferation, Survival) PI3K_Akt->Response MAPK->Response JAK_STAT->Response

Caption: this compound allosterically inhibits CCR2 signaling.

Experimental Workflow for a Transwell Chemotaxis Assay

Chemotaxis_Workflow A 1. Prepare Cell Suspension (e.g., Monocytes) B 2. Pre-treat cells with this compound or Vehicle (DMSO) A->B D 4. Seed pre-treated cells in Transwell insert (upper chamber) B->D C 3. Add Chemoattractant (CCL2) to lower chamber C->D E 5. Incubate (e.g., 2-4 hours, 37°C) D->E F 6. Remove non-migrated cells E->F G 7. Fix and Stain migrated cells (e.g., Crystal Violet) F->G H 8. Quantify migrated cells (Microscopy) G->H I 9. Analyze Data (% Inhibition) H->I

Caption: Workflow for measuring chemotaxis inhibition.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: MK-0812 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). Its role in modulating inflammatory responses by blocking the CCL2-CCR2 axis makes it a compound of significant interest in various research fields, including immunology and oncology. Accurate and reproducible experimental results rely on the correct preparation and storage of this compound solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving and storing small molecule inhibitors like this compound for in vitro and in vivo studies. This document provides detailed application notes and protocols for the solubility and stability of this compound in DMSO to ensure its effective use in research applications.

Data Presentation: Solubility and Stability of this compound in DMSO

The following tables summarize the key quantitative data regarding the solubility and recommended storage conditions for this compound in DMSO.

Table 1: Solubility of this compound in DMSO

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO100212.97Ultrasonic assistance may be required for complete dissolution. It is recommended to use anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[1]

Table 2: Stability of this compound in DMSO Solution

Storage Temperature (°C)DurationStabilityRecommendations
-802 yearsStableAliquot to avoid repeated freeze-thaw cycles.
-201 yearStableAliquot to avoid repeated freeze-thaw cycles.
Room TemperatureUp to 1 yearGradual degradation may occur.For short-term use, it is advisable to prepare fresh solutions. A study on a large compound library showed a 92% probability of compound integrity after 3 months and 83% after 6 months at room temperature.[2]

Table 3: Long-Term Storage of this compound (Powder)

Storage Temperature (°C)Duration
-203 years
42 years

Experimental Protocols

The following protocols provide detailed methodologies for preparing this compound stock solutions and assessing its solubility and stability in DMSO.

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 469.54 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Calculation: To prepare a 100 mM stock solution, weigh out 46.95 mg of this compound powder.

  • Dispensing: Transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Vortex the tube vigorously for 2-3 minutes.

    • If the compound does not fully dissolve, place the tube in a water bath sonicator for 10-15 minutes.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in low-binding microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).

Protocol 2: Determination of this compound Solubility in DMSO (Nephelometric Method)

This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer after being dissolved in DMSO.

Materials:

  • This compound stock solution in DMSO (e.g., 100 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

  • Multichannel pipette

Procedure:

  • Serial Dilution: Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.

  • Addition to Buffer: In a separate 96-well plate, add a fixed volume of PBS to each well.

  • Compound Addition: Transfer a small, equal volume of each this compound dilution from the DMSO plate to the corresponding wells of the PBS plate. This will create a range of final this compound concentrations in a low percentage of DMSO.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing for any potential precipitation to occur.

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The solubility limit is determined as the highest concentration of this compound that does not show a significant increase in light scattering compared to the buffer control.

Protocol 3: Assessment of this compound Stability in DMSO at Room Temperature

This protocol describes a method to evaluate the short-term stability of an this compound solution in DMSO.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • LC-MS system (for identification of potential degradants)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare several aliquots of the 10 mM this compound stock solution in autosampler vials.

  • Initial Analysis (T=0): Immediately analyze one of the aliquots using a validated HPLC-UV method to determine the initial peak area of this compound. This will serve as the baseline (100% integrity).

  • Storage: Store the remaining aliquots at room temperature, protected from light.

  • Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot and analyze it using the same HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial (T=0) peak area.

    • A decrease in the main peak area and the appearance of new peaks may indicate degradation. LC-MS can be used to identify the mass of any potential degradation products.

Visualizations

This compound Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_sol Solubility Assessment cluster_stab Stability Assessment weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -80°C or -20°C aliquot->store serial_dil Serial Dilution in DMSO aliquot->serial_dil initial_hplc Initial Analysis (T=0) (HPLC-UV) aliquot->initial_hplc add_buffer Add to Aqueous Buffer serial_dil->add_buffer incubate_sol Incubate add_buffer->incubate_sol measure_nep Measure Light Scattering (Nephelometry) incubate_sol->measure_nep store_rt Store at Room Temperature initial_hplc->store_rt timepoint_hplc Time-Point Analysis (HPLC-UV) store_rt->timepoint_hplc analyze_deg Analyze for Degradation timepoint_hplc->analyze_deg start Start start->weigh

Caption: Workflow for the preparation and analysis of this compound in DMSO.

This compound Signaling Pathway

CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein (Gαi) CCR2->G_protein Activates MK0812 This compound MK0812->CCR2 Blocks PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis (Cell Migration) Ca_release->Chemotaxis PKC->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

Caption: this compound antagonizes the CCL2-CCR2 signaling pathway.

References

Application Notes and Protocols for Chemotaxis Assay Using MK-0812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental biological process involved in immune responses, inflammation, and cancer metastasis.[1][2] The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in orchestrating the migration of monocytes and other immune cells to sites of inflammation.[2][3] Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory diseases and cancer, making it a significant target for therapeutic intervention.[2][3][4]

MK-0812 is a potent and selective antagonist of CCR2, effectively blocking the downstream signaling initiated by CCL2 binding.[5][6][7][8] This application note provides a detailed protocol for a chemotaxis assay using this compound to inhibit CCL2-induced cell migration. The most widely accepted method for this purpose is the Boyden chamber or transwell assay.[1][9][10][11]

Data Presentation

Table 1: Inhibitory Activity of this compound on CCL2-Mediated Chemotaxis

CompoundTargetAssay TypeCell TypeChemoattractantIC50
This compoundCCR2ChemotaxisMonocytesCCL2 (MCP-1)3.2 nM[5][7]
This compoundCCR2BindingMonocytes125I-MCP-14.5 nM[5][7]

Table 2: Recommended Concentration Ranges for Chemotaxis Assay

ReagentRecommended ConcentrationPurpose
This compound0.1 nM - 1 µMTo determine the dose-dependent inhibitory effect.
CCL2 (Chemoattractant)10 ng/mL - 100 ng/mLTo induce a robust chemotactic response. Optimal concentration should be determined experimentally.
CCR2-expressing cells1 x 10^6 cells/mLTo ensure a sufficient number of cells for migration analysis.

Experimental Protocols

Materials and Reagents
  • CCR2-expressing cells (e.g., human monocytic cell line THP-1)

  • This compound (prepare a stock solution in DMSO)

  • Recombinant Human CCL2/MCP-1

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Boyden chamber apparatus or transwell inserts (with a pore size of 3-5 µm for monocytes)[9][12]

  • 24-well tissue culture plates

  • Fixation solution (e.g., methanol or 4% paraformaldehyde)

  • Staining solution (e.g., Giemsa, DAPI, or Crystal Violet)

  • Microscope

  • Hemocytometer or automated cell counter

Step-by-Step Protocol

1. Cell Preparation (Day 1)

  • Culture CCR2-expressing cells in appropriate growth medium until they reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours before the assay by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium. This enhances their responsiveness to chemoattractants.[13]

2. Assay Setup (Day 2)

  • Harvest the serum-starved cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in the serum-free medium.

  • Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control, e.g., DMSO) for 30-60 minutes at 37°C.

  • In the lower wells of a 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (CCL2). Include a negative control well with serum-free medium only and a positive control well with CCL2 but no this compound.

  • Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

  • Add 100 µL of the pre-treated cell suspension to the upper chamber of each transwell insert.

3. Incubation

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for the specific cell type, typically ranging from 2 to 6 hours for monocytes.

4. Quantification of Migrated Cells

  • After incubation, carefully remove the transwell inserts.

  • Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.

  • Fix the migrated cells on the bottom surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.

  • Wash the inserts with PBS.

  • Stain the migrated cells with a suitable staining solution (e.g., Crystal Violet for 10-15 minutes).

  • Thoroughly wash the inserts with water and allow them to air dry.

  • Count the number of stained, migrated cells in several random microscopic fields and calculate the average. Alternatively, the dye can be eluted, and the absorbance can be measured using a plate reader.[13]

5. Data Analysis

  • Calculate the percentage of inhibition for each concentration of this compound compared to the positive control (cells migrated towards CCL2 without the inhibitor).

  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Mandatory Visualizations

Chemotaxis_Workflow Chemotaxis Assay Workflow with this compound cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Boyden Chamber Assay cluster_analysis Analysis cell_culture Culture CCR2+ cells serum_starve Serum Starve (12-24h) cell_culture->serum_starve harvest Harvest & Resuspend (1x10^6 cells/mL) serum_starve->harvest pre_incubate Pre-incubate with This compound harvest->pre_incubate upper_chamber Upper Chamber: Pre-treated cells pre_incubate->upper_chamber lower_chamber Lower Chamber: CCL2 (Chemoattractant) incubate Incubate (37°C, 2-6h) upper_chamber->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated fix_stain Fix & Stain Migrated Cells remove_non_migrated->fix_stain quantify Quantify Migration (Microscopy) fix_stain->quantify analyze Calculate IC50 quantify->analyze

Caption: Experimental workflow for the chemotaxis assay using this compound.

Signaling_Pathway CCL2/CCR2 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR2 CCR2 Receptor G_protein G-protein activation CCR2->G_protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds MK0812 This compound MK0812->CCR2 Blocks downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->downstream chemotaxis Cell Migration (Chemotaxis) downstream->chemotaxis

Caption: Simplified signaling pathway of CCL2/CCR2-mediated chemotaxis and its inhibition by this compound.

References

Application Notes and Protocols: Calcium Influx Assay with MK-801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate-gated ion channel with high calcium permeability, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making it a significant therapeutic target.[1] MK-801 (Dizocilpine) is a potent and specific uncompetitive antagonist of the NMDA receptor.[3] It acts as an open-channel blocker, binding within the ion channel pore to prevent the influx of ions, most notably calcium (Ca²⁺).[1][3] This property makes MK-801 an invaluable tool for studying NMDA receptor function and for screening potential therapeutic modulators.

This document provides detailed protocols for conducting a calcium influx assay using MK-801 to characterize the inhibition of NMDA receptor activity. The primary method described utilizes the fluorescent calcium indicator Fluo-4 AM.

Signaling Pathway

The activation of the NMDA receptor is a multi-step process. It requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[1] Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). Depolarization of the neuronal membrane is necessary to relieve this Mg²⁺ block, allowing for ion influx upon agonist binding.[3] The subsequent influx of Ca²⁺ through the opened channel activates a multitude of downstream signaling cascades.[4] MK-801 exerts its inhibitory effect by entering the open channel and physically occluding the pore, thereby preventing this critical calcium influx.[1][3]

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed) Glutamate->NMDA_Receptor Glycine Glycine / D-Serine Glycine->NMDA_Receptor MK801_ext MK-801 NMDA_Receptor_Open NMDA Receptor (Open) MK801_ext->NMDA_Receptor_Open Mg2_ext Mg²⁺ Mg2_ext->NMDA_Receptor Mg²⁺ Block NMDA_Receptor->NMDA_Receptor_Open Depolarization (removes Mg²⁺ block) NMDA_Receptor_Blocked NMDA Receptor (Blocked) NMDA_Receptor_Open->NMDA_Receptor_Blocked MK-801 Binding Ca_Influx Ca²⁺ Influx NMDA_Receptor_Open->Ca_Influx No_Ca_Influx No Ca²⁺ Influx NMDA_Receptor_Blocked->No_Ca_Influx Downstream Downstream Signaling (e.g., CAMKII, CREB) Ca_Influx->Downstream Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Seed cells in microplate Reagent_Prep 2. Prepare Fluo-4 AM loading solution and compound plates Cell_Plating->Reagent_Prep Dye_Loading 3. Load cells with Fluo-4 AM Reagent_Prep->Dye_Loading Wash 4. Wash to remove excess dye Dye_Loading->Wash Baseline 5. Measure baseline fluorescence Wash->Baseline Compound_Add 6. Add MK-801 (or vehicle) Baseline->Compound_Add Agonist_Add 7. Add NMDA/Glycine to stimulate Compound_Add->Agonist_Add Measurement 8. Record fluorescence change over time Agonist_Add->Measurement Quantify 9. Quantify response (Peak or AUC) Measurement->Quantify IC50_Calc 10. Plot dose-response curve and calculate IC₅₀ Quantify->IC50_Calc

References

Application Notes and Protocols for Receptor Internalization Assay: MK-0812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), a key receptor implicated in various inflammatory diseases.[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in recruiting monocytes and macrophages to sites of inflammation.[5][6][7] Consequently, inhibiting this interaction is a promising therapeutic strategy. One critical aspect of characterizing the pharmacological effects of a receptor antagonist like this compound is to assess its impact on receptor internalization. This document provides detailed protocols for a receptor internalization assay to evaluate the effect of this compound on CCR2.

Receptor internalization is a cellular process where cell surface receptors are removed from the plasma membrane and trafficked into the cell's interior. This process can be initiated by ligand binding and is a key mechanism for regulating signal transduction. For a receptor antagonist, its ability to modulate ligand-induced internalization can provide valuable insights into its mechanism of action.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CCR2 signaling pathway upon ligand binding and the general workflow for the receptor internalization assay.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCP_1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP_1->CCR2 Binding G_Protein G-protein CCR2->G_Protein Activation Internalization Receptor Internalization CCR2->Internalization Ligand-induced Downstream_Signaling Downstream Signaling (e.g., Calcium Mobilization, Chemotaxis) G_Protein->Downstream_Signaling MK_0812 This compound MK_0812->CCR2 Antagonism

Caption: CCR2 signaling pathway and the antagonistic action of this compound.

Receptor_Internalization_Workflow Cell_Culture 1. Culture CCR2-expressing cells (e.g., monocytes, HEK293-CCR2) Compound_Incubation 2. Pre-incubate cells with this compound or vehicle control Cell_Culture->Compound_Incubation Ligand_Stimulation 3. Stimulate with fluorescently-labeled MCP-1 (or unlabeled MCP-1 followed by labeled antibody) Compound_Incubation->Ligand_Stimulation Incubation 4. Incubate at 37°C to allow for internalization Ligand_Stimulation->Incubation Staining 5. Stain for surface receptor (if necessary) and stop internalization on ice Incubation->Staining Flow_Cytometry 6. Acquire data using a flow cytometer Staining->Flow_Cytometry Data_Analysis 7. Analyze data to quantify receptor internalization Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for the CCR2 receptor internalization assay.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound from various assays. This data is crucial for determining the appropriate concentration range for the receptor internalization assay.

Assay TypeCell Type/SystemLigandIC50 (nM)Reference
MCP-1 Mediated ResponseHuman MonocytesMCP-13.2[1][2][4]
125I-MCP-1 BindingIsolated Monocytes125I-MCP-14.5[1][2]
MCP-1 Induced Shape ChangeRhesus Monkey Whole BloodMCP-18[1][2]
Chemotaxis InhibitionWeHi-274.1 cellsCCL25[8]

Experimental Protocols

This section provides detailed protocols for a flow cytometry-based receptor internalization assay to assess the effect of this compound on CCR2.

Protocol 1: Direct Ligand Internalization Using Fluorescently Labeled MCP-1

This protocol is adapted from established methods for monitoring chemokine receptor internalization.[9]

Materials:

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or a cell line stably expressing human CCR2 (e.g., HEK293-hCCR2).

  • This compound: Prepare a stock solution in DMSO and dilute to working concentrations in assay buffer.

  • Fluorescently Labeled MCP-1: e.g., Alexa Fluor 488-labeled MCP-1 (AF488-MCP-1).

  • Assay Buffer: RPMI 1640 with 1% BSA and 1 mM HEPES.

  • Fixative Solution: 4% paraformaldehyde in PBS.

  • Lysis Buffer (for whole blood): 0.15 M NH4Cl, 10 mM sodium bicarbonate, 1 mM EDTA.

  • Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorophore.

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with assay buffer and resuspend at a concentration of 1 x 106 cells/mL.

    • If using a cell line, harvest the cells and resuspend them in assay buffer at the same concentration.

  • Compound Incubation:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the cells. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 1 µM).

    • Incubate for 30 minutes at 37°C.

  • Ligand Stimulation and Internalization:

    • Add a pre-determined saturating concentration of AF488-MCP-1 to each tube.[9]

    • Incubate for 30 minutes at 37°C to induce receptor internalization.

    • To determine baseline fluorescence (no internalization), keep a set of control tubes on ice during this incubation step.

  • Stopping Internalization and Sample Preparation:

    • Stop the internalization process by placing the tubes on ice and adding 2 mL of ice-cold PBS.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in 200 µL of ice-cold PBS.

    • (Optional) If a more robust stop is needed, lightly fix the cells with a fixative solution.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell-associated AF488-MCP-1.

    • Gate on the cell population of interest (e.g., monocytes based on forward and side scatter, or a specific cell line).

    • The mean fluorescence intensity (MFI) of the gated population is proportional to the amount of internalized ligand-receptor complex.

  • Data Analysis:

    • Calculate the percentage of internalization for each condition relative to the positive control (ligand only, no inhibitor).

    • Plot the percentage of inhibition of internalization against the concentration of this compound to determine the IC50 value.

Protocol 2: Antibody-Based Detection of Surface Receptor Levels

This protocol measures the loss of surface CCR2 after stimulation with unlabeled MCP-1.[10]

Materials:

  • Cells: As in Protocol 1.

  • This compound: Prepared as in Protocol 1.

  • Unlabeled Human MCP-1 (CCL2): For stimulating internalization.

  • Primary Antibody: PE-conjugated anti-human CCR2 antibody.

  • Isotype Control: PE-conjugated mouse IgG isotype control.

  • Assay Buffer: As in Protocol 1.

  • Flow Cytometer: As in Protocol 1.

Procedure:

  • Cell Preparation:

    • Prepare cells as described in Protocol 1.

  • Compound Incubation:

    • Pre-incubate cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Receptor Internalization:

    • Add a concentration of unlabeled MCP-1 known to induce robust internalization (e.g., 1 µM) to the cell suspensions.[10]

    • Incubate for 30 minutes at 37°C.

    • Include a negative control with no MCP-1 to represent 100% surface receptor levels.

  • Staining of Surface Receptors:

    • Stop the internalization by placing the tubes on ice.

    • Wash the cells with 2 mL of ice-cold PBS.

    • Add the PE-conjugated anti-CCR2 antibody or the isotype control at the manufacturer's recommended concentration.

    • Incubate on ice for 30-60 minutes in the dark.

  • Sample Preparation and Flow Cytometry:

    • Wash the cells twice with ice-cold PBS to remove unbound antibody.

    • Resuspend the cells in 200 µL of PBS.

    • Acquire data on a flow cytometer, measuring the PE fluorescence intensity.

  • Data Analysis:

    • Gate on the cell population of interest.

    • The MFI of the PE signal is proportional to the amount of CCR2 remaining on the cell surface.

    • Calculate the percentage of remaining surface receptors for each condition relative to the unstimulated control.

    • Plot the percentage of inhibition of internalization (i.e., the preservation of surface receptors) against the this compound concentration to determine the IC50.

Conclusion

These application notes provide a comprehensive guide for researchers to perform and interpret receptor internalization assays for the CCR2 antagonist this compound. The provided protocols, based on established methodologies, offer robust approaches to quantify the effect of this compound on CCR2 trafficking. The quantitative data and diagrams serve as valuable resources for experimental design and data interpretation in the context of drug development and pharmacological research.

References

Application Notes: Utilizing MK-0812 in a Humanized Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine ligand 2 (CCL2)-CCR2 signaling axis is a critical pathway in the tumor microenvironment and various inflammatory diseases.[1][2] It is primarily responsible for the recruitment of immunosuppressive myeloid cells, such as monocytic myeloid-derived suppressor cells (M-MDSCs) and tumor-associated macrophages (TAMs), to sites of inflammation or tumor growth.[3] These cells actively contribute to disease progression, metastasis, and therapeutic resistance.[3]

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[4][5] By blocking the CCL2/CCR2 interaction, this compound inhibits the signaling responsible for monocyte chemotaxis.[4][6] This mechanism presents a promising therapeutic strategy to modulate the immune landscape and enhance anti-tumor or anti-inflammatory responses.

Humanized mouse models, particularly those with genetically knocked-in human components, are invaluable preclinical tools that bridge the gap between animal studies and human clinical trials.[7][8] For a human-specific therapeutic candidate like a CCR2 antagonist, a humanized CCR2 knock-in mouse model offers a highly relevant in vivo platform to accurately assess efficacy and pharmacodynamics.[3][9] A recent study successfully used a human CCR2B knock-in mouse to demonstrate the efficacy of this compound in a breast cancer lung metastasis model.[9]

These application notes provide detailed protocols for the use of this compound in a humanized mouse model, summarizing key data and outlining experimental workflows for preclinical evaluation.

Mechanism of Action: The CCL2-CCR2 Axis

CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its primary ligand CCL2 (also known as MCP-1), initiates a signaling cascade.[2][10] This activation leads to the dissociation of G-protein subunits, triggering downstream pathways such as PI3K/Akt and JAK/STAT.[10] The culmination of this signaling is the chemotactic migration of CCR2-expressing cells, primarily monocytes, toward the CCL2 gradient.[11][12] this compound acts as a direct antagonist, binding to CCR2 and preventing its activation by CCL2, thereby inhibiting cell migration.[4]

MK0812_Mechanism cluster_membrane Cell Membrane cluster_pathways CCR2 CCR2 Receptor G_protein Gi Protein CCR2->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Chemotaxis Monocyte Chemotaxis & Migration PI3K_Akt->Chemotaxis JAK_STAT->Chemotaxis CCL2 CCL2 (Ligand) CCL2->CCR2 Binds MK0812 This compound MK0812->CCR2 Blocks

Caption: this compound mechanism of action on the CCL2-CCR2 signaling pathway.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Assay Type Target/Cell Type IC₅₀ Value Reference
MCP-1 Mediated Response Human Monocytes 3.2 nM [4]
¹²⁵I-MCP-1 Binding Inhibition Isolated Human Monocytes 4.5 nM [4][6]

| Monocyte Shape Change | Human Whole Blood | 8.0 nM |[6] |

Table 2: In Vivo Pharmacodynamic Effects of this compound (Murine Model)

Parameter Measured Animal Model Dose & Route Key Finding Reference
Circulating Monocytes BALB/c Mice 30 mg/kg, p.o. Reduction in Ly6G⁻Ly6Cʰⁱ monocytes. [4]
Plasma CCL2 Levels C57BL/6 Mice 0.1 - 30 mg/kg, p.o. Dose-dependent elevation in plasma CCL2. [13]

| M-MDSCs & Metastasis | Human CCR2B KI Mice | Oral Administration | Reduction in M-MDSCs and lung metastasis. |[9] |

Experimental Protocols

Protocol 1: Generation of a Humanized CCR2 Knock-in Mouse Model

This protocol describes a generalized workflow for creating a humanized CCR2 knock-in (KI) mouse, which is the ideal model for evaluating human-specific CCR2 antagonists.[3][9]

Objective: To replace the murine Ccr2 gene with the human CCR2 gene in an immunodeficient mouse strain to allow for the study of human-specific therapeutics.

Materials:

  • Immunodeficient mice (e.g., NOD.scid.IL2Rγnull - NSG) for zygote harvesting.[14]

  • CRISPR/Cas9 components (Cas9 mRNA/protein, guide RNA targeting mouse Ccr2).

  • Donor DNA template containing the human CCR2 coding sequence flanked by homology arms.

  • Standard mouse microinjection and embryo transfer equipment.

Procedure:

  • Design: Design guide RNAs to target the exons of the mouse Ccr2 gene.[15] Design a donor DNA plasmid with the human CCR2 sequence.

  • Microinjection: Harvest zygotes from superovulated female immunodeficient mice. Microinject the CRISPR/Cas9 components and donor DNA template into the cytoplasm or pronucleus of the zygotes.

  • Embryo Transfer: Transfer the microinjected embryos into pseudopregnant surrogate mothers.

  • Screening: Genotype the resulting pups (F0 generation) using PCR and sequencing to identify founders with the correct gene insertion.

  • Breeding: Establish a colony by breeding founder mice to generate homozygous human CCR2 knock-in mice.

  • Validation: Confirm the expression of human CCR2 protein on relevant immune cells (e.g., bone marrow monocytes) and the absence of mouse Ccr2 protein via flow cytometry.[15]

KI_Workflow Zygote 1. Harvest Zygotes (e.g., NSG Strain) Microinjection 2. Microinjection Zygote->Microinjection Reagents CRISPR/Cas9 + human CCR2 DNA Reagents->Microinjection Transfer 3. Embryo Transfer to Surrogate Microinjection->Transfer Pups 4. Birth of Founder Pups (F0) Transfer->Pups Screening 5. Genotype Screening (PCR & Sequencing) Pups->Screening Breeding 6. Establish Colony (Generate Homozygotes) Screening->Breeding Validation 7. Validate hCCR2 Expression (Flow) Breeding->Validation

Caption: Workflow for generating a humanized CCR2 knock-in mouse model.
Protocol 2: In Vivo Efficacy Study of this compound in a Humanized Cancer Model

This protocol is adapted from a study evaluating this compound in a humanized CCR2B knock-in mouse model of breast cancer metastasis.[9]

Objective: To assess the in vivo efficacy of this compound on tumor metastasis and the tumor immune microenvironment.

Materials:

  • Humanized CCR2 knock-in mice.[9]

  • Tumor cell line (e.g., human breast cancer line).

  • This compound.

  • Vehicle for administration (e.g., 0.4% Methylcellulose solution).[4]

  • Flow cytometry antibodies for M-MDSC analysis (e.g., anti-human CD11b, Ly6C, Ly6G).[16]

  • ELISA kit for plasma CCL2 measurement.

Procedure:

  • Tumor Implantation: Inoculate tumor cells into the appropriate site for the model (e.g., intravenously or into the mammary fat pad).

  • Randomization: Once tumors are established or after a set period post-inoculation, randomize mice into treatment groups (e.g., Vehicle control, this compound).

  • Treatment Regimen: Administer this compound or vehicle daily via oral gavage. A dose of 30 mg/kg can be used as a starting point based on prior murine studies.[4]

  • Monitoring: Monitor animal health and body weight regularly throughout the study.

    • Metastasis Quantification: Harvest relevant organs (e.g., lungs) and count metastatic nodules.

    • Immune Cell Profiling: Collect peripheral blood and/or spleens. Prepare single-cell suspensions and perform flow cytometry to quantify immune cell populations, specifically monocytic MDSCs (M-MDSCs).[9][17]

    • Pharmacodynamic Marker: Collect blood for plasma preparation and measure CCL2 levels by ELISA. An increase in plasma CCL2 is an expected pharmacodynamic effect of CCR2 blockade.[13]

Efficacy_Workflow cluster_analysis Analysis start Humanized hCCR2 KI Mice implant 1. Tumor Cell Implantation start->implant randomize 2. Randomize into Treatment Groups implant->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: This compound (p.o.) randomize->group2 treatment 3. Daily Dosing & Monitoring group1->treatment group2->treatment endpoint 4. Endpoint Analysis treatment->endpoint lung Lung Metastasis Quantification endpoint->lung flow Flow Cytometry (Blood/Spleen M-MDSCs) endpoint->flow elisa Plasma CCL2 (ELISA) endpoint->elisa

Caption: Experimental workflow for an in vivo efficacy study of this compound.
Protocol 3: Preparation and Administration of this compound

Objective: To provide a standard method for preparing and administering this compound for in vivo studies.

Materials:

  • This compound powder.

  • Vehicle: 0.4% (w/v) Methylcellulose (MC) in sterile water.

  • Oral gavage needles.

Preparation of Dosing Solution (for 30 mg/kg dose):

  • Note: This calculation assumes an average mouse weight of 20g and a dosing volume of 10 mL/kg (0.2 mL/mouse).

  • Calculate the required concentration: (30 mg/kg) / (10 mL/kg) = 3 mg/mL.

  • To prepare 10 mL of solution, weigh 30 mg of this compound powder.

  • Prepare the 0.4% MC vehicle by dissolving 40 mg of methylcellulose in 10 mL of sterile water. This may require heating and stirring. Cool to room temperature before use.

  • Suspend the 30 mg of this compound in the 10 mL of 0.4% MC vehicle.

  • Vortex thoroughly before each use to ensure a uniform suspension.

  • It is recommended to prepare the working solution fresh on the day of use.[4]

Administration:

  • Administer the prepared suspension to mice via oral gavage using an appropriate gauge needle.

  • For a 20g mouse, the dosing volume would be 0.2 mL to deliver a 30 mg/kg dose. Adjust the volume based on individual animal weights.

Data Analysis and Interpretation

  • Efficacy: Compare the number of metastatic nodules between the vehicle and this compound treatment groups using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test). A significant reduction in metastasis in the this compound group indicates anti-tumor efficacy.

  • Immunophenotyping: Analyze flow cytometry data to determine the percentage and absolute number of M-MDSCs in the blood and/or spleen. A significant decrease in this population in the this compound group is the expected mechanism-based effect.[9]

  • Pharmacodynamics: Compare plasma CCL2 levels between groups. A significant elevation of CCL2 in the this compound treated mice serves as a key pharmacodynamic biomarker, confirming target engagement (i.e., blockade of CCR2-mediated CCL2 uptake and clearance).[13]

Conclusion

The use of the CCR2 antagonist this compound in a humanized CCR2 knock-in mouse model provides a powerful and clinically relevant system for preclinical drug evaluation. The protocols and data presented here offer a framework for researchers to investigate the therapeutic potential of targeting the CCL2-CCR2 axis in oncology and inflammatory diseases. This approach allows for a robust assessment of efficacy, mechanism of action, and pharmacodynamic effects, thereby accelerating the translation of promising therapies into the clinic.

References

Application Notes and Protocols for Flow Cytometry Analysis Following MK-0812 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the migration and infiltration of monocytes and macrophages to sites of inflammation.[3][4][5] This signaling pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, metabolic conditions, and cancer.[3][5] Consequently, CCR2 has emerged as a significant therapeutic target. This compound competitively binds to CCR2, inhibiting the downstream signaling that leads to monocyte chemotaxis.[3][6]

Flow cytometry is an indispensable tool for characterizing the pharmacodynamic effects of CCR2 antagonists like this compound. It allows for the precise quantification and phenotyping of immune cell populations, particularly monocytes and macrophages, in response to treatment.[4] These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment in both in vitro and in vivo models.

Data Presentation: Summarized Quantitative Data

The following tables summarize expected quantitative outcomes from flow cytometry analysis after this compound treatment, based on its known mechanism of action. These tables are for illustrative purposes and actual results may vary depending on the experimental model and conditions.

Table 1: In Vitro Chemotaxis Assay

Treatment GroupMigrated Cells (CD14+ Monocytes) per well% Inhibition of Migration
Vehicle Control (DMSO)10,0000%
CCL2 (10 ng/mL)50,000N/A
CCL2 (10 ng/mL) + this compound (1 nM)35,00030%
CCL2 (10 ng/mL) + this compound (10 nM)15,00070%
CCL2 (10 ng/mL) + this compound (100 nM)5,50089%

Table 2: In Vivo Analysis of Circulating Monocytes in a Mouse Model

Treatment GroupLy6Chigh Monocytes (% of CD45+CD11b+ cells)Ly6Clow Monocytes (% of CD45+CD11b+ cells)
Vehicle Control15.2 ± 2.15.5 ± 1.2
This compound (10 mg/kg)8.1 ± 1.5*5.3 ± 1.0
This compound (30 mg/kg)4.5 ± 0.9**5.6 ± 1.3

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Analysis of Tissue-Infiltrating Macrophages in a Mouse Model of Inflammation

Treatment GroupCD45+CD11b+F4/80+ Macrophages (cells/mg tissue)CCR2+ Macrophages (% of F4/80+ cells)
Sham + Vehicle15.5 ± 3.240.8 ± 5.1
Disease Model + Vehicle85.2 ± 10.775.2 ± 8.9
Disease Model + this compound (30 mg/kg)30.3 ± 5.9 35.1 ± 4.5

*p < 0.01 compared to Disease Model + Vehicle. Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by CCL2 binding to CCR2 and the inhibitory action of this compound.

CCR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds and Activates MK0812 This compound MK0812->CCR2 Binds and Inhibits G_protein G-protein (Gαi, Gβγ) CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Chemotaxis & Cell Migration Actin->Chemotaxis

Caption: CCR2 signaling cascade and this compound inhibition.
Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the general workflow for preparing and analyzing samples for flow cytometry after this compound treatment.

Flow_Cytometry_Workflow cluster_in_vitro In Vitro Experiment cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (e.g., Monocytes) treatment_vitro Treat with this compound and/or CCL2 cell_culture->treatment_vitro sample_collection Collect Blood or Harvest Tissues treatment_vitro->sample_collection animal_model Animal Model treatment_vivo Administer this compound or Vehicle animal_model->treatment_vivo treatment_vivo->sample_collection single_cell Prepare Single-Cell Suspension sample_collection->single_cell rbc_lysis RBC Lysis (for blood/spleen) single_cell->rbc_lysis cell_count Cell Count and Viability Assessment rbc_lysis->cell_count fc_block Fc Receptor Block cell_count->fc_block surface_stain Surface Antibody Staining fc_block->surface_stain fix_perm Fixation & Permeabilization (optional for intracellular targets) surface_stain->fix_perm acquisition Acquire on Flow Cytometer surface_stain->acquisition intracellular_stain Intracellular Antibody Staining (optional) fix_perm->intracellular_stain intracellular_stain->acquisition gating Gating Strategy acquisition->gating quantification Quantify Cell Populations gating->quantification

Caption: General workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: In Vitro Monocyte Chemotaxis Assay

This protocol assesses the ability of this compound to inhibit CCL2-induced monocyte migration.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 0.5% BSA

  • Recombinant Human CCL2/MCP-1

  • This compound

  • DMSO (vehicle control)

  • Transwell inserts (5 µm pore size) for 24-well plates

  • Flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Anti-human CD14 antibody (e.g., FITC or PE conjugated)

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture THP-1 cells. Resuspend cells in RPMI-1640 with 0.5% BSA to a concentration of 1 x 106 cells/mL.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in RPMI-1640 to achieve desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.

  • Assay Setup:

    • Add 600 µL of RPMI-1640 containing either vehicle, CCL2 (10 ng/mL), or CCL2 plus different concentrations of this compound to the lower chambers of a 24-well plate.

    • Add 100 µL of the cell suspension (1 x 105 cells) to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Cell Harvesting: Carefully remove the Transwell inserts. Collect the cells that have migrated to the lower chamber.

  • Staining:

    • Centrifuge the collected cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.

    • Add the anti-human CD14 antibody and a viability dye.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of staining buffer.

    • Resuspend the final cell pellet in 300 µL of staining buffer.

  • Flow Cytometry Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on single, viable cells.

    • Quantify the number of CD14-positive cells in each sample. The use of counting beads is recommended for absolute quantification.

Protocol 2: In Vivo Analysis of Circulating Monocytes

This protocol is for analyzing the effect of this compound on circulating monocyte populations in a mouse model.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound formulation for oral gavage or other route of administration

  • Vehicle control

  • EDTA-coated tubes for blood collection

  • RBC Lysis Buffer

  • Flow cytometry staining buffer

  • Anti-mouse CD16/CD32 (Fc block)

  • Antibody cocktail: Anti-CD45, Anti-CD11b, Anti-Ly6C, Anti-Ly6G

  • Viability dye

  • Flow cytometer

Procedure:

  • Animal Dosing: Administer this compound or vehicle to mice according to the study design. A typical dose might be 30 mg/kg by oral gavage.

  • Blood Collection: At a specified time point after dosing (e.g., 2-4 hours), collect peripheral blood into EDTA-coated tubes via cardiac puncture or tail vein bleeding.

  • Sample Preparation:

    • Aliquot 50-100 µL of whole blood into a FACS tube.

    • Add 2 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with 2 mL of flow cytometry staining buffer.

  • Staining:

    • Resuspend the cell pellet in 50 µL of staining buffer containing a viability dye and Fc block. Incubate for 10-15 minutes at 4°C.

    • Add 50 µL of the antibody cocktail containing anti-CD45, anti-CD11b, anti-Ly6C, and anti-Ly6G at pre-titrated concentrations.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of staining buffer.

    • Resuspend the final cell pellet in 300 µL of staining buffer.

  • Flow Cytometry Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on single, viable cells, then on CD45+ leukocytes.

    • Within the CD45+ gate, identify myeloid cells (CD11b+).

    • Distinguish inflammatory monocytes (Ly6ChighLy6G-) from other myeloid populations.

    • Quantify the percentage of Ly6Chigh monocytes within the CD45+CD11b+ population.

Protocol 3: Analysis of Tissue-Infiltrating Macrophages

This protocol details the analysis of macrophage infiltration into a target tissue (e.g., inflamed tissue, tumor).

Materials:

  • Tissue of interest from this compound or vehicle-treated mice

  • Collagenase D (1 mg/mL) and DNase I (100 µg/mL) in HBSS

  • 70 µm cell strainer

  • RBC Lysis Buffer (if required)

  • Flow cytometry staining buffer

  • Anti-mouse CD16/CD32 (Fc block)

  • Antibody cocktail: Anti-CD45, Anti-CD11b, Anti-F4/80, Anti-CCR2

  • Viability dye

  • Flow cytometer

Procedure:

  • Tissue Processing:

    • Perfuse the mouse with PBS to remove circulating blood from the tissue.

    • Excise the tissue and mince it into small pieces.

    • Incubate the tissue fragments in a digestion buffer containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.

    • Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • If necessary, perform RBC lysis.

    • Wash the cells and resuspend in flow cytometry staining buffer.

  • Cell Staining:

    • Perform a cell count and viability assessment.

    • Stain with a viability dye.

    • Block Fc receptors with anti-mouse CD16/CD32 for 10-15 minutes at 4°C.

    • Add the antibody cocktail (anti-CD45, anti-CD11b, anti-F4/80, anti-CCR2) and incubate for 30 minutes at 4°C in the dark. Note: Staining for chemokine receptors like CCR2 may be improved by incubating at 37°C to allow for receptor recycling to the surface.[7]

    • Wash the cells twice with staining buffer.

    • Resuspend the cells for acquisition.

  • Flow Cytometry Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on single, viable cells, then on CD45+ hematopoietic cells.

    • Within the CD45+ gate, identify macrophages as CD11b+F4/80+.

    • Further phenotype these macrophages based on CCR2 expression.

    • Quantify the percentage and absolute number (using counting beads) of different macrophage subsets in the tissue.

Conclusion

The protocols and information provided herein offer a comprehensive guide for utilizing flow cytometry to investigate the effects of the CCR2 antagonist this compound. By applying these methods, researchers can effectively quantify the impact of this compound on monocyte and macrophage populations, providing crucial insights into its mechanism of action and therapeutic potential in various disease models. Careful experimental design, including appropriate controls and antibody titration, is essential for generating high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MK-0812 Dosage and Frequency In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of MK-0812 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation.[2][3] By blocking the interaction between CCL2 and CCR2, this compound inhibits the migration of these inflammatory cells.[2]

Q2: What are the typical in vivo dosages of this compound used in mice?

A2: In published studies involving mouse models, this compound has been administered orally at dosages of 0.1, 10, and 30 mg/kg.[1][4] The specific dose will depend on the disease model and the desired level of CCR2 inhibition.

Q3: How should this compound be formulated for oral gavage in mice?

A3: A common vehicle for oral administration of this compound in mice is a 0.4% methylcellulose (MC) solution.[1] It is recommended to prepare the working solution fresh on the day of use. To ensure solubility and stability, a stock solution can be prepared in a suitable solvent like DMSO, and then further diluted in the aqueous vehicle. The final concentration of DMSO in the working solution should be kept low (typically below 2%) to avoid potential toxicity in weaker animals.[1]

Q4: What is a known pharmacodynamic effect of this compound administration in vivo?

A4: A consistent finding in both preclinical and clinical studies with CCR2 antagonists, including this compound, is a dose-dependent increase in the plasma concentration of the CCR2 ligand, CCL2.[4][5] This is thought to be due to the blockade of CCR2-mediated internalization and clearance of CCL2.[4] Administration of this compound in mice has been shown to cause a dose-dependent reduction in circulating Ly6Chi monocytes, which is a direct reflection of its mechanism of action.[1]

Q5: Are there any known issues with the efficacy of CCR2 antagonists in rodent models?

A5: A common challenge in the development of CCR2 antagonists is the potential for poor activity at the rodent CCR2 receptor compared to the human receptor.[6] This species difference can lead to a weaker than expected response in preclinical rodent models.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for this compound to facilitate experimental design and comparison.

Table 1: In Vivo Dosages and Administration Routes for this compound in Mice

Animal ModelDosageAdministration RouteVehicleReference
General Inflammation0.1, 10, 30 mg/kgOral Gavage (p.o.)Not Specified[4]
General Inflammation30 mg/kgOral Gavage (p.o.)0.4% Methylcellulose[1]
General InflammationNot SpecifiedContinuous Intravenous (i.v.) InfusionNot Specified[1]

Table 2: In Vitro Potency of this compound

AssayTargetIC50Reference
MCP-1 Mediated ResponseHuman CCR23.2 nM[1]
125I-MCP-1 BindingIsolated Human Monocytes4.5 nM[1]
MCP-1 Induced Monocyte Shape ChangeRhesus Whole Blood8 nM[1]

III. Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound in common disease models.

A. Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis and a suggested framework for evaluating the therapeutic efficacy of this compound.

  • Animals: DBA/1 mice (8-10 weeks old) are commonly used as they are highly susceptible to CIA.

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) (4 mg/mL Mycobacterium tuberculosis).

    • On day 0, immunize mice with 100 µL of the emulsion via intradermal injection at the base of the tail.

    • On day 21, administer a booster injection of 100 µL of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).

  • This compound Treatment (Suggested Prophylactic Regimen):

    • Prepare this compound in a 0.4% methylcellulose solution.

    • Starting from day 0 (the day of primary immunization), administer this compound orally once daily at the desired dosage (e.g., 10 or 30 mg/kg).

    • A vehicle control group should receive the 0.4% methylcellulose solution on the same schedule.

  • Assessment of Arthritis:

    • Beginning on day 21, monitor mice daily for the onset and severity of arthritis.

    • Use a clinical scoring system (e.g., 0-4 for each paw, with a maximum score of 16 per mouse) to quantify disease severity.

    • Measure paw thickness using a digital caliper.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 42), collect blood for analysis of inflammatory markers and anti-collagen antibodies.

    • Harvest paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

B. Experimental Autoimmune Encephalomyelitis (EAE) in Mice (Model for Multiple Sclerosis)

This protocol outlines the induction of EAE and a potential therapeutic treatment regimen with this compound.

  • Animals: C57BL/6 mice (8-12 weeks old) are frequently used for the MOG-induced EAE model.

  • Induction of EAE:

    • Prepare an emulsion of MOG35-55 peptide (200 µ g/mouse ) in CFA containing 4 mg/mL Mycobacterium tuberculosis.

    • On day 0, immunize mice subcutaneously at two sites on the flank with a total of 200 µL of the emulsion.

    • On day 0 and day 2, administer pertussis toxin (200 ng/mouse) intraperitoneally.

  • This compound Treatment (Suggested Therapeutic Regimen):

    • Prepare this compound in a suitable vehicle (e.g., 0.4% methylcellulose).

    • Begin treatment upon the first appearance of clinical signs of EAE (typically around day 10-14).

    • Administer this compound orally once daily at the desired dosage.

    • Include a vehicle-treated control group.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE using a standard scoring system (e.g., 0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: quadriplegia, 5: moribund).

  • Endpoint Analysis:

    • At the peak of the disease or a pre-determined endpoint, collect spinal cords and brains for histological analysis of immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue staining).

    • Isolate immune cells from the central nervous system for flow cytometric analysis.

C. Diabetic Nephropathy in Rats

This protocol describes a model of diabetic nephropathy and a potential long-term treatment strategy with this compound.

  • Animals: Male Sprague-Dawley rats.

  • Induction of Diabetes:

    • Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) (e.g., 65 mg/kg) dissolved in citrate buffer.

    • Confirm diabetes by measuring blood glucose levels; rats with levels >250 mg/dL are considered diabetic.

  • This compound Treatment:

    • Prepare this compound in a suitable vehicle.

    • Begin daily oral administration of this compound at the desired dosage two weeks after STZ injection and continue for a specified duration (e.g., 8-12 weeks).

    • Include a vehicle-treated diabetic control group and a non-diabetic control group.

  • Monitoring and Endpoint Analysis:

    • Monitor body weight, food and water intake, and blood glucose levels regularly.

    • Collect 24-hour urine samples at regular intervals to measure urinary albumin excretion.

    • At the end of the study, collect blood to measure serum creatinine and blood urea nitrogen (BUN).

    • Harvest kidneys for histological analysis to assess glomerular and tubulointerstitial changes (e.g., using PAS and Masson's trichrome staining).

IV. Troubleshooting Guide

Issue 1: Higher than expected plasma levels of CCL2 after this compound administration.

  • Explanation: This is an expected pharmacodynamic effect of CCR2 antagonism.[4][5] this compound blocks the binding of CCL2 to its receptor, preventing its internalization and subsequent degradation by CCR2-expressing cells. This leads to an accumulation of CCL2 in the circulation.

  • Recommendation: When analyzing the efficacy of this compound, it is important to consider this elevation in CCL2. Measuring both drug concentration and CCL2 levels can provide a more complete picture of the pharmacodynamic response. The key indicator of target engagement is the reduction in circulating inflammatory monocytes, not the CCL2 level itself.

Issue 2: Lack of efficacy in a rodent model despite in vitro potency.

  • Possible Cause 1: Species-specific differences in receptor affinity. CCR2 antagonists can exhibit different potencies between human and rodent receptors.[6]

    • Recommendation: Before embarking on large-scale in vivo studies, it is advisable to confirm the potency of this compound on the specific rodent CCR2 receptor being studied, if possible.

  • Possible Cause 2: Suboptimal dosage or frequency. The pharmacokinetic properties of this compound (which are not extensively published) will dictate the dosing regimen required to maintain sufficient target engagement.

    • Recommendation: Conduct a pilot dose-ranging study to determine the optimal dose and frequency of administration needed to achieve the desired pharmacodynamic effect (e.g., a sustained reduction in circulating monocytes).

  • Possible Cause 3: Redundancy in the chemokine system. In some inflammatory conditions, other chemokine pathways may compensate for the blockade of CCR2, leading to a diminished therapeutic effect.

    • Recommendation: Analyze the expression of other chemokines and their receptors in your disease model to assess potential compensatory mechanisms.

Issue 3: Difficulty in dissolving or formulating this compound for in vivo use.

  • Explanation: this compound is a small molecule that may have limited aqueous solubility.

  • Recommendation:

    • Start by preparing a stock solution in an organic solvent such as DMSO.

    • For the final working solution, use a vehicle known to improve the solubility and stability of hydrophobic compounds, such as a 0.4% methylcellulose solution or a formulation containing co-solvents like PEG300/PEG400 and Tween 80.[1]

    • It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be well-tolerated by the animals.[1]

    • Prepare the final formulation fresh daily to avoid potential degradation.

V. Visualizations

Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates MK0812 This compound MK0812->CCR2 Blocks Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream Migration Monocyte/Macrophage Migration & Recruitment Downstream->Migration Inflammation Inflammation Migration->Inflammation

Caption: Mechanism of action of this compound as a CCR2 antagonist.

Experimental_Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Animal_Acclimation Animal Acclimation Disease_Induction Disease Model Induction (e.g., CIA, EAE) Animal_Acclimation->Disease_Induction Baseline_Measurement Baseline Measurements Disease_Induction->Baseline_Measurement Randomization Randomization into Groups Baseline_Measurement->Randomization Treatment_Admin This compound or Vehicle Administration Randomization->Treatment_Admin Monitoring Daily Clinical Scoring & Body Weight Measurement Treatment_Admin->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Histology Histological Analysis Sample_Collection->Histology Biomarker_Analysis Biomarker Analysis (e.g., Cytokines, Antibodies) Sample_Collection->Biomarker_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Guide Start Suboptimal In Vivo Efficacy Observed Check_PK Assess Pharmacokinetics: - Dose-ranging study - Measure plasma concentration Start->Check_PK Check_PD Assess Pharmacodynamics: - Measure circulating monocytes - Measure plasma CCL2 Start->Check_PD Check_Formulation Review Formulation: - Solubility issues? - Stability issues? Start->Check_Formulation Check_Model Evaluate Disease Model: - Species receptor differences? - Redundant pathways? Start->Check_Model Solution_PK Optimize Dosage & Frequency Check_PK->Solution_PK Inadequate Exposure Solution_PD Confirm Target Engagement Check_PD->Solution_PD No Target Engagement Solution_Formulation Improve Formulation Vehicle Check_Formulation->Solution_Formulation Poor Formulation Solution_Model Consider Alternative Models or Confirm Rodent Receptor Potency Check_Model->Solution_Model Model-Specific Issues

Caption: Troubleshooting decision tree for this compound in vivo experiments.

References

Technical Support Center: Overcoming MK-0812 Short Half-Life in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage the challenges associated with the short in vivo half-life of MK-0812, a potent CCR2 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its short half-life a concern in experimental studies?

A1: this compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, CCL2 (also known as MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation. By blocking this signaling pathway, this compound has therapeutic potential in various inflammatory and autoimmune diseases.

A short in vivo half-life means the drug is rapidly cleared from the body. This can lead to suboptimal therapeutic efficacy in experiments if the drug concentration falls below the effective level between doses. For a CCR2 antagonist, maintaining sufficient receptor occupancy is crucial to effectively block monocyte trafficking. Therefore, overcoming the short half-life is critical for obtaining reliable and translatable experimental results.

Q2: What is the reported in vivo half-life of this compound?

A2: While specific pharmacokinetic parameters for this compound are not extensively published in publicly available literature, it is widely recognized as having a short half-life. For context, other small molecule CCR2 antagonists, such as INCB3344, have a reported plasma half-life of approximately 1.6 hours in mice.[1] It is crucial for researchers to perform pilot pharmacokinetic studies in their specific animal model to determine the precise half-life and inform dosing strategies.

Q3: What are the primary strategies to overcome the short half-life of this compound in vivo?

A3: There are two main approaches to address the challenges of a short half-life compound like this compound in experimental settings:

  • Dosing Regimen Optimization: This involves administering the compound more frequently or via continuous infusion to maintain plasma concentrations above the therapeutic threshold.

  • Formulation and Chemical Modification Strategies: These approaches aim to intrinsically prolong the drug's circulation time. This can involve developing sustained-release formulations or chemically modifying the drug to alter its pharmacokinetic properties.

Troubleshooting Guides

Issue 1: Suboptimal Efficacy in In Vivo Models Despite Correct Dosage

Possible Cause: The short half-life of this compound may lead to periods of insufficient CCR2 receptor occupancy between doses, diminishing the overall therapeutic effect.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Profiling:

    • Recommendation: Conduct a pilot PK study in your chosen animal model (e.g., mouse, rat) to determine key parameters.

    • Protocol: Administer a single dose of this compound and collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

    • Data to Collect: Key parameters to determine include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).[2][3]

  • Dosing Regimen Adjustment:

    • Frequent Dosing: Based on the determined half-life, increase the dosing frequency. For a compound with a half-life of 1-2 hours, dosing every 4-6 hours may be necessary to maintain adequate plasma levels.[4]

    • Continuous Infusion: For studies requiring constant and stable drug exposure, continuous intravenous or subcutaneous infusion via an osmotic pump is the gold standard. This method ensures that the plasma concentration of this compound remains consistently above the effective concentration.[5]

Pharmacokinetic Parameters of a Comparable CCR2 Antagonist (INCB3344) in Mice

ParameterValue (at 100 mg/kg, p.o.)UnitReference
Plasma Half-Life (t½)~1.6hours[1]
Brain Half-Life (t½)Similar to plasmahours[1]
Brain:Plasma Ratio0.02–0.15-[1]

This table presents data for INCB3344 as a reference for a typical short-half-life CCR2 antagonist.

Issue 2: High Variability in Experimental Readouts

Possible Cause: Fluctuations in this compound plasma concentrations due to its short half-life can lead to inconsistent biological effects, resulting in high variability within and between experimental groups.

Troubleshooting Steps:

  • Standardize Administration and Timing:

    • Recommendation: Ensure precise timing of drug administration and subsequent experimental procedures (e.g., disease induction, sample collection).

    • Protocol: Create a detailed timeline for each experiment, synchronizing drug administration with key experimental events to minimize variability.

  • Implement Sustained Exposure Methods:

    • Sustained-Release Formulations: Explore the use of formulation strategies that provide a slower release of this compound. While not commercially available for this specific compound, partnering with a formulation specialist to develop options like subcutaneous depots could be a long-term solution.[6]

    • Osmotic Pumps: As mentioned previously, osmotic pumps provide the most consistent drug delivery, thereby reducing variability in plasma concentrations and biological responses.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study with Frequent Dosing Regimen

Objective: To assess the efficacy of this compound in a mouse model of inflammation using an optimized frequent dosing schedule.

Methodology:

  • Animal Model: Select an appropriate mouse model for the disease of interest (e.g., thioglycollate-induced peritonitis for acute inflammation).

  • Pharmacokinetic Pre-Study: Determine the half-life of this compound in the selected mouse strain.

  • Dosing Solution Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Prepare the solution fresh daily.

  • Dosing Regimen: Based on a hypothetical 1.5-hour half-life, administer this compound (e.g., 30 mg/kg) via oral gavage every 6 hours.[5]

  • Study Groups:

    • Group 1: Vehicle control (administered on the same schedule as the drug).

    • Group 2: this compound (30 mg/kg, every 6 hours).

  • Procedure:

    • Administer the first dose of this compound or vehicle.

    • Induce inflammation (e.g., intraperitoneal injection of thioglycollate) at a specified time relative to the first dose.

    • Continue dosing at 6-hour intervals for the duration of the experiment (e.g., 24-72 hours).

  • Endpoint Analysis: At the end of the study, collect relevant samples (e.g., peritoneal lavage fluid, blood, tissues) to assess inflammatory markers (e.g., cell counts by flow cytometry, cytokine levels by ELISA).

Protocol 2: Strategies for Half-Life Extension

Objective: To explore potential strategies for extending the half-life of this compound through chemical modification.

1. PEGylation (Polyethylene Glycol Conjugation):

  • Principle: Attaching PEG chains to a small molecule increases its hydrodynamic volume, which can reduce renal clearance and prolong circulation time.[7][8]

  • Methodology:

    • Identify a suitable functional group on the this compound molecule for PEG conjugation that is not critical for its binding to CCR2.

    • Synthesize a PEGylated derivative of this compound.

    • Purify and characterize the conjugate to confirm its structure and purity.

    • Perform in vitro assays to ensure the PEGylated compound retains its CCR2 antagonistic activity.

    • Conduct in vivo pharmacokinetic studies to compare the half-life of the PEGylated conjugate to the parent this compound.

2. Lipidation (Fatty Acid Conjugation):

  • Principle: Attaching a lipid moiety can promote binding to serum albumin, which acts as a carrier and reduces clearance.[6]

  • Methodology:

    • Identify a suitable conjugation site on this compound.

    • Synthesize a lipidated derivative using a fatty acid (e.g., palmitic acid).

    • Purify and characterize the lipidated molecule.

    • Assess its in vitro potency as a CCR2 antagonist.

    • Evaluate its in vivo pharmacokinetic profile to determine if the half-life has been extended.

Visualizations

CCL2-CCR2 Signaling Pathway and this compound Inhibition

CCL2_CCR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein Gi Protein CCR2->G_protein Activates MK0812 This compound MK0812->CCR2 Blocks PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT MAPK MAPK Pathway G_protein->MAPK Cellular_Response Cellular Responses (Migration, Proliferation, Cytokine Production) PI3K_Akt->Cellular_Response JAK_STAT->Cellular_Response MAPK->Cellular_Response Experimental_Workflow cluster_solutions Potential Solutions start Problem: Suboptimal in vivo efficacy of this compound pk_study Conduct Pilot Pharmacokinetic Study start->pk_study analyze_pk Analyze PK Data (t½, Cmax, AUC) pk_study->analyze_pk short_hl Half-life is short (< 2 hours) analyze_pk->short_hl dosing Optimize Dosing Regimen short_hl->dosing Yes formulation Develop Sustained- Release Formulation short_hl->formulation Yes freq_dosing Frequent Dosing (e.g., every 4-6h) dosing->freq_dosing infusion Continuous Infusion (Osmotic Pump) dosing->infusion validate Validate in Efficacy Model formulation->validate freq_dosing->validate infusion->validate

References

Species-specific differences in MK-0812 receptor affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of MK-0812 in experimental settings, with a core focus on species-specific receptor affinity.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the C-C chemokine receptor type 2 (CCR2).[1][2][3] this compound is a potent and selective antagonist for this receptor.[1][2] CCR2 plays a crucial role in mediating the migration of monocytes and macrophages to sites of inflammation.[4][5] Some evidence also suggests that this compound is equally potent on the C-C chemokine receptor type 5 (CCR5), making it a potential dual CCR2/CCR5 antagonist.[6]

Q2: Are there known differences in the binding affinity of this compound for CCR2 across different species?

A2: Yes, experimental data indicates species-specific differences in the potency and binding affinity of this compound. The compound has demonstrated low nanomolar affinity for human CCR2 and also shows high potency in rhesus monkeys.[1][2] A 2024 study identified this compound as the most potent inhibitor of human CCR2 among ten antagonists tested and confirmed its efficacy in a humanized CCR2B knock-in mouse model.[7][8][9] Researchers should anticipate variations in efficacy when translating results between different preclinical models.

Q3: Why might I observe lower-than-expected potency of this compound in my animal model compared to published human data?

A3: Lower-than-expected potency in a non-human species can be attributed to several factors. The most likely cause is interspecies variation in the amino acid sequence and structure of the CCR2 receptor, which can alter the binding pocket and reduce the affinity of this compound.[6] Other factors can include species-specific differences in drug metabolism, plasma protein binding, and overall pharmacokinetics.[10] It is crucial to empirically determine the optimal dosage and potency in your specific animal model.

Q4: What is the signaling pathway activated by the CCR2 receptor?

A4: CCR2 is a G protein-coupled receptor (GPCR).[11][12] Upon binding its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), CCR2 activates intracellular signaling cascades. These pathways include the JAK/STAT, PI3K/Akt, and MAPK pathways, which are critical for regulating cell survival, proliferation, migration, and cytokine production.[5][11][13][14] By blocking the receptor, this compound inhibits these downstream signaling events.

Species-Specific Receptor Affinity Data

SpeciesAssay TypeCell/Tissue TypeParameterValue (nM)
HumanFunctional Assay (MCP-1 Mediated Response)-IC₅₀3.2[1][2]
HumanRadioligand Binding (¹²⁵I-MCP-1)Isolated MonocytesIC₅₀4.5[1][2]
Rhesus MonkeyFunctional Assay (MCP-1 Induced Shape Change)Whole BloodIC₅₀8[1][2]
MouseIn vivo administrationBALB/c Mice-Effective at 30 mg/kg (p.o.)[1][2]
Humanized MouseIn vivo administrationHuman CCR2B knock-in mice-Effective at reducing metastasis[7][9]

Visualized Signaling Pathway and Experimental Workflow

CCR2_Signaling_Pathway cluster_membrane Plasma Membrane CCR2 CCR2 Receptor G_Protein Gi Protein (αβγ) CCR2->G_Protein Activates JAK2 JAK2 CCR2->JAK2 CCL2 CCL2 (Ligand) CCL2->CCR2 Binds G_alpha Gi-α G_Protein->G_alpha G_betagamma Gi-βγ G_Protein->G_betagamma MAPK MAPK G_alpha->MAPK via other pathways PLC PLC G_betagamma->PLC PI3K PI3K G_betagamma->PI3K Response Cellular Responses (Migration, Proliferation, Cytokine Release) PLC->Response STAT STAT JAK2->STAT Akt Akt PI3K->Akt STAT->Response Akt->Response MAPK->Response MK0812 This compound (Antagonist) MK0812->CCR2 Blocks

Figure 1. Simplified CCR2 signaling pathway blocked by this compound.

Experimental_Workflow start Start prep 1. Prepare Reagents - Cell membranes expressing CCR2 - Radioligand (e.g., ¹²⁵I-CCL2) - this compound dilutions - Assay Buffer start->prep incubation 2. Set up Incubation - Total Binding (Membranes + Radioligand) - Non-Specific Binding (Membranes + Radioligand + Excess cold ligand) - Competition (Membranes + Radioligand + this compound) prep->incubation equilibrium 3. Incubate to Equilibrium (e.g., 60-90 min at room temp) incubation->equilibrium separation 4. Separate Bound from Free Ligand (Rapid vacuum filtration over GF/B filters) equilibrium->separation wash 5. Wash Filters (Remove unbound radioligand) separation->wash measurement 6. Measure Radioactivity (Gamma counter) wash->measurement analysis 7. Data Analysis - Calculate Specific Binding - Plot % Inhibition vs. [this compound] - Determine IC₅₀ and Ki measurement->analysis end End analysis->end

Figure 2. Workflow for a competitive radioligand binding assay.

Troubleshooting Guide

Q5: My competitive binding assay is showing high non-specific binding (NSB). What are the common causes and solutions?

A5: High non-specific binding can obscure your specific binding signal.

  • Problem: The radioligand may be sticking to the filter paper, tubes, or other surfaces.

    • Solution: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine (PEI) to reduce filter binding. Ensure your assay buffer contains a carrier protein like 0.1% Bovine Serum Albumin (BSA) and a detergent like 0.01% Tween-20 to minimize binding to plastics.

  • Problem: The radioligand concentration is too high, leading to binding at low-affinity, non-saturable sites.

    • Solution: Use a radioligand concentration at or below its Kd (dissociation constant) for the receptor. This maximizes the proportion of specific-to-non-specific binding.

  • Problem: Inadequate washing after filtration.

    • Solution: Ensure your wash steps are rapid and efficient, using ice-cold wash buffer to minimize dissociation of the specifically bound ligand while effectively removing the unbound radioligand.

Q6: The IC₅₀ values for this compound are highly variable between my experiments. What should I check?

A6: Inconsistent IC₅₀ values often point to issues with experimental setup and execution.

  • Problem: Inconsistent cell or membrane preparation.

    • Solution: Ensure your membrane preparations are consistent in terms of protein concentration and receptor density (Bmax). Use aliquots from a single large batch for a series of experiments to minimize variability.

  • Problem: Pipetting errors, especially with serial dilutions of this compound.

    • Solution: Calibrate your pipettes regularly. When preparing dilutions, ensure thorough mixing at each step. Use low-binding microplates and pipette tips.

  • Problem: The assay has not reached equilibrium.

    • Solution: Confirm your incubation time is sufficient for the binding to reach a steady state. This can be determined empirically through a time-course experiment.

  • Problem: Reagent degradation.

    • Solution: Ensure the radioligand and this compound stock solutions are stored correctly and have not degraded. Aliquot stocks to avoid repeated freeze-thaw cycles.

Detailed Experimental Protocol

Competitive Radioligand Binding Assay for this compound using CCR2-expressing Membranes

This protocol provides a general framework. Specific parameters such as incubation time, temperature, and buffer composition should be optimized for your system.

1. Materials and Reagents:

  • Cell Membranes: Prepared from a cell line stably expressing the CCR2 receptor of the desired species.

  • Radioligand: e.g., ¹²⁵I-CCL2.

  • Unlabeled Competitor (for NSB): A high concentration of unlabeled CCL2 or another known CCR2 antagonist.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer without BSA.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-soaked in 0.5% PEI.

  • Equipment: 96-well plate shaker, vacuum manifold, gamma counter.

2. Procedure:

  • Prepare this compound Dilutions: Create a serial dilution series of this compound in Assay Buffer. Typically, 10 concentrations covering a 4-5 log unit range are used.

  • Plate Setup: To a 96-well assay plate, add reagents in the following order (example volumes for a 100 µL final volume):

    • Total Binding (TB): 25 µL Assay Buffer + 50 µL cell membranes + 25 µL radioligand.

    • Non-Specific Binding (NSB): 25 µL unlabeled competitor + 50 µL cell membranes + 25 µL radioligand.

    • Competition: 25 µL of each this compound dilution + 50 µL cell membranes + 25 µL radioligand.

  • Incubation: Seal the plate and incubate on a plate shaker at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Place the filter plate on a vacuum manifold. Rapidly transfer the contents of the assay plate to the filter plate and apply the vacuum to separate the bound ligand (on the filter) from the free ligand (in the filtrate).

  • Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well (if using a solid scintillant plate), and count the radioactivity in a gamma counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Calculate Percent Inhibition: For each this compound concentration, calculate the percentage of specific binding inhibited compared to the control (wells with no this compound).

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

  • Calculate Ki (optional): Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires the Kd of the radioligand.

References

Troubleshooting MK-0812 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for issues related to the solubility of MK-0812.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to block the signaling pathway initiated by the binding of monocyte chemoattractant protein-1 (MCP-1 or CCL2) to CCR2.[1] This inhibition prevents the downstream activation of signaling cascades like JAK/STAT, PI3K/Akt, and MAPK, which are involved in inflammation, cell migration, and proliferation.[1][2][3][4][5]

Q2: What are the reported solubility limits for this compound in common laboratory solvents?

The solubility of this compound can vary based on the solvent and the quality of the solvent used. It is significantly more soluble in organic solvents than in aqueous buffers. Key solubility data is summarized in the table below.

Q3: I've seen conflicting solubility data for this compound in DMSO. Why is that?

The discrepancy in reported DMSO solubility (ranging from 1 mg/mL to 100 mg/mL) is likely due to two critical factors: the need for physical assistance to dissolve the compound at high concentrations and the quality of the DMSO used.[6] One supplier notes that for their product with a solubility of 100 mg/mL, ultrasonic treatment is required.[6] Furthermore, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[7] This absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound, causing them to precipitate.[7] For consistent results, it is crucial to use anhydrous (dry) DMSO from a freshly opened bottle.[6]

Q4: What is the maximum recommended final concentration of DMSO for in vitro cell-based assays?

To avoid cellular toxicity and compound precipitation upon dilution in aqueous media, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.5%.[8][9] For some sensitive assays, such as whole blood assays, final DMSO concentrations as low as 0.1% have been used successfully with this compound.[6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100 mg/mL212.97 mMRequires sonication; use of anhydrous, newly opened DMSO is critical as hygroscopic DMSO significantly impacts solubility.[6]
DMF15 mg/mL~31.9 mM-
Ethanol10 mg/mL~21.3 mM-
DMF:PBS (pH 7.2) (1:20)0.04 mg/mL~0.085 mMIllustrates low aqueous solubility even with a co-solvent.

Molecular Weight of this compound: 469.54 g/mol [6]

Troubleshooting Guides

Issue 1: My this compound powder is not dissolving in DMSO.

If you are having trouble dissolving this compound, especially at high concentrations, follow this troubleshooting workflow.

G start Start: this compound powder won't dissolve check_dmso Step 1: Verify DMSO Quality Is the DMSO anhydrous and from a newly opened, sealed bottle? start->check_dmso use_new_dmso Action: Discard old DMSO. Use fresh, anhydrous DMSO. check_dmso->use_new_dmso No sonicate Step 2: Apply Physical Force Have you tried sonication or gentle warming? check_dmso->sonicate Yes use_new_dmso->sonicate apply_sonication Action: Place solution in an ultrasonic water bath for 10-15 minutes. Alternatively, warm gently to 37°C. sonicate->apply_sonication No recheck_solubility Step 3: Re-evaluate Concentration Is the target concentration above the reported solubility limit? sonicate->recheck_solubility Yes apply_sonication->recheck_solubility lower_concentration Action: Prepare a less concentrated stock solution. recheck_solubility->lower_concentration Yes success Result: Compound Dissolved recheck_solubility->success No lower_concentration->success fail Result: Still Insoluble Contact technical support.

Troubleshooting workflow for dissolving this compound.
Issue 2: My this compound precipitates after dilution into aqueous cell culture medium.

Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic compounds. This is often due to the compound's concentration exceeding its solubility limit in the final solvent mixture.

Step-by-Step Troubleshooting:

  • Optimize Dilution Method: Instead of adding your concentrated DMSO stock directly to the full volume of aqueous buffer, try a "reverse dilution." Add the aqueous buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.

  • Reduce Final Concentration: The most straightforward solution is often to lower the final working concentration of this compound in your assay.

  • Check Final DMSO Percentage: Ensure your final DMSO concentration is not too low to support solubility, while also not being high enough to cause cell toxicity (stay below 0.5%).

  • Consider Surfactants: For certain assays, the inclusion of a low, non-toxic concentration of a surfactant like Tween 80 may help maintain solubility. Always run a vehicle control with the surfactant alone to ensure it does not interfere with your experimental results.

  • Pre-warm the Medium: Gently warming your cell culture medium to 37°C before adding the compound stock can sometimes help prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in Anhydrous DMSO
  • Preparation: Bring a new, sealed bottle of anhydrous DMSO and the vial of this compound powder to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight (469.54 g/mol ), calculate the required volume of DMSO. For example, to make a 100 mg/mL solution from 5 mg of powder, add 50 µL of anhydrous DMSO.

  • Dissolution: Vortex the tube vigorously. Place the sealed tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.[6]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use, low-retention tubes to minimize waste and prevent moisture absorption from repeated opening. Store aliquots at -20°C for up to 1 year or -80°C for up to 2 years.[6] Avoid repeated freeze-thaw cycles.

Protocol 2: Formulation for In Vivo Oral Gavage (0.4% Methylcellulose Solution)

This protocol is adapted from studies where this compound was administered orally to mice at 30 mg/kg.[6]

  • Prepare 0.4% Methylcellulose (MC):

    • Heat about half the final required volume of sterile water to 60-80°C.

    • Slowly add the 0.4% (w/v) of methylcellulose powder while stirring vigorously to create a uniform dispersion.

    • Add the remaining volume of cold sterile water and continue stirring until the solution cools and becomes clear and viscous.

    • Store at 4°C.

  • Prepare this compound Suspension:

    • From a concentrated DMSO stock, calculate the volume needed for the desired dosing concentration (e.g., 30 mg/kg).

    • The this compound solution in DMSO should be added to the 0.4% MC solution and vortexed thoroughly to create a homogenous suspension immediately before administration. The final DMSO concentration should be kept low.

Protocol 3: Formulation for In Vivo Administration using Co-solvents

This formulation is designed to improve the solubility of this compound for systemic administration.

  • Prepare Stock Solution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Co-Solvent Mixture: In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:

    • 10% DMSO: Add the required volume of your this compound stock solution.

    • 40% PEG300: Add 4 parts PEG300.

    • 5% Tween 80: Add 0.5 parts Tween 80.

    • 45% Saline: Add 4.5 parts sterile saline.

  • Final Check: The final solution should be clear. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[10] This method can achieve a solubility of at least 2.5 mg/mL.[10]

Mandatory Visualization

G CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds G_protein G-Protein (Gαi, Gβγ) CCR2->G_protein Activates MK0812 This compound MK0812->CCR2 Antagonizes PI3K PI3K G_protein->PI3K MAPK MAPK (e.g., ERK) G_protein->MAPK JAK_STAT JAK/STAT G_protein->JAK_STAT Akt Akt PI3K->Akt Cellular_Response Cellular Responses: - Migration - Proliferation - Inflammation Akt->Cellular_Response MAPK->Cellular_Response JAK_STAT->Cellular_Response

Signaling pathway of CCL2/CCR2 and inhibition by this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution (Aqueous Dilution) weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso sonicate 3. Vortex & Sonicate add_dmso->sonicate aliquot 4. Aliquot & Store at -80°C sonicate->aliquot add_stock 6. Add Stock to Medium (Dropwise while vortexing) aliquot->add_stock Use 1 Aliquot warm_medium 5. Pre-warm Aqueous Medium (37°C) warm_medium->add_stock final_check 7. Visually Inspect for Precipitation add_stock->final_check

Workflow for preparing this compound solutions for in vitro assays.

References

Addressing off-target effects of MK-0812

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MK-0812. The information is tailored for scientists and drug development professionals to address potential issues and ensure accurate experimental outcomes.

Understanding this compound: Beyond a Simple CCR2 Antagonist

This compound is a potent small molecule inhibitor of the C-C chemokine receptor 2 (CCR2). However, it is crucial to understand that this compound is a dual antagonist , also exhibiting potent inhibitory activity against CCR5.[1] This dual activity is a primary source of potential "off-target" effects, depending on the experimental system and the specific research question.

Furthermore, a key on-target consequence of CCR2 inhibition is the significant elevation of its primary ligand, CCL2 (also known as MCP-1), in plasma. This phenomenon can complicate the interpretation of in vivo experiments and must be carefully considered in experimental design and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). It blocks the binding of the chemokine CCL2 (MCP-1), thereby inhibiting the downstream signaling pathways that lead to monocyte and macrophage recruitment to sites of inflammation.[2]

Q2: Is this compound specific for CCR2?

A2: No, this compound is a dual antagonist that also potently inhibits CCR5.[1] This is a critical consideration for experimental design, as CCR5 is expressed on various immune cells, including T-cells and macrophages, and plays a role in their trafficking and function.[3][4]

Q3: Why do I observe elevated levels of CCL2 in the plasma of animals treated with this compound?

A3: This is an expected on-target effect of CCR2 antagonism. By blocking the CCL2/CCR2 interaction, this compound prevents the natural clearance of CCL2 by CCR2-expressing cells. This leads to an accumulation of CCL2 in the circulation. This effect is important as the elevated CCL2 levels can potentially overcome the antagonist's inhibitory effects if dosing is not optimal.

Q4: Can the dual CCR2/CCR5 antagonism of this compound affect my experimental results?

A4: Yes. If your experimental system involves cell types that express both CCR2 and CCR5, or if the biological process you are studying is influenced by both CCR2 and CCR5 signaling, the dual antagonism will be a confounding factor. For example, both receptors are involved in the trafficking of monocytes and T-cells in various inflammatory conditions.[3]

Troubleshooting Guides

In Vitro Assays

Issue 1: Inconsistent or no inhibition of cell migration in a chemotaxis assay.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve to determine the IC50 for your specific cell type and assay conditions.
High CCL2 Concentration If the CCL2 concentration is too high, it may out-compete this compound. Optimize the CCL2 concentration to the lowest level that gives a robust chemotactic response.
Cell Health and Receptor Expression Ensure cells are healthy and in the logarithmic growth phase. Verify CCR2 and/or CCR5 expression using flow cytometry.
Dual Receptor Activity If your cells express both CCR2 and CCR5, the observed effect will be a combination of inhibiting both pathways. Consider using cell lines engineered to express only CCR2 or CCR5 for more specific insights.

Issue 2: Unexpected cellular responses not attributable to CCR2 inhibition.

Possible Cause Troubleshooting Step
CCR5-mediated Effects The observed response may be due to the inhibition of CCR5 signaling. Investigate the expression of CCR5 on your cells and the role of CCR5 ligands (e.g., CCL3, CCL4, CCL5) in your experimental system.
Receptor Heterodimerization CCR2 and CCR5 can form heterodimers, which may alter signaling pathways.[3] Consider co-stimulation with ligands for both receptors to investigate potential synergistic or antagonistic effects.
In Vivo Experiments

Issue 3: Lack of efficacy despite observing target engagement (e.g., reduced monocyte infiltration).

Possible Cause Troubleshooting Step
Elevated Plasma CCL2 The compensatory increase in plasma CCL2 may be overcoming the inhibitory effect of this compound at the site of inflammation. Measure plasma CCL2 levels and consider adjusting the dosing regimen of this compound.
Redundant Chemokine Pathways Other chemokine receptors and their ligands may be compensating for the blockade of CCR2 and CCR5. Broaden your analysis to include other relevant chemokines and receptors.
Complex Role of CCR5 In some disease models, CCR5 inhibition can have effects that counteract the intended therapeutic outcome of CCR2 inhibition.[1] Carefully evaluate the known roles of both CCR2 and CCR5 in your specific model.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50Reference
CCR2Binding Assay5.0 nM[5]
CCR2Chemotaxis Assay0.2 nM[5]
CCR5Not specifiedReported as "equally potent" to CCR2[1]

Experimental Protocols

Chemotaxis Assay (Boyden Chamber/Transwell)

This protocol assesses the ability of this compound to inhibit CCL2-induced cell migration.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytes)

  • This compound

  • Recombinant human CCL2

  • Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size inserts)

  • Serum-free cell culture medium

  • Staining solution (e.g., DAPI or Crystal Violet)

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Serum-starve cells for 4-6 hours prior to the assay. Resuspend cells in serum-free medium at 1 x 10^6 cells/mL.

  • Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Assay Setup:

    • Add serum-free medium containing CCL2 (at a pre-determined optimal concentration) to the lower chamber.

    • Add the pre-incubated cell suspension to the upper chamber (insert).

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 2-4 hours.

  • Quantification:

    • Remove non-migrated cells from the top of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of migrated cells in multiple fields of view using a microscope.

Flow Cytometry for Monocyte Subset Analysis

This protocol allows for the quantification of different monocyte populations in whole blood following this compound treatment.

Materials:

  • Whole blood samples

  • Fluorochrome-conjugated antibodies (e.g., anti-CD14, anti-CD16 for human; anti-CD11b, anti-Ly6C for mouse)

  • Fc block

  • RBC lysis buffer

  • Flow cytometer

Procedure:

  • Sample Preparation: Collect whole blood in EDTA tubes.

  • Staining:

    • Add 100 µL of whole blood to a FACS tube.

    • Add Fc block and incubate for 10 minutes.

    • Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • RBC Lysis: Add RBC lysis buffer, incubate for 10-15 minutes, and centrifuge.

  • Washing: Wash the cell pellet with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Gating Strategy: Gate on monocyte populations based on forward and side scatter, and then identify subsets based on marker expression (e.g., classical, intermediate, and non-classical monocytes).

CCL2 Quantification by ELISA

This protocol measures the concentration of CCL2 in plasma or cell culture supernatants.

Materials:

  • Plasma samples or cell culture supernatants

  • Commercially available CCL2 ELISA kit (human or mouse)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • General Steps:

    • Prepare standards and samples.

    • Add samples and standards to the pre-coated microplate.

    • Incubate with the detection antibody.

    • Add the substrate and stop solution.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve and calculate the CCL2 concentration in your samples.

Visualizations

CCR2_Signaling_Pathway CCR2 Signaling Pathway cluster_membrane Cell Membrane This compound This compound CCR2 CCR2 This compound->CCR2 Blocks CCL2 CCL2 CCL2->CCR2 Binds G_Protein G_Protein CCR2->G_Protein Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream_Signaling Initiates Cellular_Response Cellular Response (Chemotaxis, Adhesion, Proliferation) Downstream_Signaling->Cellular_Response Leads to

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow to Dissect CCR2/CCR5 Effects cluster_cells Cell Models CCR2_only Cells expressing only CCR2 MK-0812_Treatment Treat with This compound CCR2_only->MK-0812_Treatment CCR5_only Cells expressing only CCR5 CCR5_only->MK-0812_Treatment Dual_expressing Cells expressing both CCR2 and CCR5 Dual_expressing->MK-0812_Treatment Functional_Assay Functional Assay (e.g., Chemotaxis) MK-0812_Treatment->Functional_Assay Data_Analysis Data Analysis and Interpretation Functional_Assay->Data_Analysis

Caption: Workflow to differentiate the effects of this compound on CCR2 and CCR5.

Troubleshooting_Logic Troubleshooting Logic for In Vivo Studies Start Unexpected In Vivo Result Check_CCL2 Measure Plasma CCL2 Levels Start->Check_CCL2 Elevated_CCL2 Is CCL2 significantly elevated? Check_CCL2->Elevated_CCL2 Yes_CCL2 Yes Elevated_CCL2->Yes_CCL2 No_CCL2 No Elevated_CCL2->No_CCL2 Adjust_Dose Consider dose adjustment or PK/PD modeling Yes_CCL2->Adjust_Dose Consider_Redundancy Investigate redundant chemokine pathways No_CCL2->Consider_Redundancy Consider_CCR5 Evaluate the specific role of CCR5 in your model No_CCL2->Consider_CCR5

References

Managing variability in MK-0812 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage variability in experimental results involving the CCR2 antagonist, MK-0812.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by binding to CCR2 and inhibiting the downstream signaling pathways activated by its primary ligand, monocyte chemoattractant protein-1 (CCL2), also known as MCP-1.[1][3] This inhibition blocks CCL2-mediated responses, such as monocyte chemotaxis and calcium influx.[1][4][5]

Q2: We are observing inconsistent IC50 values for this compound in our in vitro assays. What are the potential causes?

A2: Variability in IC50 values can stem from several factors:

  • Assay System: The IC50 of this compound can differ depending on the assay. For instance, the potency for inhibiting CCL2 binding to isolated monocytes has been reported with an IC50 of 4.5 nM, while the inhibition of CCL2-mediated shape change in whole blood has an IC50 of 8 nM.[1] A chemotaxis assay using WeHi-274.1 cells determined an IC50 of 5 nM.[4]

  • Cell Type: The expression level of CCR2 and the specific signaling pathways present in the cell line used can influence the apparent potency of the antagonist.

  • Assay Conditions: Factors such as incubation time, temperature, and the concentration of CCL2 used for stimulation can all impact the measured IC50. Ensure these parameters are consistent across experiments.

  • Compound Solubility and Stability: Poor solubility or degradation of this compound in your assay buffer can lead to inaccurate concentrations and variable results. Refer to the solubility guidelines for proper handling.

Q3: We are seeing unexpected elevations in plasma CCL2 levels in our in vivo studies after this compound administration. Is this a normal phenomenon?

A3: Yes, an increase in plasma CCL2 levels is an expected pharmacodynamic effect of CCR2 antagonism with this compound.[6] By blocking the CCR2 receptor, this compound prevents the natural process of CCL2 binding and internalization by CCR2-expressing cells.[6] This leads to an accumulation of CCL2 in the plasma. Studies in mice have shown that administration of this compound can cause a dose-dependent increase in circulating CCL2.[6]

Q4: What are the recommended starting doses for in vivo experiments with this compound in mice?

A4: Published studies have used a range of doses depending on the experimental model and goals. For example, a dose of 30 mg/kg administered orally has been shown to reduce the frequency of Ly6G-Ly6Chi monocytes in the peripheral blood.[1] In another study, doses of 0.1 mg/kg, 10 mg/kg, and 30 mg/kg were used to investigate the dose-dependent effects on plasma CCL2 levels.[6] It is recommended to perform a dose-response study to determine the optimal concentration for your specific model.

Troubleshooting Guides

Issue 1: High Variability in Chemotaxis Assay Results

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Cell Health and Viability Ensure cells are healthy and in the logarithmic growth phase. Perform a viability test (e.g., trypan blue exclusion) before each experiment.
Inconsistent Cell Numbers Accurately count cells before seeding them into the upper chamber of the transwell.
Suboptimal CCL2 Concentration Determine the optimal CCL2 concentration for inducing chemotaxis in your specific cell line by performing a dose-response curve.
This compound Solubility Issues Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. When diluting to the final concentration in aqueous buffer, ensure it is fully dissolved and does not precipitate. Sonication may aid dissolution.[1]
Uneven Gradients Ensure the transwell inserts are properly placed in the wells to establish a consistent chemokine gradient.
Issue 2: Inconsistent Reduction of Monocyte Infiltration in In Vivo Models

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Inadequate Dosing or Bioavailability Verify the dosing regimen and route of administration. For oral gavage, ensure proper technique to maximize absorption. Consider pharmacokinetic studies to determine the plasma concentration of this compound over time.
Timing of Administration The timing of this compound administration relative to the inflammatory stimulus is critical. For acute models, pre-treatment is often necessary.
Animal-to-Animal Variability Use age- and sex-matched animals and ensure consistent housing and handling conditions to minimize biological variability.
Model-Specific Differences The role of CCR2/CCL2 signaling can vary between different disease models. Confirm that your model is dependent on this pathway for monocyte recruitment.

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on CCL2-induced cell migration using a transwell system.[5]

  • Cell Preparation:

    • Culture CCR2-expressing cells (e.g., THP-1 or primary monocytes) to the desired density.

    • Harvest and resuspend the cells in chemotaxis buffer (e.g., HBSS with 0.1% BSA) at a concentration of 5 x 10^6 cells/mL.[6]

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at room temperature.

  • Assay Setup:

    • Add chemotaxis buffer containing an optimal concentration of CCL2 to the lower chambers of a transwell plate.

    • Add chemotaxis buffer without CCL2 to control wells.

    • Place the transwell inserts (with a suitable pore size, e.g., 5 µm) into the wells.[6]

    • Add the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.[5]

  • Quantification of Migration:

    • After incubation, remove the transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).

In Vivo Study of Monocyte Frequency

This protocol is adapted from studies evaluating the effect of this compound on circulating monocyte populations in mice.[1]

  • Animal Preparation:

    • Use female BALB/c mice aged 8-10 weeks.[1]

  • Compound Administration:

    • Prepare this compound in a 0.4% methylcellulose (MC) solution for oral gavage (p.o.).[1]

    • Administer a single dose of 30 mg/kg this compound or vehicle control to the mice.[1]

  • Blood Collection and Analysis:

    • Two hours after administration, collect peripheral blood in EDTA tubes.[1]

    • Perform red blood cell lysis.

    • Stain the remaining leukocytes with fluorescently labeled antibodies against CD11b, Ly6G, and Ly6C to identify different immune cell populations by flow cytometry.

    • Analyze the frequency of CD11b+Ly6G-Ly6Chi monocytes.[1]

Visualizations

G cluster_0 CCL2/CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Activates MK0812 This compound MK0812->CCR2 Blocks Downstream Downstream Signaling (e.g., Ca2+ mobilization) G_protein->Downstream Chemotaxis Monocyte Chemotaxis Downstream->Chemotaxis

Caption: Mechanism of action of this compound in blocking CCL2-mediated signaling.

G cluster_1 Troubleshooting Workflow for Inconsistent In Vitro Results Start Inconsistent In Vitro Results Observed Check_Reagents Verify Reagent Quality (this compound, CCL2, Cells) Start->Check_Reagents Check_Protocol Review Assay Protocol (Concentrations, Times) Start->Check_Protocol Check_Equipment Calibrate Equipment (Pipettes, Plate Reader) Start->Check_Equipment Optimize_Assay Re-optimize Assay Parameters (e.g., CCL2 dose-response) Check_Reagents->Optimize_Assay Check_Protocol->Optimize_Assay Check_Equipment->Optimize_Assay Consistent Results Consistent? Optimize_Assay->Consistent End Problem Resolved Consistent->End Yes Consult Consult Senior Researcher or Technical Support Consistent->Consult No

Caption: A logical workflow for troubleshooting variable in vitro experimental data.

References

Technical Support Center: Investigating the Impact of Chemokine Redundancy on MK-0812 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MK-0812, a potent CCR2 antagonist. The following resources address potential challenges arising from chemokine redundancy and offer detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This inhibition prevents the downstream signaling cascades that lead to the recruitment of monocytes and macrophages to sites of inflammation.[3]

Q2: What is chemokine redundancy and how might it affect my experiments with this compound?

Chemokine redundancy refers to the phenomenon where multiple different chemokines can bind to and activate the same receptor.[3] In the case of CCR2, besides its primary ligand CCL2, other chemokines such as CCL7 (MCP-3), CCL8 (MCP-2), and CCL13 (MCP-4) can also bind to and signal through this receptor.[4][5] This redundancy can be a significant factor in experimental outcomes, as the presence of multiple CCR2 ligands in your model system could potentially lead to a reduced apparent efficacy of this compound if the antagonist's potency varies against these different chemokines.

Q3: this compound appears less effective in our in vivo model than in our in vitro assays. Could chemokine redundancy be the cause?

This is a plausible explanation. In vitro assays are often conducted using a single, purified chemokine, such as CCL2. In contrast, an in vivo inflammatory microenvironment is complex and may contain a mixture of CCR2 ligands (CCL2, CCL7, CCL8, etc.).[4][5] If this compound has a lower affinity for other CCR2 ligands compared to CCL2, its overall efficacy in a multi-ligand environment in vivo could be diminished. It is also important to consider pharmacokinetic and pharmacodynamic factors in vivo.

Q4: Are there other receptors that this compound can interact with?

Some studies have suggested that certain CCR2 antagonists may exhibit off-target effects. For instance, the CCR2 antagonist RS504393 has been shown to interact with the α1-adrenergic receptor.[6] While specific cross-reactivity data for this compound with a wide range of receptors is not extensively documented in the provided search results, it is a factor to consider in the interpretation of unexpected experimental results.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value for this compound in a Chemotaxis Assay

Possible Causes and Solutions:

  • Presence of Multiple CCR2 Ligands: Your cell culture medium or serum may contain other CCR2 ligands besides the one you are testing.

    • Troubleshooting Step: Whenever possible, use serum-free media for your chemotaxis assays. If serum is required, consider using a charcoal-stripped serum to reduce the concentration of endogenous chemokines. Perform a multiplex chemokine assay on your culture supernatant to identify and quantify the presence of other CCR2 ligands.

  • Suboptimal Assay Conditions: The concentration of the chemoattractant, the incubation time, or the cell density may not be optimal.

    • Troubleshooting Step: Perform a dose-response curve for your chemoattractant to determine the optimal concentration (typically the EC50 or EC80) for inducing cell migration. Optimize the incubation time to ensure a sufficient window for migration without exhausting the chemokine gradient. Ensure you are using a consistent and optimal cell seeding density.[7][8]

  • Cell Health and Receptor Expression: Low CCR2 expression on your target cells or poor cell viability can lead to a weak migratory response and inaccurate IC50 values.

    • Troubleshooting Step: Regularly check the viability of your cells using a method like trypan blue exclusion. Confirm the surface expression of CCR2 on your cells using flow cytometry.

Issue 2: Inconsistent Results Between Different Functional Assays (e.g., Calcium Mobilization vs. β-arrestin Recruitment)

Possible Causes and Solutions:

  • Biased Agonism: Different chemokines can stabilize distinct conformations of the CCR2 receptor, leading to preferential activation of certain downstream signaling pathways (e.g., G-protein signaling vs. β-arrestin recruitment). This is known as biased agonism.

    • Troubleshooting Step: It is crucial to characterize the effect of this compound in multiple functional assays that interrogate different branches of the CCR2 signaling pathway. Comparing the potency of this compound in a G-protein-dependent assay (like calcium mobilization) versus a β-arrestin recruitment assay can reveal any potential for biased antagonism.

  • Assay-Specific Artifacts: The observed differences may be due to the specific conditions and readouts of each assay.

    • Troubleshooting Step: Carefully optimize each assay independently. For calcium mobilization assays, ensure proper loading of the calcium-sensitive dye and establish a stable baseline reading.[9][10] For β-arrestin assays, confirm the functionality of the reporter system and the appropriate agonist stimulation time.[11][12]

Quantitative Data

The following table summarizes the reported in vitro potency of this compound and other CCR2 antagonists. Note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

CompoundAssay TypeCell Line/SystemTarget LigandIC50 (nM)Reference(s)
This compound CCL2 BindingMouse MonocytesCCL2~10[13]
This compound ChemotaxisHuman MonocytesCCL23.8[13]
This compound ChemotaxisMouse MonocytesCCL27.8[13]
INCB3344CCL2 BindingMouse MonocytesCCL210[13]
INCB3344ChemotaxisHuman MonocytesCCL23.8[13]
RS-504393CCR2 BindingHuman Recombinant CCR2bNot Specified89[13]
CenicrivirocCCR2 Binding-Not Specified6.2[13]

Experimental Protocols

In Vitro Chemotaxis Assay (Transwell/Boyden Chamber)

This protocol assesses the ability of this compound to inhibit the migration of CCR2-expressing cells towards a chemokine gradient.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytes)

  • Chemoattractant (e.g., recombinant human CCL2, CCL7, CCL8, or CCL13)

  • This compound

  • Serum-free cell culture medium

  • Transwell inserts (5 µm pore size for monocytes)

  • 24-well plate

  • Cell staining solution (e.g., crystal violet) or a fluorescence-based detection reagent

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. The day before the assay, serum-starve the cells for 12-24 hours. On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add serum-free medium containing the chemoattractant to the lower wells of the 24-well plate. Include a negative control (medium only) and a positive control (chemoattractant only).

    • Carefully place the transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours (optimize for your cell type).

  • Quantification of Migrated Cells:

    • Carefully remove the transwell inserts.

    • Remove non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope. Alternatively, use a fluorescence-based method to quantify viable migrated cells.

  • Data Analysis: Calculate the percentage of migrating cells for each condition relative to the positive control. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the antagonist.[7]

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a CCR2 agonist.

Materials:

  • CCR2-expressing cells

  • CCR2 agonist (e.g., CCL2)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an integrated liquid handler

Procedure:

  • Cell Plating: Seed CCR2-expressing cells into a black-walled, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: Remove the growth medium and add the Fluo-4 AM dye-loading solution. Incubate for 1 hour at 37°C.

  • Compound Addition (Antagonist): Wash the cells with assay buffer. Add various concentrations of this compound or vehicle control to the wells and incubate for 10-30 minutes.

  • Agonist Stimulation and Measurement:

    • Measure the baseline fluorescence.

    • Inject the CCR2 agonist into the wells.

    • Immediately measure the kinetic fluorescence response for 90-120 seconds.

  • Data Analysis: The response is typically calculated as the maximum fluorescence value after agonist addition minus the baseline. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[9][10]

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated CCR2 receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.

Materials:

  • A cell line engineered to co-express CCR2 and a β-arrestin fusion protein with a reporter system (e.g., enzyme fragment complementation).

  • CCR2 agonist (e.g., CCL2).

  • This compound.

  • Assay-specific substrate and detection reagents.

  • Luminometer or appropriate plate reader.

Procedure:

  • Cell Plating: Seed the engineered cells in a white, solid-bottom 96-well plate and incubate overnight.

  • Antagonist Incubation: Add serial dilutions of this compound or vehicle control to the wells and incubate for a specified time according to the assay kit manufacturer's instructions.

  • Agonist Stimulation: Add the CCR2 agonist at a pre-determined optimal concentration (e.g., EC80) to all wells except the negative control.

  • Incubation: Incubate the plate for the recommended time to allow for β-arrestin recruitment.

  • Detection: Add the detection reagents and measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the positive (agonist only) and negative (vehicle only) controls. Plot the percent inhibition versus the log concentration of this compound to determine the IC50 value.[11][12]

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2/CCL7/CCL8/CCL13 CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates beta_arrestin β-Arrestin CCR2->beta_arrestin Recruits MK0812 This compound MK0812->CCR2 Inhibits PLC PLC G_protein->PLC migration Cell Migration G_protein->migration PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway (ERK, p38) PKC->MAPK MAPK->migration

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Chemotaxis_Workflow start Start: Prepare CCR2-expressing cells pretreatment Pre-treat cells with this compound or vehicle start->pretreatment setup Set up Transwell plate: - Chemoattractant in lower chamber - Cells in upper chamber pretreatment->setup incubation Incubate for 4-24 hours at 37°C setup->incubation quantification Quantify migrated cells incubation->quantification analysis Data Analysis: Calculate % inhibition and IC50 quantification->analysis end End analysis->end

Caption: Experimental workflow for an in vitro chemotaxis assay.

Logical_Relationship redundancy Chemokine Redundancy (CCL2, CCL7, CCL8, etc.) efficacy Apparent Efficacy of this compound redundancy->efficacy Impacts in_vitro In Vitro Assay (Single Ligand) in_vitro->efficacy Higher Efficacy in_vivo In Vivo Model (Multiple Ligands) in_vivo->efficacy Potentially Lower Efficacy

Caption: Impact of chemokine redundancy on this compound efficacy.

References

Best practices for long-term storage of MK-0812

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage of MK-0812, a CCR2 antagonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Question Possible Cause Recommended Solution
I observed precipitation in my this compound stock solution after thawing. What should I do? The compound may have come out of solution during the freeze-thaw cycle.Gentle warming and/or sonication can be used to aid in redissolving the compound. To prevent this issue in the future, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
My experimental results are inconsistent. Could improper storage of this compound be a factor? Yes, improper storage can lead to degradation of the compound, affecting its activity and leading to inconsistent results.Always store this compound stock solutions at the recommended temperatures (-80°C or -20°C). Prepare working solutions for in vivo experiments freshly on the day of use. Ensure that stock solutions have not been stored beyond the recommended duration.
I am unsure which solvent to use for preparing my stock solution. The choice of solvent can impact the stability and solubility of this compound.Please refer to the solubility information provided with the compound to select the appropriate solvent. Ensure the chosen solvent is compatible with your experimental model.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Q2: How should I handle the stock solution to maintain its quality?

A2: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[1]

Q3: How should I prepare and store working solutions for my experiments?

A3: Working solutions for in vivo experiments should be prepared fresh from the stock solution on the day of use to ensure optimal activity.[1]

Q4: What should I do if I notice any precipitation or phase separation during the preparation of the solution?

A4: If precipitation or phase separation occurs, you can use heat and/or sonication to help dissolve the compound.[1]

Storage Condition Summary

Storage Type Temperature Duration Key Recommendations
Stock Solution-80°CUp to 2 yearsAliquot to avoid freeze-thaw cycles.[1]
Stock Solution-20°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[1]
Working Solution (in vivo)N/ASame-day usePrepare fresh before each experiment.[1]

Experimental Protocols

While specific experimental protocols for stability-indicating assays of this compound are not detailed in the provided search results, a general approach to assess compound stability would involve the following:

Protocol: Assessing Stability of this compound Stock Solutions

  • Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple vials for storage under different conditions (e.g., -80°C, -20°C, and a control at room temperature).

  • Time Points: Establish several time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analysis: At each time point, retrieve an aliquot from each storage condition. Analyze the concentration and purity of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Evaluation: Compare the results at each time point to the initial (time 0) data to determine the extent of degradation under each storage condition.

Visual Guides

G cluster_storage This compound Storage Workflow cluster_troubleshooting Troubleshooting prep Prepare Stock Solution aliquot Aliquot into Single-Use Vials prep->aliquot store Store at Recommended Temperature aliquot->store use Prepare Fresh Working Solution store->use -80°C (2 yrs) -20°C (1 yr) exp Use in Experiment use->exp precip Precipitation Observed? use->precip precip->use No sonicate Warm/Sonicate to Redissolve precip->sonicate Yes sonicate->use

Caption: Recommended workflow for the storage and handling of this compound solutions.

References

How to control for MK-0812 vehicle effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for vehicle effects in in vivo experiments using the CCR2 antagonist, MK-0812.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] It functions by blocking the binding of its ligand, monocyte chemoattractant protein-1 (MCP-1), to CCR2. This interaction is crucial for the migration of monocytes and macrophages to sites of inflammation. By inhibiting this pathway, this compound can modulate inflammatory responses.

Q2: Why is a vehicle control essential when working with this compound in vivo?

A2: A vehicle is the substance used to deliver a drug, in this case, this compound. These substances can have their own biological effects, which can confound the experimental results. A vehicle control group, which receives the vehicle without this compound, is crucial to differentiate the effects of the drug from any potential effects of the vehicle itself.

Q3: What are the recommended vehicles for in vivo administration of this compound?

A3: For oral administration (gavage) in mice, a 0.4% methylcellulose (MC) solution has been successfully used. For other routes or for the succinate salt of this compound, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The choice of vehicle will depend on the specific experimental requirements, including the route of administration and the desired solubility.

Q4: How should I prepare the vehicle and the this compound formulation?

A4: Detailed protocols for preparing a 0.4% methylcellulose solution and a multi-component vehicle (DMSO/PEG300/Tween-80/Saline) are provided in the "Experimental Protocols" section of this guide. It is recommended to prepare suspensions and solutions fresh daily.

Q5: What are the potential side effects of the vehicle components?

A5: Vehicle components, especially at high concentrations, can have biological effects. For example, DMSO can have anti-inflammatory and analgesic effects, while high doses of PEG can be toxic. Methylcellulose is generally well-tolerated but can act as a bulking agent. A tolerability study of the vehicle alone is recommended before initiating the main experiment.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation of this compound in the formulation - Poor solubility in the chosen vehicle.- Incorrect preparation method.- For the multi-component vehicle, ensure the solvents are added in the correct order and mixed thoroughly at each step.- Gentle heating and/or sonication can aid dissolution.- For methylcellulose suspension, ensure the powder is properly wetted and hydrated as per the protocol.- Prepare the formulation fresh before each use.
Adverse effects in the vehicle control group (e.g., weight loss, lethargy) - Toxicity of one or more vehicle components at the administered dose.- Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose (MTD).- Consider reducing the concentration of organic co-solvents (e.g., DMSO).- Ensure the vehicle is as close to isotonic and pH-neutral as possible, especially for parenteral routes.
High variability in experimental data - Inconsistent formulation preparation.- Non-homogenous suspension.- Inaccurate dosing.- Standardize the formulation preparation protocol.- For suspensions, ensure thorough mixing (e.g., vortexing) before each administration to ensure a uniform dose.- Calibrate all dosing equipment and use precise techniques.
Unexpected biological effects in the vehicle control group - The vehicle itself is biologically active in your experimental model.- This is why the vehicle control group is critical. The effects observed in the vehicle group should be considered the baseline from which the specific effects of this compound are measured.- If the vehicle's effect is too pronounced and interferes with the interpretation of the results, you may need to explore alternative, more inert vehicles.

Quantitative Data Summary

Table 1: Common Vehicle Compositions for this compound and Similar Compounds

Vehicle ComponentTypical Concentration RangeRoute of AdministrationNotes
Methylcellulose (MC)0.4% - 0.5% (w/v)Oral (gavage)A common suspending agent. Generally well-tolerated.
Dimethyl Sulfoxide (DMSO)≤ 10% (v/v)Oral, IntraperitonealA powerful solvent, but can have biological effects.
Polyethylene Glycol 300/400 (PEG300/400)10% - 40% (v/v)Oral, IntraperitonealA co-solvent that is generally well-tolerated at lower concentrations.
Tween-80 (Polysorbate 80)1% - 5% (v/v)Oral, IntraperitonealA surfactant used to enhance and maintain solubility.
Saline (0.9% NaCl)q.s. to final volumeOral, Intravenous, IntraperitonealThe aqueous base of the formulation.
Corn Oilq.s. to final volumeOral, SubcutaneousA vehicle for highly lipophilic compounds.

Experimental Protocols

Protocol 1: Preparation of 0.4% Methylcellulose (MC) Vehicle for Oral Gavage

This protocol is adapted from standard methods for preparing methylcellulose solutions.

Materials:

  • Methylcellulose powder (e.g., 400 cP viscosity)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Heating plate

Procedure:

  • Heat Water: Heat approximately one-third of the total required volume of sterile water to 60-70°C in a beaker with a magnetic stir bar.

  • Disperse Methylcellulose: While stirring the hot water, slowly add the 0.4% (w/v) of methylcellulose powder. Stir vigorously to ensure the powder is thoroughly wetted and dispersed. A milky, homogenous suspension will form.

  • Add Cold Water: Remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water.

  • Dissolve: Continue stirring the solution as it cools. The methylcellulose will dissolve, and the solution will become clear and viscous. For complete dissolution, it is recommended to stir the solution at 4°C overnight.

  • Store: Store the vehicle at 4°C. It is recommended to prepare this vehicle fresh weekly.

Preparation of this compound Suspension:

  • Weigh the required amount of this compound powder.

  • Add a small amount of the 0.4% MC vehicle to the powder to create a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration.

  • Ensure the suspension is homogenous before each administration by vortexing. Prepare fresh daily.

Protocol 2: Preparation of a Multi-Component Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is based on a common formulation for poorly water-soluble compounds.

Materials:

  • This compound (or its succinate salt)

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure (for 1 mL of final formulation):

  • Dissolve this compound in DMSO: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add PEG300: In a sterile tube, add 400 µL of PEG300.

  • Add this compound/DMSO Stock: Add 100 µL of the this compound/DMSO stock solution to the PEG300 and mix thoroughly.

  • Add Tween-80: Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

  • Vehicle Control: To prepare the vehicle control, follow the same procedure, substituting the this compound/DMSO stock with 100 µL of pure DMSO.

  • Use: This formulation should be prepared fresh before use. If any precipitation occurs, gentle warming or sonication may be used to redissolve the compound.

Visualizations

G cluster_prep This compound Formulation and Dosing Workflow cluster_control Vehicle Control Workflow cluster_analysis Data Analysis start Start: Weigh this compound and Vehicle Components prep_vehicle Prepare Vehicle (e.g., 0.4% MC or DMSO/PEG/Tween/Saline) start->prep_vehicle prep_drug Prepare this compound Formulation (Dissolve or Suspend) start->prep_drug prep_vehicle->prep_drug prep_vehicle_control Prepare Vehicle Control (Identical formulation without this compound) prep_vehicle->prep_vehicle_control homogenize Homogenize Formulation (Vortex/Sonicate) prep_drug->homogenize dose_drug Administer this compound Formulation to Treatment Group homogenize->dose_drug collect_data Collect Experimental Data from Both Groups dose_drug->collect_data dose_control Administer Vehicle Control to Control Group prep_vehicle_control->dose_control dose_control->collect_data compare Compare Treatment Group to Vehicle Control Group collect_data->compare interpret Interpret Results: Isolate True Effect of this compound compare->interpret

Caption: Experimental workflow for controlling for vehicle effects.

G MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor (on Monocyte/Macrophage) MCP1->CCR2 Binds to Signaling Intracellular Signaling Cascade CCR2->Signaling Activates MK0812 This compound MK0812->CCR2 Blocks Migration Cell Migration and Inflammation Signaling->Migration Leads to

Caption: this compound mechanism of action signaling pathway.

References

Interpreting unexpected results in MK-0812 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0812, a potent and selective CCR2 antagonist.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by binding to CCR2 and inhibiting the downstream signaling typically induced by its ligand, monocyte chemoattractant protein-1 (MCP-1), also known as CCL2.[1] This inhibition blocks MCP-1-mediated responses, such as monocyte chemotaxis, a key process in inflammatory responses.[3][4]

Troubleshooting Guide

Issue 1: Unexpected Elevation of Plasma CCL2 Levels Observed During this compound Treatment

A common and initially counterintuitive observation in both preclinical and clinical studies involving CCR2 antagonists, including this compound, is a significant increase in the plasma concentration of the CCR2 ligand, CCL2 (MCP-1).[3][5] This phenomenon has raised questions regarding the drug's efficacy and the potential for a counteractive effect.[3]

Question: We are observing a dose-dependent increase in plasma CCL2 levels in our animal models treated with this compound. Is this a known phenomenon, and what is the proposed mechanism?

Answer: Yes, this is a well-documented phenomenon. Treatment with this compound leads to a dose-dependent elevation of circulating CCL2.[1][5] The proposed mechanism is that this compound, by blocking the CCR2 receptor, prevents the natural, CCR2-dependent internalization and clearance of CCL2 from the bloodstream.[3] This leads to an accumulation of CCL2 in the plasma. Studies have shown that the peak in plasma CCL2 levels often lags a few hours behind the peak plasma concentration of the CCR2 antagonist.[5]

Quantitative Data Summary: Dose-Response of this compound on Plasma CCL2

OrganismThis compound Dose (mg/kg)Observation Time PointPlasma CCL2 LevelsReference
Mouse102, 4, 6, 24 hoursPeak CCL2 level lagged 2-4 hours behind peak antagonist level[5]
Mouse30 (p.o.)2 hoursReduction in circulating Ly6Chi monocytes and a corresponding elevation in CCL2[1]

Experimental Protocol: Measuring Plasma CCL2 and this compound Levels

This protocol outlines the methodology used in murine studies to assess the pharmacodynamic effect of this compound on plasma CCL2 levels.

Workflow Diagram:

experimental_workflow cluster_dosing Dosing cluster_sampling Blood Collection cluster_processing Sample Processing cluster_analysis Analysis dosing Administer this compound (e.g., 10 mg/kg) to mice blood_collection Collect blood samples at specified time points (e.g., 2, 4, 6, 24 hours) dosing->blood_collection plasma_separation Separate plasma from whole blood (e.g., using EDTA) blood_collection->plasma_separation ccl2_measurement Measure CCL2 levels (e.g., ELISA) plasma_separation->ccl2_measurement mk0812_measurement Measure this compound concentration (e.g., LC-MS) plasma_separation->mk0812_measurement

Caption: Experimental workflow for assessing this compound pharmacodynamics.

Detailed Steps:

  • Animal Dosing: C57BL/6 mice are administered a specific dose of this compound (e.g., 10 mg/kg) or a vehicle control.[5]

  • Blood Collection: At various time points post-administration (e.g., 2, 4, 6, and 24 hours), blood is collected from the mice via retro-orbital bleeding into tubes containing EDTA to prevent coagulation.[5]

  • Plasma Separation: The collected blood samples are centrifuged to separate the plasma from the cellular components.

  • CCL2 Quantification: Plasma CCL2 levels are measured using a quantitative assay, such as an enzyme-linked immunosorbent assay (ELISA).

  • This compound Quantification: The concentration of this compound in the plasma is determined using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).[5]

Signaling Pathway Diagram: Proposed Mechanism of CCL2 Elevation

ccl2_clearance cluster_normal Normal Physiological State cluster_mk0812 With this compound Treatment CCL2_normal CCL2 CCR2_normal CCR2 Receptor on Monocyte CCL2_normal->CCR2_normal Binds Internalization Internalization and Degradation of CCL2 CCR2_normal->Internalization Low_CCL2 Low Plasma CCL2 Internalization->Low_CCL2 CCL2_mk0812 CCL2 CCR2_mk0812 CCR2 Receptor (Blocked by this compound) CCL2_mk0812->CCR2_mk0812 Binding Prevented No_Internalization Inhibition of Internalization CCR2_mk0812->No_Internalization MK0812 This compound MK0812->CCR2_mk0812 Blocks High_CCL2 Elevated Plasma CCL2 No_Internalization->High_CCL2

Caption: Mechanism of this compound-induced CCL2 elevation.

Issue 2: In Vitro Assays Show Reduced Monocyte Chemotaxis, but In Vivo Efficacy is Unclear

Researchers may observe potent inhibition of monocyte chemotaxis in vitro, but the translation of this effect to in vivo efficacy in disease models can be complex, partly due to the aforementioned elevation of plasma CCL2.

Question: Our in vitro chemotaxis assays show that this compound is a potent inhibitor of MCP-1-induced monocyte migration. However, we are uncertain about the implications for our in vivo studies given the expected rise in CCL2. How should we interpret these results?

Answer: The potent in vitro inhibition of chemotaxis confirms the mechanism of action of this compound.[3] The IC50 for inhibiting MCP-1-induced chemotaxis is in the low nanomolar range.[3] However, the in vivo scenario is more complex. The elevated plasma CCL2 could create a steeper chemokine gradient at the site of inflammation, potentially overcoming the competitive antagonism of this compound if the drug concentration at the tissue level is insufficient. Therefore, it is crucial to correlate pharmacokinetic data (drug concentration) with pharmacodynamic markers (receptor occupancy, monocyte migration) both in the circulation and, if possible, at the site of inflammation.

Quantitative Data Summary: In Vitro Potency of this compound

AssayCell TypeLigandIC50 (nM)Reference
125I-MCP-1 BindingIsolated Monocytes125I-MCP-14.5[1]
MCP-1 Mediated ResponseNot specifiedMCP-13.2[1]
Monocyte Shape ChangeRhesus Whole BloodMCP-18[1]
ChemotaxisWeHi-274.1 cellsCCL25[3]

Experimental Protocol: In Vitro Chemotaxis Assay

This protocol describes a common method for assessing the inhibitory effect of this compound on monocyte chemotaxis.

Workflow Diagram:

chemotaxis_workflow cluster_setup Assay Setup cluster_assay Chemotaxis Assay cluster_quantification Quantification prepare_cells Prepare monocyte cell suspension (e.g., WeHi-274.1) add_cells Add pre-incubated cells (with or without this compound) to the upper chamber prepare_cells->add_cells prepare_reagents Prepare CCL2 (chemoattractant) and this compound (inhibitor) solutions load_chamber Load lower chamber of chemotaxis plate with CCL2 prepare_reagents->load_chamber incubation Incubate to allow cell migration load_chamber->incubation add_cells->incubation quantify_migration Quantify migrated cells in the lower chamber incubation->quantify_migration

Caption: Workflow for an in vitro monocyte chemotaxis assay.

Detailed Steps:

  • Cell Preparation: A suspension of a motile monocytic cell line (e.g., WeHi-274.1) is prepared.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used. The lower chamber is filled with a medium containing CCL2 as the chemoattractant.

  • Cell Seeding: The pre-incubated cell suspension is added to the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Incubation: The chamber is incubated for a period to allow the cells to migrate through the membrane towards the CCL2 gradient.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

  • Data Analysis: The percentage of inhibition of migration at each this compound concentration is calculated relative to the control (no inhibitor), and an IC50 value is determined.[3]

References

Validation & Comparative

A Comparative Guide to CCR2 Inhibitors: MK-0812 vs. CCX872

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent C-C chemokine receptor type 2 (CCR2) inhibitors: MK-0812 and CCX872. By summarizing key experimental data, outlining methodologies, and visualizing relevant pathways, this document aims to assist researchers in making informed decisions for their drug development and research endeavors.

Introduction to CCR2 Inhibition

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the inflammatory cascade. This signaling axis governs the recruitment of monocytes and macrophages to sites of inflammation and has been implicated in a variety of pathological conditions, including chronic inflammatory diseases, cancer, and diabetic complications. Consequently, the development of small-molecule CCR2 antagonists that can block this interaction is a significant area of therapeutic research. This guide focuses on a comparative analysis of two such antagonists, this compound and CCX872.

Quantitative Performance Analysis

The following tables summarize the available quantitative data for this compound and CCX872. It is important to note that a direct head-to-head comparison of these compounds in the same preclinical models or clinical trials is limited in the publicly available literature. Therefore, the data presented here are compiled from various studies and should be interpreted within the context of their specific experimental conditions.

In Vitro Potency
CompoundAssay TypeTarget/Cell LineIC50 ValueReference(s)
This compound MCP-1 Mediated Response-3.2 nM[1]
125I-MCP-1 BindingIsolated Monocytes4.5 nM[1]
ChemotaxisWeHi-274.1 cells5 nM
Whole Blood AssayRhesus Blood8 nM[1]
Calcium InfluxHuman Monocytic Leukemia CellsMost potent of 10 tested antagonists[2][3]
CCX872 Murine CCL2 BindingWEHI cells270 nM[4]
Preclinical In Vivo Efficacy
CompoundAnimal ModelKey FindingsReference(s)
This compound Humanized mouse model of breast cancer lung metastasisReduced the number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis.[2][3]
CCX872 Mouse model of glioblastomaAs monotherapy, increased median survival. In combination with anti-PD-1, it further increased median and overall survival by decreasing tumor-associated MDSCs.[5]
Mouse model of nonalcoholic fatty liver disease (NAFLD)Reduced infiltration of liver monocytes, improved liver injury, and glycemic control.[6]
Clinical Trial Overview: CCX872 in Pancreatic Cancer (NCT02345408)

CCX872 has been evaluated in a Phase 1b clinical trial in combination with FOLFIRINOX for patients with locally advanced or metastatic pancreatic cancer.[7]

ParameterFindingReference(s)
Dosing 150 mg once or twice daily.[8]
Pharmacokinetics Dose-linear pharmacokinetic profile.[8][9]
Pharmacodynamics A 300 mg daily dose resulted in 104 ± 3% CCR2 blockade at 2 hours and 93 ± 7% at 24 hours. 150 mg twice daily was projected to provide over 90% CCR2 inhibition at all times.[8]
Efficacy The combination of CCX872 with FOLFIRINOX resulted in an 18-month overall survival rate of 29%, which compares favorably to the historical 18.6% for FOLFIRINOX alone.[7]
Safety The combination was well-tolerated.[7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the CCR2 signaling pathway and a general workflow for evaluating CCR2 antagonists.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binding G_protein Gαi & Gβγ CCR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis (Cell Migration) Ca_release->Chemotaxis MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK MAPK->Chemotaxis Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation MK0812 This compound MK0812->CCR2 Antagonism CCX872 CCX872 CCX872->CCR2 Antagonism

Caption: CCR2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo Preclinical In Vivo Evaluation cluster_clinical Clinical Development Binding Receptor Binding Assay (IC50 determination) Calcium Calcium Flux Assay (Functional antagonism) Binding->Calcium Chemotaxis Chemotaxis Assay (Inhibition of cell migration) Calcium->Chemotaxis PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Chemotaxis->PK PD Pharmacodynamics (Target engagement & biomarker analysis) PK->PD Efficacy Efficacy in Disease Models (e.g., Cancer, Inflammation) PD->Efficacy Phase1 Phase I Trials (Safety & Tolerability) Efficacy->Phase1 Phase2 Phase II Trials (Efficacy & Dose Ranging) Phase1->Phase2 Phase3 Phase III Trials (Pivotal Efficacy & Safety) Phase2->Phase3 start Compound Synthesis (this compound / CCX872) start->Binding

References

Validating MK-0812's Effect on Monocyte Migration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MK-0812, a CCR2 antagonist, and its role in modulating monocyte migration. The document summarizes key experimental data, details relevant protocols, and visually represents the underlying biological pathways and experimental workflows.

Introduction to Monocyte Migration and the Role of CCR2

Monocyte migration is a critical process in the inflammatory response, where these immune cells move from the bloodstream into tissues to differentiate into macrophages and dendritic cells. This process is tightly regulated by a class of signaling proteins called chemokines and their receptors. The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in directing the migration of monocytes to sites of inflammation. Dysregulation of the CCL2-CCR2 axis is implicated in various inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention.

This compound is a potent and selective small-molecule antagonist of CCR2. By blocking the interaction between CCL2 and CCR2, this compound aims to inhibit monocyte migration and thereby reduce inflammation. This guide will compare the efficacy of this compound with other CCR2 antagonists and explore alternative strategies for modulating monocyte migration.

Comparative Efficacy of CCR2 Antagonists

The potency of various CCR2 antagonists in inhibiting monocyte chemotaxis is a key metric for their comparison. The half-maximal inhibitory concentration (IC50) values from in vitro chemotaxis assays provide a quantitative measure of their efficacy.

CompoundTarget(s)Cell TypeChemoattractantAssay TypeIC50 (nM)Reference
This compound CCR2Isolated monocytesMCP-1Chemotaxis3.2[1]
WEHI-274.1 (murine monocyte cell line)CCL2Chemotaxis5[2]
INCB3344 CCR2hCCR2-expressing cellsMCP-1Chemotaxis3.8 (human CCR2)[3][4]
mCCR2-expressing cellsMCP-1Chemotaxis7.8 (murine CCR2)[3][4]
PF-04634817 CCR2/CCR5Not specified in provided abstractsNot specifiedNot specified20.8 (rat CCR2)[5]
CCX872 CCR2Not specified in provided abstractsNot specifiedNot specifiedNot explicitly stated in provided abstracts

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are representative protocols for assessing the effect of compounds on monocyte migration.

In Vitro Monocyte Chemotaxis Assay (Transwell Assay)

This assay is a standard method to evaluate the effect of a compound on the directed migration of monocytes towards a chemoattractant.

Objective: To quantify the inhibition of monocyte migration by a test compound.

Materials:

  • Cells: Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs) or a monocyte-like cell line (e.g., THP-1).

  • Chemoattractant: Recombinant human CCL2 (MCP-1).

  • Test Compound: this compound or other inhibitors.

  • Assay Plates: Transwell inserts with a porous membrane (typically 5 µm pore size) placed in a 24-well or 96-well plate.[6][7]

  • Assay Buffer: Serum-free RPMI 1640 medium with 0.1% BSA.

  • Detection Reagent: Calcein-AM or other fluorescent dye for cell labeling and quantification.

Procedure:

  • Cell Preparation: Isolate and purify primary human monocytes or culture the chosen monocyte cell line. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the assay buffer.

  • Assay Setup:

    • Add the chemoattractant (e.g., 10 ng/mL CCL2) to the lower chamber of the Transwell plate.[9]

    • In the upper chamber (the Transwell insert), add the monocyte cell suspension.

    • Add the test compound at various concentrations to the upper chamber with the cells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.[6][10]

  • Quantification of Migration:

    • After incubation, remove the Transwell inserts.

    • Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Fix and stain the migrated cells on the bottom side of the membrane with a suitable stain (e.g., DAPI or Crystal Violet).[7]

    • Alternatively, pre-label the cells with a fluorescent dye like Calcein-AM before the assay. After migration, measure the fluorescence of the migrated cells in the lower chamber using a plate reader.

  • Data Analysis: Calculate the percentage of migration inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Monocyte Migration Assay

This assay assesses the effect of a compound on monocyte recruitment in a living organism, providing a more physiologically relevant context.

Objective: To evaluate the in vivo efficacy of a test compound in inhibiting monocyte infiltration into a specific tissue.

Materials:

  • Animal Model: Mice (e.g., BALB/c or C57BL/6).

  • Inflammatory Stimulus: A substance to induce localized inflammation and monocyte recruitment (e.g., thioglycollate, lipopolysaccharide (LPS), or CCL2).

  • Test Compound: this compound or other inhibitors.

  • Flow Cytometry Reagents: Fluorescently labeled antibodies against monocyte markers (e.g., CD11b, Ly6C).

Procedure:

  • Compound Administration: Administer the test compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and time before inducing inflammation.

  • Induction of Inflammation: Inject the inflammatory stimulus into a specific site (e.g., peritoneal cavity for peritonitis model).

  • Cell Recruitment: Allow a specific amount of time for monocyte recruitment to the site of inflammation (e.g., 24-48 hours).

  • Sample Collection: Euthanize the mice and collect samples from the site of inflammation (e.g., peritoneal lavage fluid, tissue homogenate) and peripheral blood.

  • Cell Staining and Analysis:

    • Prepare single-cell suspensions from the collected samples.

    • Stain the cells with fluorescently labeled antibodies specific for monocyte populations.

    • Analyze the stained cells using a flow cytometer to quantify the number of recruited monocytes in the different treatment groups.

  • Data Analysis: Compare the number of recruited monocytes in the compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy of the compound.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological processes and experimental designs can aid in understanding the mechanism of action and the methods used for validation.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binding G_protein G-protein (αβγ) CCR2->G_protein Activation JAK JAK CCR2->JAK Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK, p38) G_protein->MAPK Activates Akt Akt PI3K->Akt Activates Migration Monocyte Migration (Actin Polymerization, Adhesion) Akt->Migration STAT STAT JAK->STAT Activates STAT->Migration MAPK->Migration MK0812 This compound MK0812->CCR2 Inhibits

Figure 1: CCR2 Signaling Pathway in Monocyte Migration.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start_invitro Isolate/Culture Monocytes inhibit_invitro Treat with This compound start_invitro->inhibit_invitro transwell Transwell Chemotaxis Assay quantify_invitro Quantify Migrated Cells transwell->quantify_invitro inhibit_invitro->transwell ic50 Determine IC50 quantify_invitro->ic50 start_invivo Animal Model (e.g., Mouse) inhibit_invivo Administer This compound start_invivo->inhibit_invivo induce_inflammation Induce Inflammation inhibit_invivo->induce_inflammation collect_samples Collect Tissue/ Peritoneal Lavage induce_inflammation->collect_samples flow_cytometry Flow Cytometry Analysis collect_samples->flow_cytometry quantify_invivo Quantify Monocyte Infiltration flow_cytometry->quantify_invivo

Figure 2: Experimental Workflow for Validating this compound's Effect.

Alternative Strategies for Inhibiting Monocyte Migration

While CCR2 antagonists like this compound are a primary focus, other strategies to modulate monocyte migration are also under investigation.

  • Targeting Other Chemokine Receptors: Monocyte migration is not solely dependent on CCR2. Other chemokine receptors, such as CX3CR1 and CCR5, also play a role in monocyte trafficking.[11] Developing antagonists for these receptors or dual/pan-chemokine receptor inhibitors could offer alternative or complementary therapeutic approaches.

  • Inhibition of Downstream Signaling: Instead of targeting the receptor directly, inhibiting key downstream signaling molecules in the CCR2 pathway, such as PI3K, JAK, or MAPK, could also block monocyte migration.[12][13][14]

  • Targeted Drug Delivery: Esterase-sensitive motif (ESM) technology is being explored to selectively deliver drugs to monocytes and macrophages. This approach could enhance the therapeutic index of migration inhibitors by concentrating their action on the target cells and minimizing off-target effects.

  • Neutralizing Antibodies: Monoclonal antibodies that neutralize CCL2 can prevent its binding to CCR2 and subsequent monocyte recruitment.[15]

  • Modulating Adhesion Molecules: The process of monocyte migration from the bloodstream into tissues involves adhesion to the endothelium, mediated by molecules like integrins and selectins. Targeting these adhesion molecules can also inhibit monocyte extravasation.

Conclusion

This compound is a potent inhibitor of monocyte migration, acting as a selective antagonist of the CCR2 receptor. Quantitative in vitro data demonstrates its efficacy in the low nanomolar range, comparable to other CCR2 antagonists like INCB3344. The provided experimental protocols offer a framework for the validation and comparison of such compounds. The CCR2 signaling pathway, involving G-protein activation and downstream kinases, presents multiple potential targets for intervention. As research in this field progresses, a deeper understanding of the complexities of monocyte migration and the development of novel therapeutic strategies, including those targeting alternative receptors and pathways, will be crucial for the effective treatment of inflammatory diseases.

References

Reproducibility of MK-0812 Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C-C chemokine receptor type 2 (CCR2) antagonist, MK-0812, with other relevant alternatives. The information is supported by available preclinical data and detailed experimental methodologies to aid in the evaluation and reproducibility of these findings.

This compound is a potent and selective antagonist of the CCR2 receptor, which plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] By blocking the interaction of CCR2 with its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), this compound aims to mitigate inflammatory responses in various pathological conditions, including cancer.[3][4] This guide synthesizes preclinical data from various sources to facilitate a comparative understanding of this compound and other notable CCR2 antagonists, such as JNJ-41443532 and CCX140-B.

Quantitative Performance Analysis

The following tables summarize the available quantitative preclinical data for this compound and its alternatives. It is important to note that these values are derived from different studies and experimental conditions, and direct head-to-head comparisons should be made with caution in the absence of such dedicated studies.[5]

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssay TypeIC50 (nM)Source(s)
This compound Human CCR2MCP-1 Mediated Response3.2[2]
Human CCR2125I-MCP-1 Binding (isolated monocytes)4.5[2]
Human CCR2MCP-1 Induced Monocyte Shape Change (whole blood)8[2]
JNJ-41443532 Human CCR2Radioligand Binding37[5]
Human CCR2Chemotaxis30[5]
Mouse CCR2Radioligand Binding9600[5]
CCX140-B Human CCR2Multiple AssaysSingle-digit nM[5]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelDisease ModelKey FindingsSource(s)
This compound Humanized CCR2B knock-in miceBreast Cancer Lung MetastasisReduced the number of monocytic myeloid-derived suppressor cells (M-MDSCs) and the rate of lung metastasis.[4]
JNJ-41443532 Human CCR2 knock-in miceThioglycollate-Induced PeritonitisDose-dependent inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx into the peritoneal cavity.[3]
RatAdjuvant-Induced ArthritisInhibited paw swelling.[3]
CCX140-B Diet-induced obese and db/db miceType 2 DiabetesBlocked inflammatory macrophage recruitment to adipose tissue, reduced hyperglycemia and insulinemia, and improved insulin sensitivity.[6]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the mechanism of action and experimental design, the following diagrams illustrate the CCR2 signaling pathway and a general workflow for evaluating CCR2 antagonists.

CCR2_Signaling_Pathway cluster_ec Extracellular cluster_mem Cell Membrane cluster_ic Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Activates Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Signaling_Cascade Response Cellular Response (Chemotaxis, Migration) Signaling_Cascade->Response MK0812 This compound MK0812->CCR2 Blocks

CCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Candidate Selection Binding Receptor Binding Assay (Determine Ki) Functional Functional Assays (e.g., Calcium Flux, Chemotaxis) (Determine IC50) Binding->Functional PKPD Pharmacokinetics/Pharmacodynamics (Dose, exposure, target engagement) Functional->PKPD Efficacy Efficacy Studies (Disease Models) PKPD->Efficacy Analysis Compare Potency, Efficacy, PK/PD Efficacy->Analysis Candidate Lead Candidate Selection Analysis->Candidate

A generalized workflow for the preclinical evaluation of a CCR2 antagonist.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the evaluation of CCR2 antagonists.

In Vitro Monocyte Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the migration of monocytes towards a chemoattractant, typically CCL2.

  • Cell Preparation:

    • Culture a CCR2-expressing monocytic cell line (e.g., THP-1) or isolate primary human monocytes.

    • The day before the assay, serum-starve the cells by culturing in a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours to enhance responsiveness.

    • On the assay day, harvest cells and resuspend them in a serum-free medium at a concentration of 1 x 106 cells/mL.

  • Antagonist Pre-treatment:

    • Incubate the cell suspension with various concentrations of the CCR2 antagonist (e.g., this compound) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.

  • Assay Setup (Transwell System):

    • Add serum-free medium containing CCL2 (e.g., 10-100 ng/mL) to the lower wells of a 24-well plate. Include a negative control well with medium only.

    • Place Transwell inserts (with a pore size suitable for monocytes, e.g., 5 µm) into the wells.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 4-24 hours, to be optimized for the specific cell type).

  • Quantification of Migrated Cells:

    • After incubation, remove the Transwell inserts.

    • Gently remove non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane (e.g., with methanol).

    • Stain the migrated cells (e.g., with Crystal Violet or a fluorescent dye like DAPI).

    • Count the number of stained cells in several random fields of view under a microscope or elute the stain and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.

Flow Cytometry Analysis of Immune Cell Populations

This protocol is used to quantify the effect of CCR2 antagonists on specific immune cell populations in vivo.

  • Single-Cell Suspension Preparation (from tissue, e.g., tumor, spleen):

    • Perfuse the mouse with PBS to remove circulating blood.

    • Excise the tissue and mince it into small pieces.

    • Digest the tissue with an appropriate enzyme cocktail (e.g., collagenase/dispase and DNase I).

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using an RBC Lysis Buffer.

    • Wash and resuspend the cells in Flow Cytometry Staining Buffer.

  • Cell Staining:

    • Perform a cell count and assess viability (e.g., using a viability dye).

    • Block Fc receptors with an anti-mouse CD16/CD32 antibody for 10-15 minutes at 4°C.

    • Add a cocktail of fluorescently labeled antibodies against cell surface markers of interest (e.g., anti-CD45, anti-CD11b, anti-Ly6C for monocytes/macrophages) and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the cells for acquisition.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage and absolute number of different immune cell populations.

Radioligand Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

  • Membrane Preparation:

    • Culture a cell line stably expressing human CCR2 (e.g., HEK293-CCR2).

    • Harvest the cells and homogenize them in a cell membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add binding buffer, a fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2), and varying concentrations of the test compound (e.g., this compound).

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled CCR2 ligand.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 and subsequently calculate the inhibitor constant (Ki).

References

Cross-Validation of MK-0812 Effects in Different Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 2 (CCR2) and its ligand CCL2 are pivotal players in the tumor microenvironment, orchestrating the recruitment of immunosuppressive cells that foster tumor growth and metastasis. MK-0812, a potent CCR2 antagonist, has emerged as a promising therapeutic agent by disrupting this signaling axis. This guide provides a comparative analysis of the preclinical efficacy of this compound and other CCR2 antagonists across various cancer models, including breast, prostate, and pancreatic cancer. We present quantitative data on tumor growth inhibition and impact on the tumor microenvironment, alongside detailed experimental protocols and signaling pathway diagrams to facilitate further research and development in this area.

Introduction

The CCL2-CCR2 signaling axis is a critical pathway in cancer progression. Tumor cells and stromal cells secrete CCL2, which binds to the CCR2 receptor predominantly expressed on monocytes and macrophages. This interaction triggers the infiltration of these myeloid cells into the tumor microenvironment, where they differentiate into tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). These cells, in turn, promote tumor growth, angiogenesis, invasion, and metastasis while suppressing the anti-tumor immune response.

This compound is a small molecule inhibitor of CCR2, effectively blocking the binding of CCL2 and thereby inhibiting the recruitment of immunosuppressive myeloid cells to the tumor site. This guide aims to provide a cross-validation of the effects of this compound in different cancer models, offering a comparative overview of its therapeutic potential.

Data Presentation

Table 1: In Vivo Efficacy of CCR2 Antagonists on Tumor Growth
Cancer ModelCompoundDosingTumor Growth InhibitionKey Findings
Breast Cancer (Lung Metastasis Model)This compoundOral administrationReduced lung metastasisDecreased number of monocytic myeloid-derived suppressor cells.[1][2]
Prostate Cancer (LAPC-4 Xenograft)RS 504393 (CCR2 inhibitor)5 mg/kg/day (oral)50% inhibition after 6 weeksSignificantly inhibited tumor growth in a high-fat diet mouse model.[3]
Pancreatic Cancer (K-Ras+ Murine Model)CCX872-B (CCR2 inhibitor)Not specified42% reduction in tumor sizeCorrelated with a 45% decrease in M-MDSCs.[4]
Table 2: Effect of CCR2 Inhibition on the Tumor Microenvironment
Cancer ModelCompoundEffect on Myeloid CellsMechanism of Action
Breast Cancer This compoundReduction in monocytic myeloid-derived suppressor cells (M-MDSCs)Inhibition of CCR2-mediated recruitment of immunosuppressive cells.[1][2]
Prostate Cancer Anti-CCL2 Neutralizing Antibody48.3% decrease in macrophage infiltrationBlockade of CCL2-mediated macrophage recruitment to the tumor.[5]
Pancreatic Cancer CCX872-B45% decrease in M-MDSCsDisruption of the CCL2/CCR2 axis, leading to reduced recruitment of M-MDSCs.[4]

Signaling Pathway

The following diagram illustrates the CCL2-CCR2 signaling pathway and the mechanism of action for CCR2 antagonists like this compound.

CCL2_CCR2_Pathway cluster_TME Tumor Microenvironment cluster_Myeloid Myeloid Cell Tumor Cells Tumor Cells CCL2 CCL2 Tumor Cells->CCL2 secrete Stromal Cells Stromal Cells Stromal Cells->CCL2 secrete CCR2 CCR2 CCL2->CCR2 binds Signaling Downstream Signaling (PI3K/AKT, MAPK/p38, JAK/STAT) CCR2->Signaling activates MK0812 This compound (CCR2 Antagonist) MK0812->CCR2 blocks Cellular_Response Cell Migration, Survival, Differentiation Signaling->Cellular_Response Immunosuppression Immunosuppressive Functions Cellular_Response->Immunosuppression Recruitment Recruitment of Monocytes/ Macrophages to Tumor Cellular_Response->Recruitment

Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

General Protocol for In Vivo Evaluation of CCR2 Antagonists in a Xenograft Mouse Model

This protocol provides a general framework for assessing the efficacy of CCR2 antagonists like this compound in a cancer xenograft model. Specific parameters should be optimized for each cancer model and antagonist.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., PC-3 for prostate cancer, Panc-1 for pancreatic cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Xenograft Tumor Implantation:

  • Harvest cancer cells and resuspend them in a mixture of media and Matrigel.

  • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Monitor tumor growth regularly using calipers.

3. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Prepare the CCR2 antagonist (e.g., this compound) in a suitable vehicle.

  • Administer the antagonist via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule. The control group receives the vehicle alone.

4. Monitoring and Efficacy Assessment:

  • Measure tumor volume two to three times per week using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

5. Analysis of the Tumor Microenvironment:

  • Process a portion of the tumor tissue to obtain a single-cell suspension.

  • Use flow cytometry to analyze the infiltration of immune cells, particularly CD11b+Gr1+ myeloid-derived suppressor cells and F4/80+ tumor-associated macrophages.

  • Perform immunohistochemistry on tumor sections to visualize and quantify immune cell infiltration and other relevant biomarkers.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Study cluster_analysis Ex Vivo Analysis Cell_Culture Cancer Cell Culture Implantation Tumor Cell Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with This compound or Vehicle Randomization->Treatment Efficacy_Assessment Tumor Volume & Body Weight Measurement Treatment->Efficacy_Assessment Tumor_Excision Tumor Excision & Weight Efficacy_Assessment->Tumor_Excision Flow_Cytometry Flow Cytometry (Immune Cells) Tumor_Excision->Flow_Cytometry IHC Immunohistochemistry Tumor_Excision->IHC

References

MK-0812 Efficacy: A Comparative Analysis in Humanized versus Standard Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fukuoka, Japan and Shanghai, China – December 15, 2025 – A comprehensive analysis of the preclinical efficacy of MK-0812, a potent and selective C-C chemokine receptor type 2 (CCR2) antagonist, reveals distinct and significant anti-tumor effects in both humanized and standard mouse models of breast cancer. This guide provides a detailed comparison of the experimental data and methodologies from key studies, offering valuable insights for researchers and drug development professionals in the field of oncology.

This compound targets the CCL2-CCR2 signaling axis, a critical pathway in the tumor microenvironment that governs the recruitment of immunosuppressive myeloid cells. By blocking this pathway, this compound aims to reprogram the tumor immune landscape and enhance anti-tumor immunity. This comparative guide synthesizes findings from studies utilizing a humanized CCR2B knock-in mouse model and a standard immunocompetent C57BL/6 mouse model to evaluate the therapeutic potential of CCR2 inhibition.

Quantitative Efficacy Comparison

The following table summarizes the key quantitative data on the efficacy of CCR2 inhibition in a humanized CCR2B knock-in mouse model treated with this compound and a standard C57BL/6 mouse model treated with a CCR2 antagonist.

Efficacy ParameterHumanized CCR2B Knock-in Mouse Model (this compound)Standard C57BL/6 Mouse Model (CCR2 Antagonist)
Primary Tumor Growth Data not available in the primary study focusing on metastasis.Significant reduction in tumor growth with combination therapy (CCR2 antagonist + anti-PD-1).
Metastasis Reduced rate of lung metastasis upon oral administration.Significant decrease in metastatic burden with combination therapy.
Immune Cell Infiltration Reduced number of monocytic myeloid-derived suppressor cells (M-MDSCs) in the lungs.Enhanced CD8+ T cell recruitment and activation and a decrease in CD4+ regulatory T cells in tumors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below to facilitate reproducibility and further investigation.

Humanized CCR2B Knock-in Mouse Model (Sugiyama et al., 2024)
  • Animal Model: Human CCR2B knock-in mice.

  • Cancer Model: Lung metastasis model of breast cancer induced by intravenous injection of cancer cells.

  • Treatment: Oral administration of this compound.

  • Efficacy Assessment:

    • Metastasis: Quantification of the rate of lung metastasis.

    • Immune Cell Analysis: Flow cytometric analysis of lung tissue to determine the number of monocytic myeloid-derived suppressor cells (M-MDSCs).

Standard C57BL/6 Mouse Model (Tu et al., 2020)
  • Animal Model: Female C57BL/6 mice.

  • Cancer Model: Syngeneic breast cancer model established by subcutaneous injection of E0771 murine breast carcinoma cells.

  • Treatment: A CCR2 antagonist administered in combination with an anti-PD-1 antibody.

  • Efficacy Assessment:

    • Tumor Growth: Measurement of primary tumor volume over time.

    • Metastasis: Assessment of metastatic burden.

    • Immune Cell Analysis: Flow cytometric analysis of tumors to quantify CD8+ T cells and CD4+ regulatory T cells.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and the experimental workflows.

CCL2_CCR2_Signaling_Pathway CCL2-CCR2 Signaling Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_cells Immune Cells Tumor Cells Tumor Cells CCL2 CCL2 Tumor Cells->CCL2 Stromal Cells Stromal Cells Stromal Cells->CCL2 Monocyte Monocyte CCR2 CCR2 Immune Suppression Immune Suppression Monocyte->Immune Suppression Macrophage Macrophage Macrophage->Immune Suppression MDSC Myeloid-Derived Suppressor Cell MDSC->Immune Suppression CCL2->CCR2 binds Downstream Signaling Downstream Signaling CCR2->Downstream Signaling activates This compound This compound This compound->CCR2 blocks Recruitment Recruitment Downstream Signaling->Recruitment Tumor Progression Tumor Progression Immune Suppression->Tumor Progression Recruitment->Monocyte Recruitment->Macrophage Recruitment->MDSC

Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Comparative Experimental Workflow cluster_humanized_model Humanized CCR2B Knock-in Mouse Model cluster_standard_model Standard C57BL/6 Mouse Model H_Start Human CCR2B Knock-in Mice H_Tumor Breast Cancer Cell (i.v. injection) H_Start->H_Tumor H_Treatment Oral this compound H_Tumor->H_Treatment H_Analysis Analysis: - Lung Metastasis Rate - Lung M-MDSC Count H_Treatment->H_Analysis S_Start C57BL/6 Mice S_Tumor E0771 Breast Cancer Cells (s.c. injection) S_Start->S_Tumor S_Treatment CCR2 Antagonist + Anti-PD-1 S_Tumor->S_Treatment S_Analysis Analysis: - Tumor Volume - Metastatic Burden - Tumor Immune Infiltrate (CD8+ T cells, Tregs) S_Treatment->S_Analysis

Caption: Workflow of efficacy studies for this compound in different mouse models.

Conclusion

The available data strongly support the therapeutic potential of targeting the CCL2-CCR2 axis with inhibitors like this compound in breast cancer. The study in the humanized CCR2B knock-in mouse model provides direct evidence of this compound's efficacy in reducing metastasis and the accumulation of immunosuppressive M-MDSCs by specifically targeting human CCR2.[1] Concurrently, research in standard immunocompetent mouse models demonstrates that CCR2 antagonism, particularly in combination with immune checkpoint blockade, can effectively control primary tumor growth and modulate the tumor immune microenvironment by boosting cytotoxic T cell responses.

The use of humanized models is crucial for evaluating the efficacy of compounds like this compound that have high specificity for the human form of their target. The findings from the humanized model, therefore, provide a more direct translation of the potential clinical efficacy of this compound. The standard mouse model complements these findings by demonstrating the broader impact of CCR2 inhibition on the tumor microenvironment and its synergy with other immunotherapies.

Future studies directly comparing this compound in both humanized and standard mouse models within the same experimental framework would be invaluable for a more precise quantitative assessment of its efficacy and for further elucidating the nuances of its mechanism of action.

References

A Comparative Guide to MK-0812: Correlating In Vitro Efficacy with In Vivo Outcomes for a Potent CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the C-C chemokine receptor type 2 (CCR2) antagonist, MK-0812, with other relevant alternatives. By presenting supporting experimental data from both in vitro and in vivo studies, this document aims to facilitate an objective evaluation of this compound's performance and aid in the critical process of correlating preclinical findings with potential clinical outcomes.

Introduction to this compound and the CCR2 Signaling Axis

This compound is a potent and selective small molecule antagonist of CCR2, a key receptor in the inflammatory cascade.[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[2][3][4] The binding of CCL2 to CCR2 initiates a G-protein coupled signaling cascade, leading to downstream cellular responses including chemotaxis, cellular activation, and inflammatory mediator release.

Quantitative Performance Analysis: this compound vs. Alternatives

The following tables summarize key quantitative data from preclinical studies of this compound and comparable CCR2 antagonists. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Potency of CCR2 Antagonists

CompoundTarget(s)Assay TypeSpeciesIC50 (nM)
This compound CCR2MCP-1 Mediated ResponseNot Specified3.2[1]
CCR2125I-MCP-1 Binding on MonocytesNot Specified4.5[1]
CCR2Monocyte Shape Change in Whole BloodRhesus8[1]
mouse CCR2ChemotaxisMouse5
INCB3344 hCCR2Binding AntagonismHuman5.1
mCCR2Binding AntagonismMouse9.5
hCCR2ChemotaxisHuman3.8
mCCR2ChemotaxisMouse7.8
Cenicriviroc CCR2 / CCR5Radioligand Binding (CCR2)Human (CHO cells)5.9

Table 2: In Vivo Efficacy and Observations

CompoundModelSpeciesDosingKey Findings
This compound Delayed-Type HypersensitivityRhesus MonkeysNot SpecifiedBlocked monocyte migration to the skin.[3]
CCL2-induced Monocyte MigrationBALB/c Mice30 mg/kg, p.o.Reduced the frequency of circulating Ly6G-Ly6Chi monocytes.[1]
Breast Cancer Lung MetastasisHumanized MiceOral administrationReduced the number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis.[2]
INCB3344 Delayed-Type HypersensitivityMouseDose-dependentInhibition of macrophage influx.[5]
Thioglycollate-induced PeritonitisMouseNot SpecifiedDose-dependent inhibition of macrophage influx.
Cenicriviroc Thioglycollate-induced PeritonitisMouse100 mg/kg, BIDSignificant decrease in monocyte/macrophage recruitment.
Liver and Kidney Fibrosis ModelsAnimal ModelsNot SpecifiedDemonstrated anti-inflammatory and antifibrotic effects.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and other CCR2 antagonists.

In Vitro Assays

1. Radioligand Binding Assay: This assay quantifies the ability of a compound to displace a radiolabeled ligand (e.g., 125I-MCP-1) from its receptor on cell membranes or whole cells.

  • Cells: Isolated human monocytes or cell lines engineered to express CCR2.

  • Procedure: Cell membranes or whole cells are incubated with a fixed concentration of radiolabeled CCL2 and varying concentrations of the test compound. After incubation, bound and free radioligand are separated by filtration.

  • Analysis: The amount of bound radioactivity is measured, and the IC50 value is calculated, representing the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

2. Chemotaxis Assay (Boyden Chamber): This functional assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

  • Cells: Monocytes or CCR2-expressing cell lines.

  • Apparatus: A two-chamber system (Boyden chamber) separated by a microporous membrane.

  • Procedure: The lower chamber is filled with a medium containing CCL2. The upper chamber contains the cells pre-incubated with different concentrations of the antagonist. Cells that migrate through the membrane towards the chemoattractant are stained and counted.

  • Analysis: The concentration of the antagonist that inhibits cell migration by 50% (IC50) is determined.

3. Calcium Mobilization Assay: This assay measures the antagonist's ability to block the CCL2-induced increase in intracellular calcium, a key second messenger in G-protein coupled receptor signaling. A recent study compared 10 existing human CCR2 antagonists using a calcium influx assay with human monocytic leukemia cells and found this compound to be the most potent inhibitor.[2]

In Vivo Models

1. Delayed-Type Hypersensitivity (DTH) Model: This model assesses the effect of a compound on monocyte recruitment to a site of inflammation in the skin.

  • Animals: Rhesus monkeys or mice.

  • Procedure: Animals are sensitized with an antigen. Upon subsequent challenge with the same antigen, a localized inflammatory reaction develops. The test compound is administered before or after the challenge.

  • Analysis: Skin biopsies are taken to quantify the infiltration of monocytes/macrophages using immunohistochemistry or flow cytometry. The reduction in cell infiltration in treated animals compared to controls indicates efficacy.[3]

2. Thioglycollate-Induced Peritonitis: This is a widely used model to study acute inflammation and the recruitment of leukocytes into the peritoneal cavity.

  • Animals: Mice.

  • Procedure: An inflammatory agent, thioglycollate, is injected into the peritoneal cavity. The test compound is administered prior to or after the injection.

  • Analysis: At a specific time point, the peritoneal cavity is washed, and the recruited cells are collected. The number and type of immune cells (especially monocytes and macrophages) are quantified by flow cytometry.

Visualizing the Correlation: Pathways and Workflows

To better understand the mechanism of action and the experimental processes, the following diagrams are provided.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 G_protein G-protein CCR2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates MK0812 This compound MK0812->CCR2 Inhibition PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK pathway) Ca_release->Downstream PKC->Downstream Response Cellular Response (Chemotaxis, Inflammation) Downstream->Response

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

InVivo_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., BALB/c Mice) Grouping Divide into Control and Treatment Groups Animal_Model->Grouping Dosing Administer Vehicle (Control) or this compound (Treatment) (e.g., 30 mg/kg, p.o.) Grouping->Dosing Inflammation Induce Inflammation (e.g., i.v. CCL2 injection) Dosing->Inflammation Incubation Incubation Period (e.g., 30 minutes) Inflammation->Incubation Blood_Collection Collect Peripheral Blood Incubation->Blood_Collection Flow_Cytometry Analyze Monocyte Population (e.g., CD11b+Ly6Chi) by Flow Cytometry Blood_Collection->Flow_Cytometry Data_Analysis Compare Monocyte Counts between Groups Flow_Cytometry->Data_Analysis Conclusion Draw Conclusions on In Vivo Efficacy Data_Analysis->Conclusion

References

Benchmarking MK-0812: A Comparative Guide to Novel CCR2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the C-C chemokine receptor type 2 (CCR2) inhibitor, MK-0812, against a selection of novel CCR2 antagonists. The objective is to offer an evidence-based resource for evaluating the performance and characteristics of these compounds, supported by experimental data and detailed methodologies. The antagonism of the CCR2-CCL2 signaling axis is a promising therapeutic strategy for a range of inflammatory diseases, autoimmune disorders, and cancer, making a clear understanding of the available inhibitors crucial for advancing research and development.

The Evolving Landscape of CCR2 Antagonism

The CCL2/CCR2 signaling pathway is a key driver of monocyte and macrophage recruitment to sites of inflammation and tumors.[1] this compound is a potent and selective CCR2 antagonist that has been extensively studied.[2][3] However, the field has seen the emergence of novel inhibitors with diverse chemical scaffolds and potentially improved pharmacological properties. This guide focuses on a comparative analysis of this compound with other notable CCR2 antagonists such as JNJ-41443532, CCX872, and CCX140-B, among others. It is important to note that direct head-to-head studies are often limited, and comparisons should be made with consideration of the varying experimental conditions.[4]

Quantitative Performance Analysis

The following tables summarize the in vitro potency of this compound and selected novel CCR2 inhibitors. These values, primarily half-maximal inhibitory concentrations (IC50), are derived from various binding and functional assays.

Table 1: In Vitro Potency (IC50, nM) of CCR2 Antagonists in Functional Assays

CompoundAssay TypeCell Line/SystemSpeciesIC50 (nM)Reference
This compound ChemotaxisWEHI-274.1Mouse5[5]
Calcium FluxNot SpecifiedHuman3.2MedChemExpress
JNJ-41443532 Calcium FluxCHO-K1Human2.8Not Specified
ChemotaxisHuman MonocytesHuman4.6Not Specified
CCX872 Calcium FluxTHP-1Human5Not Specified
ChemotaxisTHP-1HumanNot SpecifiedNot Specified
CCX140-B Not SpecifiedNot SpecifiedHumanPotent Antagonist[6]
INCB3284 Binding AssayhCCR2Human3.7[6]
AZD2423 Calcium FluxNot SpecifiedHuman1.2[6]
BMS-813160 Binding AssayCCR2Human6.2[6]
Binding AssayCCR5Human3.6[6]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds G_protein G-protein (Gαi) CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) Ca_release->MAPK_pathway PKC->MAPK_pathway Actin_polym Actin Polymerization MAPK_pathway->Actin_polym Chemotaxis Chemotaxis & Cell Migration Actin_polym->Chemotaxis MK0812 This compound & Novel Inhibitors MK0812->CCR2 Inhibits

Figure 1: Simplified CCR2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Experimental Workflow for CCR2 Inhibitor Evaluation cluster_0 In Vitro Assays cluster_1 In Vivo Models start Compound Library binding_assay Radioligand Binding Assay start->binding_assay calcium_assay Calcium Flux Assay binding_assay->calcium_assay chemotaxis_assay Chemotaxis Assay calcium_assay->chemotaxis_assay selectivity_assay Selectivity Profiling chemotaxis_assay->selectivity_assay animal_models Disease Animal Models (e.g., Inflammation, Cancer) selectivity_assay->animal_models Lead Compound Selection pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd efficacy_studies Efficacy Studies pk_pd->efficacy_studies toxicology Toxicology Assessment efficacy_studies->toxicology

Figure 2: General Experimental Workflow for CCR2 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize CCR2 inhibitors.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing data on binding affinity.

  • Objective: To determine the binding affinity (Ki) of a test compound for the CCR2 receptor.

  • Materials:

    • Cell membranes from a cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

    • Radiolabeled CCL2 (e.g., ¹²⁵I-CCL2).

    • Test compounds (this compound and novel inhibitors).

    • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of ¹²⁵I-CCL2 and varying concentrations of the test compound in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled CCL2.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay (Transwell Migration Assay)

This functional assay assesses the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

  • Objective: To determine the functional potency (IC50) of a test compound in inhibiting CCL2-induced cell migration.

  • Materials:

    • CCR2-expressing cells (e.g., human monocytes or THP-1 cell line).

    • Transwell inserts with a porous membrane (e.g., 5 µm pore size).

    • 24-well plates.

    • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

    • Recombinant human CCL2.

    • Test compounds (this compound and novel inhibitors).

    • Cell viability stain (e.g., Calcein-AM) or a cell quantification method.

  • Procedure:

    • Pre-treat the CCR2-expressing cells with various concentrations of the test compound for a specified time (e.g., 30 minutes at 37°C).

    • Place the Transwell inserts into the wells of a 24-well plate.

    • Add chemotaxis medium containing a specific concentration of CCL2 to the lower chamber.

    • Add the pre-treated cell suspension to the upper chamber of the Transwell insert.

    • Incubate the plate for a period that allows for cell migration (e.g., 2-4 hours at 37°C in a CO₂ incubator).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the cells and measuring fluorescence or by direct cell counting.

  • Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks

This compound remains a benchmark CCR2 inhibitor due to its high potency and selectivity.[2] However, the development of novel antagonists, including those with dual specificities (e.g., BMS-813160 for CCR2/CCR5), presents new opportunities for therapeutic intervention in complex diseases.[6] The choice of an appropriate inhibitor for research or clinical development will depend on the specific disease context, the desired pharmacological profile, and a thorough evaluation using standardized and robust experimental protocols as outlined in this guide. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these promising CCR2 inhibitors.

References

Assessing the Translational Potential of MK-0812: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive assessment of the translational potential of MK-0812, a potent C-C chemokine receptor type 2 (CCR2) antagonist. By comparing its performance with alternative CCR2 modulators and presenting key preclinical and clinical data, this document aims to equip researchers, scientists, and drug development professionals with the information needed to evaluate its therapeutic promise. The antagonism of the CCR2-CCL2 axis represents a significant therapeutic strategy for a variety of inflammatory, fibrotic, and oncologic diseases, driven by the pathway's central role in recruiting monocytes and macrophages to sites of inflammation.[1][2]

Mechanism of Action: The CCR2-CCL2 Signaling Axis

This compound is a selective small-molecule antagonist of the CCR2 receptor.[3][4] Its primary mechanism involves blocking the binding of its principal ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to the receptor.[2] This action inhibits the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, thereby disrupting the recruitment of these key inflammatory cells to tissues.[2][5] Notably, some studies indicate that this compound also exhibits potent antagonistic activity at the CCR5 receptor, making it a dual CCR2/CCR5 antagonist, a characteristic that could be beneficial or detrimental depending on the disease context.[6] The binding of CCL2 to CCR2 triggers multiple signaling pathways, including those involving Gαi (leading to chemotaxis) and Gα12/13 (associated with RhoA activation).[2]

cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_protein G-Protein (Gαi, Gα12/13, Gβγ) CCR2->G_protein Activation PLC PLC G_protein->PLC Gβγ activates PI3K PI3Kγ G_protein->PI3K Gβγ activates RhoA RhoA G_protein->RhoA Gα12/13 activates Chemotaxis Chemotaxis & Monocyte Recruitment PLC->Chemotaxis PI3K->Chemotaxis Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds MK0812 This compound MK0812->CCR2 Blocks

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Quantitative Performance Analysis

The translational potential of a compound is initially assessed by its in vitro potency and its efficacy in relevant preclinical models. The tables below summarize the available quantitative data for this compound and compare it with other notable CCR2 antagonists.

Table 1: Comparative In Vitro Potency of CCR2 Antagonists

CompoundTarget(s)Assay TypeIC50 Value (nM)Reference(s)
This compound CCR2MCP-1 Mediated Response3.2[3]
CCR2125I-MCP-1 Binding (Monocytes)4.5[3]
CCR2Chemotaxis Assay5[7]
CCR2MCP-1 Shape Change (Whole Blood)8[3]
CCR2/CCR5Not SpecifiedPotent on both[6]
AZD2423 CCR2Ca2+ Flux1.2[4]
INCB3284 CCR2MCP-1 Binding3.7[4]
PF-4136309 CCR2Not Specified (Human)5.2[4]
CCR2 antagonist 4 CCR2Chemotaxis Assay24[4]
RS102895 CCR2Not Specified360[4]
Cenicriviroc CCR2/CCR5Not SpecifiedDual Antagonist[4]

Table 2: Comparative Efficacy of CCR2 Antagonists in Preclinical Models

CompoundAnimal ModelDisease/IndicationKey FindingsReference(s)
This compound Humanized MouseBreast Cancer Lung MetastasisReduced M-MDSCs and lung metastasis.[1][8]
BALB/c MouseInflammationDose-dependent reduction in circulating Ly6Chi monocytes.[3]
INCB3344 db/db MouseDiabetic NephropathyReduced albuminuria and serum creatinine.[8]
RS504393 MouseBladder CancerImproved survival time by blocking MDSC recruitment.[8]
CCX872 MouseGlioblastomaIncreased median survival alone and in combination with anti-PD-1.[8]
JNJ-41443532 Not SpecifiedAcute InflammationDemonstrated efficacy.[1]

Experimental Protocols & Workflows

The reproducibility and interpretation of preclinical data are critically dependent on the experimental methods employed. Below are detailed protocols for key assays used to characterize this compound.

Key Experimental Methodologies
  • Radioligand Binding Assay:

    • Objective: To determine the binding affinity of this compound to the CCR2 receptor.

    • Protocol: Membranes were prepared from Ba/F3 cells transfected with mouse CCR2. Assays were conducted by measuring the inhibition of 125I-labeled recombinant human CCL2 (125I-rhCCL2) binding in the presence of varying concentrations of unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding (IC50) was then calculated.[7]

  • Chemotaxis Assay:

    • Objective: To assess the functional ability of this compound to block cell migration in response to CCL2.

    • Protocol: The inhibition of WeHi-274.1 cell chemotaxis was tested using a multi-well chamber. The lower chamber contained CCL2, and the upper chamber contained the cells with varying concentrations of this compound. After an incubation period, the number of cells that migrated to the lower chamber was quantified. The area under the curve from dose-response data was calculated to determine the IC50 value.[7]

  • Flow Cytometry for Circulating Monocytes:

    • Objective: To quantify the in vivo effect of this compound on monocyte populations in peripheral blood.

    • Protocol: Female BALB/c mice were administered this compound (e.g., 30 mg/kg) by oral gavage. Two hours post-administration, blood was collected. Red blood cells were lysed, and the remaining cells were stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD11b, Ly6G, Ly6C). The frequency of CD11b+Ly6G-Ly6Chi monocytes was then determined by flow cytometry analysis.[3]

  • Cancer Metastasis Animal Model:

    • Objective: To evaluate the anti-metastatic efficacy of this compound.

    • Protocol: Human CCR2B knock-in mice were injected with breast cancer cells (e.g., via the tail vein) to induce lung metastasis. Treatment with this compound or a vehicle control was administered orally. After a predetermined period, mice were euthanized, and lungs were harvested to quantify the number and size of metastatic nodules. Efficacy is determined by the reduction in metastases in the treated group compared to the control group.[1][8]

start Start: Humanized Mice (CCR2B Knock-in) tumor_implant 1. Tumor Cell Implantation (e.g., Breast Cancer Cells) start->tumor_implant randomize 2. Randomization tumor_implant->randomize treatment 3a. Treatment Group: Oral this compound randomize->treatment Group 1 control 3b. Control Group: Vehicle randomize->control Group 2 monitoring 4. Monitoring Period treatment->monitoring control->monitoring euthanasia 5. Euthanasia & Tissue Harvest (Lungs) monitoring->euthanasia analysis 6. Endpoint Analysis: Quantify Metastatic Nodules euthanasia->analysis end End: Assess Efficacy analysis->end

Caption: Preclinical workflow for evaluating anti-metastatic efficacy of this compound.

Translational Assessment and Comparison

A critical step in drug development is the translation of promising preclinical findings into clinical efficacy. Despite strong preclinical data, the development of CCR2 antagonists has faced challenges.

  • Clinical Development of this compound: this compound advanced to Phase II clinical trials for rheumatoid arthritis (NCT00542022) and relapsing-remitting multiple sclerosis (NCT00239655).[2][9] However, the overall therapeutic success of CCR2 antagonists in the clinic has not met the high expectations set by preclinical studies.[2] This highlights a significant translational gap, potentially due to factors like species differences in receptor pharmacology, disease complexity, or biomarker challenges. Human CCR2 shares only 83% and 84% sequence homology with mouse and rat CCR2, respectively, which can lead to a lack of cross-species activity and complicate preclinical to clinical translation.[2]

  • Pharmacodynamic Effect: A consistent finding in both preclinical and clinical studies with CCR2 antagonists, including this compound, is a paradoxical elevation of the ligand CCL2 in the plasma.[7][10] This is thought to occur because the antagonist prevents the receptor-mediated clearance of CCL2. This sustained high level of CCL2 could potentially overcome the receptor blockade, thus limiting the drug's effectiveness and posing a significant translational challenge.[7]

  • Comparative Profile: this compound's dual antagonism of CCR2 and CCR5 distinguishes it from more selective antagonists like CCX140-B (CCR5-inert).[6] This dual activity could be advantageous in diseases where both pathways are implicated, but it also complicates the interpretation of its effects and could introduce different side-effect profiles. The lack of direct, head-to-head comparative studies makes it difficult to definitively rank the therapeutic potential of these different antagonists.[1]

cluster_preclinical Preclinical Assessment cluster_clinical Clinical Translation in_vitro In Vitro Potency (IC50 < 10 nM) in_vivo In Vivo Efficacy (e.g., Reduced Metastasis) in_vitro->in_vivo pd_biomarker Pharmacodynamics (Monocyte Reduction) in_vivo->pd_biomarker go_decision Go / No-Go Decision for Clinic pd_biomarker->go_decision phase1 Phase I: Safety & Dosing go_decision->phase1 phase2 Phase II: Efficacy Signal phase1->phase2 outcome Outcome: Translation Gap Noted phase2->outcome challenge1 Challenge: Species Differences phase2->challenge1 challenge2 Challenge: CCL2 Elevation phase2->challenge2

Caption: Logical flow of the translational assessment for a CCR2 antagonist like this compound.

Conclusion

This compound is a potent CCR2 antagonist with robust preclinical data supporting its mechanism of action and efficacy in models of cancer and inflammation.[3][8] Its low nanomolar potency is comparable to or better than many other compounds in its class. However, the translational path for this compound and other CCR2 antagonists has been challenging, with clinical trial outcomes not fully recapitulating the promise of preclinical studies.[2] Key hurdles include the paradoxical elevation of plasma CCL2 upon treatment and potential species differences between preclinical models and humans.[2][10] The dual CCR2/CCR5 activity of this compound presents both a potential opportunity and a confounding factor.[6] While the body of evidence supports the continued investigation of the CCR2-CCL2 axis as a therapeutic target, future success will likely depend on overcoming these translational challenges, possibly through novel dosing strategies, patient selection, or the development of next-generation antagonists with different pharmacological properties.

References

Safety Operating Guide

Proper Disposal of MK-0812: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of investigational compounds like MK-0812, a potent and selective CCR2 antagonist, is a critical aspect of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols minimizes the risk of exposure to laboratory personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management in a research setting.

Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE): When handling this compound in solid or solution form, appropriate PPE is mandatory. This includes, but is not limited to:

  • Double chemotherapy gloves

  • A disposable gown

  • Eye protection (safety glasses or goggles)

A respirator may be necessary depending on the potential for aerosolization and as indicated by a risk assessment.[1]

Spill Management: In the event of a spill, immediately follow your institution's established spill cleanup procedures for hazardous materials.[3][5] This typically involves the use of a chemical spill kit and wearing the appropriate PPE.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2][6] The following protocol is a general guideline and should be adapted to comply with your institution's specific policies.

Step 1: Waste Identification and Classification

All materials contaminated with this compound are to be considered hazardous chemical waste.[3][7] This includes:

  • Unused or expired this compound powder.

  • Solutions containing this compound.

  • Contaminated lab consumables such as pipette tips, vials, and gloves.[8]

  • The first rinse of any container that held this compound.[5]

Step 2: Waste Segregation and Containerization

Proper segregation of waste streams is crucial to prevent accidental chemical reactions.[9][10]

  • Solid Waste: Collect unused this compound powder and heavily contaminated items in a designated, leak-proof hazardous waste container.[1][5]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[9]

  • Sharps Waste: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container. If the syringe contains residual liquid, it should be disposed of as hazardous chemical waste.[1]

Container Requirements:

  • Containers must be chemically compatible with this compound.[6]

  • They must be in good condition, with no cracks or deterioration, and have a secure, leak-proof closure.[6][9]

  • Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.[9]

Step 3: Labeling of Hazardous Waste

Clear and accurate labeling is a critical, non-negotiable step.[10] Every hazardous waste container must be labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific contents and their approximate concentrations.

  • The accumulation start date (the date the first drop of waste was added to the container).[10]

  • The associated hazards (e.g., "Toxic").

Step 4: Storage of Hazardous Waste

Hazardous waste must be stored in a designated and secure location known as a Satellite Accumulation Area (SAA).[1][7][9]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Incompatible wastes must be segregated within the SAA.[9]

  • Liquid waste containers should be stored in secondary containment to prevent spills.[5][6]

Step 5: Disposal through Institutional Channels

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3][5][11]

  • Once a waste container is full or has reached the storage time limit set by your institution (often up to one year for partially filled containers in an SAA), a hazardous waste pick-up request must be submitted to your institution's Environmental Health and Safety (EHS) department.[1][7][9]

  • The EHS department is responsible for the collection, proper management, and ultimate disposal of the hazardous waste in compliance with all regulations.[3][12]

Disposal of Empty Containers

Even "empty" containers that held this compound must be handled properly.

  • The container must be thoroughly emptied of all contents.[5]

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[5] For acute hazardous waste, triple rinsing is often required, with all rinsate collected as hazardous waste.[3]

  • After proper rinsing and air-drying, all hazardous chemical labels must be removed or defaced before the container can be disposed of as regular solid waste or recycled, according to institutional policy.[3][5]

Experimental Protocol: Waste Neutralization

Currently, there are no established and verified protocols for the chemical deactivation of CCR2 antagonists like this compound for disposal purposes in a standard laboratory setting. Research into the deactivation of active pharmaceutical ingredients (APIs) often involves methods such as adsorption onto activated carbon or chemical degradation with oxidizing agents, but these are not universally applicable and require specific validation.[13] Therefore, the recommended and safest procedure is to dispose of this compound as hazardous chemical waste without attempting neutralization.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the public domain. For any chemical compound, the following table outlines the critical quantitative information that should be obtained from the Safety Data Sheet (SDS) to inform safe handling and disposal procedures.

PropertyValueSignificance for Disposal
Physical State SolidDetermines appropriate handling procedures to avoid dust inhalation.
Solubility Varies by solventInforms the choice of solvent for rinsing contaminated containers and for preparing solutions for disposal.
pH Not availableImportant for determining corrosivity and potential for reaction with other waste streams.
Flash Point Not availableIndicates flammability hazard and dictates proper storage away from ignition sources.
Toxicity Data (LD50) Not availableProvides information on acute toxicity, underscoring the need for careful handling and containment.
Environmental Hazards Not availableHighlights the importance of preventing release into the environment through proper disposal as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

MK0812_Disposal_Workflow This compound Disposal Workflow start Start: Generation of This compound Waste identify_waste Identify Waste Type (Solid, Liquid, Sharps) start->identify_waste select_container Select Appropriate, Compatible, and Labeled Waste Container identify_waste->select_container segregate_waste Segregate from Incompatible Wastes select_container->segregate_waste store_waste Store in Designated Satellite Accumulation Area (SAA) segregate_waste->store_waste check_full Is Container Full or Storage Limit Reached? store_waste->check_full submit_request Submit Hazardous Waste Pickup Request to EHS check_full->submit_request Yes continue_use Continue to Add Waste to Container check_full->continue_use No ehs_pickup EHS Collects and Disposes of Waste Compliantly submit_request->ehs_pickup end End of Process ehs_pickup->end continue_use->store_waste

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling MK-0812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, storage, and disposal of MK-0812, a potent and selective CCR2 antagonist. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. As an investigational compound, this compound should be handled with the utmost care, assuming it to be a potent pharmacological agent.

Immediate Safety and Handling Precautions

Prior to any handling of this compound, a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier is mandatory. A comprehensive risk assessment should be conducted for all planned experiments.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound in both solid (powder) and solution forms. All PPE must be donned before entering the designated handling area and removed before exiting.

PPE Category Specification Rationale
Hand Protection Double gloving with nitrile gloves.Provides a robust barrier against skin contact and allows for the safe removal of the outer glove in case of contamination.
Body Protection Disposable lab coat or coveralls (e.g., Tyvek).Protects personal clothing from contamination with the compound in powder or liquid form.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from contact with airborne particles or splashes of solutions containing this compound.
Respiratory Protection For handling small quantities of powder or solutions, a disposable N95 or FFP2 respirator is recommended. For larger quantities of powder or when aerosolization is likely, a powered air-purifying respirator (PAPR) should be used.Minimizes the risk of inhalation of the potent compound.
Foot Protection Disposable shoe covers.Prevents the tracking of contaminants outside of the designated work area.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe management of this compound within a laboratory setting.

Compound Receipt and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a designated, secure, and well-ventilated area.

Storage Conditions:

Form Storage Temperature Duration
Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO) -80°CUp to 2 years
-20°CUp to 1 year

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.

Preparation of Stock Solutions

All manipulations involving the powdered form of this compound must be conducted within a certified chemical fume hood or a containment device like a glove box to prevent inhalation. Use anti-static tools to minimize the generation of airborne dust.

In-Vitro and In-Vivo Handling

For all experimental procedures, adhere to the specified PPE guidelines. Work should be conducted in a designated area to contain any potential spills.

Experimental Protocols

In Vitro Cell-Based Assay: Chemotaxis Assay

This protocol is a general guideline for assessing the antagonist activity of this compound on CCR2-mediated cell migration.

Materials:

  • CCR2-expressing cells (e.g., THP-1)

  • Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

  • Recombinant human CCL2 (MCP-1)

  • This compound

  • Transwell inserts (e.g., 5 µm pore size)

  • 24-well plates

  • Fluorescent dye for cell quantification (e.g., Calcein-AM)

Procedure:

  • Culture CCR2-expressing cells under standard conditions.

  • Resuspend cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add chemotaxis buffer containing a predetermined optimal concentration of CCL2 to the lower chambers of the 24-well plate.

  • Place the transwell inserts into the wells.

  • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 3 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the insert.

  • Quantify the number of cells that have migrated to the lower chamber using a fluorescent plate reader after staining with Calcein-AM.

In Vivo Animal Dosing Protocol: Oral Gavage in Mice

This protocol provides a general procedure for the oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

  • Animal scale

Procedure:

  • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Weigh each mouse to determine the precise dosing volume (typically 5-10 mL/kg).

  • Properly restrain the mouse to ensure its head and body are in a straight line.

  • Gently insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly administer the calculated volume of the this compound suspension.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Disposal Plan

Proper disposal of this compound and all associated waste is imperative to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous chemical waste.

Waste Segregation and Collection:
  • Solid Waste:

    • Unused or expired solid this compound.

    • Contaminated PPE (gloves, disposable lab coats, shoe covers).

    • Contaminated lab supplies (e.g., weigh boats, pipette tips, vials).

    • Collect all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from decontaminating glassware.

    • Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

Container Labeling:

All hazardous waste containers must be labeled with:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The concentration and composition of the waste.

  • The date accumulation started.

  • The name and contact information of the responsible researcher.

Storage of Waste:

Store hazardous waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel. Ensure secondary containment is in place to contain any potential spills.

Final Disposal:

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste. Never dispose of this compound waste down the drain or in the regular trash. The preferred method of disposal for potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste management facility.

Visualizations

operational_workflow cluster_receipt Receipt & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Disposal receipt Receive & Inspect This compound storage Store at appropriate temperature (-20°C or -80°C) receipt->storage prep Prepare Stock Solutions (in fume hood) storage->prep invitro In-Vitro Experiments prep->invitro invivo In-Vivo Experiments prep->invivo collect_solid Collect Solid Waste invitro->collect_solid collect_liquid Collect Liquid Waste invitro->collect_liquid invivo->collect_solid invivo->collect_liquid label_waste Label Hazardous Waste collect_solid->label_waste collect_liquid->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: Operational workflow for handling this compound.

ppe_requirements cluster_ppe ppe Personal Protective Equipment (PPE) gloves Hand Protection (Double Nitrile Gloves) ppe->gloves coat Body Protection (Lab Coat/Coveralls) ppe->coat goggles Eye Protection (Goggles/Face Shield) ppe->goggles respirator Respiratory Protection (N95/PAPR) ppe->respirator shoes Foot Protection (Shoe Covers) ppe->shoes

Caption: Mandatory PPE for handling this compound.

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MK-0812

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

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